4-Bromo-2-nitro-5-propoxy-N-propylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-nitro-5-propoxy-N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3/c1-3-5-14-10-8-12(18-6-4-2)9(13)7-11(10)15(16)17/h7-8,14H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBNVOVIEYJIJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716670 | |
| Record name | 4-Bromo-2-nitro-5-propoxy-N-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311197-83-7 | |
| Record name | Benzenamine, 4-bromo-2-nitro-5-propoxy-N-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-nitro-5-propoxy-N-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-Bromo-2-nitro-5-propoxy-N-propylaniline CAS number"
An In-depth Technical Guide to 4-Bromo-2-nitro-5-propoxy-N-propylaniline
CAS Number: 1311197-83-7
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a specialized chemical intermediate with significant potential in pharmaceutical research and development. Given the limited publicly available experimental data for this specific compound, this document leverages established principles of organic chemistry and data from structurally analogous molecules to present a robust framework for its synthesis, characterization, and application. The primary audience for this guide includes researchers, medicinal chemists, and professionals in the field of drug discovery.
Introduction and Strategic Importance
This compound is a polysubstituted aniline derivative featuring a unique combination of functional groups that make it a valuable building block in organic synthesis. Its structure, comprising a brominated and nitrated aromatic core with both O-alkoxy and N-alkyl substituents, offers multiple points for chemical modification. This versatility is particularly relevant in the rapidly evolving field of targeted protein degradation, where such molecules are categorized as "Protein Degrader Building Blocks."[1] These building blocks are crucial for the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to recruit specific proteins to E3 ubiquitin ligases for degradation.[2][3][4][5]
The strategic placement of the bromo, nitro, propoxy, and N-propyl groups on the aniline scaffold allows for a range of chemical transformations, enabling the construction of complex molecular architectures for drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties are predicted based on computational models due to the absence of extensive experimental data.
| Property | Value |
| CAS Number | 1311197-83-7 |
| Molecular Formula | C₁₂H₁₇BrN₂O₃ |
| Molecular Weight | 317.18 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Boiling Point (Predicted) | 417.5 ± 45.0 °C at 760 mmHg |
| Density (Predicted) | 1.397 ± 0.06 g/cm³ |
Proposed Synthetic Pathway
Overall Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocols
Step 1: O-Propoxylation of 4-Bromo-3-nitrophenol
This step introduces the propoxy group via a Williamson ether synthesis.
-
Materials: 4-Bromo-3-nitrophenol, propyl bromide, potassium carbonate (K₂CO₃), acetone.
-
Procedure:
-
To a solution of 4-Bromo-3-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add propyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-Bromo-4-(propoxy)-2-nitrobenzene.
-
Step 2: Reduction of the Nitro Group
The nitro group is selectively reduced to an amine.
-
Materials: 1-Bromo-4-(propoxy)-2-nitrobenzene, iron powder (Fe), hydrochloric acid (HCl), ethanol.
-
Procedure:
-
In a round-bottom flask, suspend iron powder (5.0 eq) in a mixture of ethanol and water.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and add a solution of 1-Bromo-4-(propoxy)-2-nitrobenzene (1.0 eq) in ethanol dropwise.
-
Continue refluxing for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter through a pad of celite.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 5-Propoxy-2-nitroaniline.
-
Step 3: Bromination of 5-Propoxy-2-nitroaniline
A bromine atom is introduced at the position ortho to the amino group and para to the propoxy group.
-
Materials: 5-Propoxy-2-nitroaniline, N-Bromosuccinimide (NBS), acetonitrile.
-
Procedure:
-
Dissolve 5-Propoxy-2-nitroaniline (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography to yield 4-Bromo-5-propoxy-2-nitroaniline.
-
Step 4: N-Propylation of 4-Bromo-5-propoxy-2-nitroaniline
The final N-propyl group is introduced.
-
Materials: 4-Bromo-5-propoxy-2-nitroaniline, propyl iodide, sodium hydride (NaH), dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-Bromo-5-propoxy-2-nitroaniline (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add propyl iodide (1.1 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir for 12-18 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain the final product, this compound.
-
Analytical Characterization
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Below are the predicted data based on the analysis of its structure and comparison with similar compounds.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Signals corresponding to the aromatic protons, the N-propyl group (CH₂, CH₂, CH₃), and the O-propyl group (CH₂, CH₂, CH₃). |
| ¹³C NMR | Resonances for the six aromatic carbons, and the carbons of the N-propyl and O-propyl groups. |
| IR (Infrared) | Characteristic absorption bands for N-H stretching (if secondary amine is present as an intermediate), C-H (aromatic and aliphatic), C=C (aromatic), N=O (nitro group), and C-O (ether). |
| MS (Mass Spec.) | A molecular ion peak (M⁺) corresponding to the molecular weight, and characteristic fragmentation patterns including the loss of the propyl and propoxy groups. |
Analytical Workflow
Caption: A logical workflow for the analytical characterization of the synthesized compound.
Chemical Reactivity and Applications in Drug Discovery
The unique arrangement of functional groups in this compound provides a versatile platform for further chemical modifications, making it a valuable intermediate in medicinal chemistry.
Reactivity at Key Functional Groups
-
Bromo Group: The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[6][7][8] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling rapid diversification of the molecular scaffold.
-
Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This newly formed amino group can then be further functionalized through acylation, sulfonylation, or diazotization reactions.
-
N-Propylaniline Moiety: The secondary amine can participate in various reactions, including further alkylation, acylation, and condensation reactions.
Application as a Protein Degrader Building Block
The classification of this compound as a "Protein Degrader Building Block" points to its potential use in the synthesis of PROTACs. PROTACs are bifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3][4][5]
This molecule can be incorporated into a PROTAC in several ways:
-
As a Scaffold: The aniline ring can serve as a central scaffold to which a POI-binding ligand and an E3 ligase-binding ligand are attached via linkers. The bromo and amino (after reduction of the nitro group) functionalities provide convenient points for linker attachment.
-
As Part of an E3 Ligase Ligand: Certain substituted aromatic compounds can act as ligands for E3 ligases. This molecule could be a precursor to or a part of a novel E3 ligase ligand.
Caption: General structure of a PROTAC, highlighting where the target molecule could be incorporated.
Safety and Handling
As there is no specific safety data sheet (SDS) for this compound, a conservative approach to handling should be adopted based on the known hazards of structurally related compounds such as bromoanilines and nitroanilines.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
References
-
(No Title)
-
4-Bromo-2-nitroaniline synthesis
-
How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points
-
A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions
-
E3 Ligase Ligands in PROTAC
-
This compound|RUO
-
E3 Ligands Usage in PROTAC Design
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones
-
Utilizing natural products as new E3 ligase ligands for targeted protein degradation
-
TW200819420A - The alkoxylation method applied to extend phenol compounds to have alkoxy functional group - Google Patents
-
Cross-Coupling Reactions of Nitroarenes
-
Comparative kinetic study of the Suzuki reaction involving 4-bromo...
-
CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents
-
Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features
-
4-Bromo-2-nitroaniline 97 875-51-4
-
EP0018463A2 - Barium oxide/phenol or substituted phenol catalyzed ethoxylation - Google Patents
-
Selective N-alkylation of anilines in ionic liquids
-
Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis
-
Alkylation of Amines. II. N,N-Dialkylation of Nuclear Substituted Anilines
-
Selective N-alkylation of anilines in ionic liquids
-
Phenol synthesis by substitution or oxidation
-
The relative toxicity of substituted phenols reported in cigarette mainstream smoke
-
Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate | Request PDF
-
Substituted aniline: Significance and symbolism
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-nitro-5-propoxy-N-propylaniline
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-2-nitro-5-propoxy-N-propylaniline, a key chemical intermediate with applications in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles and as a building block for protein degraders.[1] While experimentally determined data for this specific molecule is not extensively available in public literature, this guide synthesizes predicted properties with established analytical methodologies and data from structurally analogous compounds to provide a robust framework for its handling, characterization, and utilization in a research and development setting. This document is structured to offer not just data, but a practical, in-depth understanding of the experimental logic and validation required for its scientific application.
Molecular Identity and Core Characteristics
This compound is a substituted aromatic amine characterized by a complex interplay of electron-withdrawing and electron-donating groups on the aniline core. This substitution pattern is critical in defining its reactivity and physical behavior.
Chemical Structure and Identifiers
-
IUPAC Name: this compound[1]
-
CAS Number: 1311197-83-7[1]
-
Molecular Formula: C₁₂H₁₇BrN₂O₃[1]
-
Molecular Weight: 317.18 g/mol [1]
-
Chemical Structure:
Caption: 2D structure of this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for this compound. These values are computationally derived and should be confirmed experimentally.
| Property | Predicted Value | Source |
| Boiling Point | 417.5 ± 45.0 °C at 760 mmHg | ChemicalBook |
| Density | 1.397 ± 0.06 g/cm³ | ChemicalBook |
Experimental Determination of Physicochemical Properties
This section outlines the standard, field-proven methodologies for the experimental characterization of novel chemical entities like this compound. The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Melting Point Determination
The melting point is a critical indicator of purity for a solid compound. Pure crystalline substances exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities lead to a depression and broadening of this range.
Causality Behind Experimental Choice: The choice of a capillary-based melting point apparatus is standard for crystalline organic compounds due to its small sample requirement, accuracy, and reproducibility. A preliminary rapid determination is efficient for establishing an approximate range, followed by a slower, more precise measurement.
Experimental Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Introduce a small amount into a capillary tube, packing it to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Rapid Determination (Optional): Heat the sample at a rate of 10-15°C per minute to quickly determine an approximate melting range.
-
Accurate Determination: Cool the apparatus to at least 20°C below the approximate melting point. Heat at a slow, controlled rate of 1-2°C per minute.
-
Data Recording: Record the temperature at which the first liquid droplet is observed and the temperature at which the entire sample has melted. This range is the melting point.
Expected Outcome: Based on the structurally similar compound, 4-bromo-2-nitroaniline, which has a melting point of 110-113 °C, it is anticipated that this compound will be a solid at room temperature with a distinct melting point.[2][3][4]
Solubility Profile
Understanding the solubility of a compound in various solvents is fundamental for its application in synthesis, purification, and formulation. A systematic approach to solubility testing can also provide insights into the compound's polarity and the presence of acidic or basic functional groups.
Causality Behind Experimental Choice: A hierarchical testing of solvents from non-polar to polar, including aqueous solutions of different pH, provides a comprehensive solubility profile. This method is systematic and allows for the classification of the compound based on its solubility characteristics.
Experimental Protocol:
-
Solvent Selection: Prepare a panel of solvents including water, 5% aqueous HCl, 5% aqueous NaOH, and common organic solvents such as ethanol, methanol, acetone, ethyl acetate, dichloromethane, and toluene.
-
Qualitative Assessment: To approximately 1 mL of each solvent in a test tube, add a small, accurately weighed amount of the compound (e.g., 10 mg).
-
Observation: Vigorously mix the sample at room temperature and observe for complete dissolution. If not soluble, gently warm the mixture and observe again. Record the solubility as soluble, partially soluble, or insoluble at both temperatures.
Expected Outcome: Given the large aromatic ring and alkyl chains, this compound is expected to have low solubility in water. Its solubility is likely to be higher in polar organic solvents. The presence of the basic aniline nitrogen suggests that its solubility in aqueous acidic solutions may be enhanced due to salt formation.
Acidity/Basicity (pKa) Determination
The pKa value quantifies the acidity or basicity of a compound. For an aniline derivative, the pKa of its conjugate acid (the anilinium ion) is a measure of the basicity of the amine. This is heavily influenced by the electronic effects of the substituents on the aromatic ring.
Causality Behind Experimental Choice: Potentiometric titration is a robust and widely used method for pKa determination. It relies on monitoring the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the equivalence point. Spectrophotometric methods are also applicable if the compound has a chromophore that changes with protonation state.
Experimental Protocol (Potentiometric Titration):
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent mixture (e.g., water/ethanol) to a known concentration.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Expected Outcome: The aniline nitrogen in this compound is expected to be weakly basic. The presence of the strongly electron-withdrawing nitro group at the ortho position will significantly decrease the basicity (lower the pKa of the conjugate acid) compared to aniline. For comparison, the pKa of 2-nitroanilinium ion is approximately -0.3.[5] The electron-donating propoxy group and the alkyl group on the nitrogen will slightly counteract this effect. Therefore, a pKa value in the range of -1 to 1 for the conjugate acid is a reasonable estimate.
Spectroscopic and Chromatographic Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural elucidation and purity assessment of this compound.
Caption: A typical analytical workflow for the characterization of a synthesized organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound in solution.
Causality Behind Experimental Choice: ¹H and ¹³C NMR provide a complete picture of the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the number and types of carbon signals in the ¹³C NMR spectrum, allow for the assignment of all atoms in the structure.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Two distinct signals in the aromatic region, likely singlets or doublets with small coupling constants, corresponding to the two protons on the benzene ring.
-
N-H Proton: A broad singlet or triplet, the chemical shift of which will be solvent-dependent.
-
Propoxy Group: Signals corresponding to the -OCH₂CH₂CH₃ group, including a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the oxygen.
-
N-propyl Group: Signals corresponding to the -NHCH₂CH₂CH₃ group, with a triplet for the terminal methyl, a multiplet for the central methylene, and a multiplet for the methylene group attached to the nitrogen.
Expected ¹³C NMR Spectral Features:
-
Twelve distinct carbon signals are expected, corresponding to the twelve carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon atoms attached to electronegative atoms (N, O, Br) appearing at lower field.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information through fragmentation patterns.
Causality Behind Experimental Choice: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) aids in structural elucidation by analyzing the fragmentation of the molecular ion.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M+): A prominent pair of peaks of nearly equal intensity, separated by two m/z units, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of the N-propyl group, the propoxy group, and the nitro group. The analysis of these fragment ions can confirm the connectivity of the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Causality Behind Experimental Choice: This technique is a rapid and non-destructive method to confirm the presence of key functional groups, which is essential for verifying the successful synthesis of the target compound.
Expected IR Absorption Bands:
-
N-H Stretch: A sharp band around 3350-3450 cm⁻¹.
-
C-H Stretches (Aliphatic): Multiple bands in the 2850-3000 cm⁻¹ region.
-
C-H Stretches (Aromatic): Bands above 3000 cm⁻¹.
-
NO₂ Stretches: Two strong bands, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.
-
C-O Stretch (Aryl Ether): A strong band in the 1200-1275 cm⁻¹ region.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of a chemical compound.
Causality Behind Experimental Choice: A reversed-phase HPLC method with UV detection is a standard and robust approach for analyzing aromatic compounds. The use of a gradient elution can effectively separate the target compound from starting materials, by-products, and other impurities.
Experimental Protocol (General Method):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid to improve peak shape.
-
Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable organic solvent and filter through a 0.45 µm syringe filter.
-
Analysis: Inject a small volume (e.g., 10 µL) and run the gradient. Purity is determined by the area percentage of the main peak.
Conclusion
This technical guide provides a comprehensive framework for understanding and experimentally determining the physicochemical properties of this compound. While some properties are currently based on predictions and data from analogous structures, the detailed experimental protocols and the scientific rationale behind them offer a clear path for researchers to generate robust and reliable data. The structural complexity of this molecule, with its multiple functional groups, makes a thorough physicochemical characterization essential for its successful application in drug discovery and development.
References
-
ChemBK. (2024, April 9). 4-Bromo-2-Nitro aniline. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Nitroaniline. Retrieved from [Link]
Sources
A Technical Guide to 4-Bromo-2-nitro-5-propoxy-N-propylaniline: A Core Building Block for Modern Drug Discovery
Executive Summary: This guide provides an in-depth technical analysis of 4-Bromo-2-nitro-5-propoxy-N-propylaniline, a specialized chemical intermediate critical for pharmaceutical research and development. We will dissect its molecular structure, explore the synthetic utility of its distinct functional groups, propose a detailed synthetic pathway, and outline standard protocols for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who leverage complex building blocks to construct novel therapeutic agents, particularly in the burgeoning field of protein degradation.
Introduction: A Strategically Functionalized Scaffold
This compound is a substituted aniline derivative designed for advanced applications in synthetic organic chemistry. Its true value lies not in any intrinsic biological activity, but in its carefully orchestrated arrangement of functional groups, which serve as versatile handles for constructing more complex molecules.[1] This compound has been identified as a "Protein Degrader Building Block," highlighting its utility in the synthesis of targeted therapeutics like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[2]
The specific positioning of the bromo, nitro, propoxy, and N-propyl substituents offers chemists distinct and sequential opportunities for chemical modification. This allows for the systematic creation of diverse compound libraries, a cornerstone of modern drug discovery campaigns aimed at identifying and optimizing lead candidates.[1] This guide will provide the foundational knowledge required to effectively utilize this potent chemical tool.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's core structure is paramount to predicting its reactivity and planning its incorporation into larger, more complex structures.
Structural Elucidation
The molecule is built upon a central aniline (aminobenzene) ring, which is heavily substituted to create multiple points for chemical modification.
Caption: Molecular structure of this compound.
The key structural features are:
-
Aniline Backbone: The core nitrogen-containing aromatic ring.
-
N-Propyl Group (at C1): An alkyl chain attached to the amine nitrogen, which influences lipophilicity and can participate in hydrogen bonding.
-
Nitro Group (at C2): A strong electron-withdrawing group that deactivates the ring towards electrophilic substitution and is a synthetic precursor to an amine.
-
Bromo Group (at C4): A halogen atom that serves as an excellent handle for metal-catalyzed cross-coupling reactions.
-
Propoxy Group (at C5): An ether linkage that modulates solubility and metabolic stability.
Physicochemical Data Summary
All quantitative data for the compound are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₂H₁₇BrN₂O₃ | [2] |
| Molecular Weight | 317.18 g/mol | [2] |
| CAS Number | 1311197-83-7 | [2] |
| Purity | ≥97% (Typical) | [2] |
| Canonical SMILES | CCCNC1=C(C=C(C(=C1)Br)OCCC)[O-] | N/A |
| InChI Key | NOBNVOVIEYJIJT-UHFFFAOYSA-N | [1] |
The Strategic Importance of Functional Groups in Synthesis
The synthetic power of this molecule is derived from the distinct and predictable reactivity of its functional groups. Understanding these roles is key to designing efficient synthetic routes.
-
The Nitro Group (-NO₂): This group is a synthetic workhorse. Its strong electron-withdrawing nature influences the regiochemistry of further reactions. Critically, it can be readily and cleanly reduced to a primary amine (-NH₂) using standard reagents like tin(II) chloride or catalytic hydrogenation.[3] This unmasks a new nucleophilic site, enabling the formation of amides, sulfonamides, or the construction of heterocyclic rings.
-
The Bromo Group (-Br): As a halogen on an aromatic ring, the bromine atom is an ideal handle for forming new carbon-carbon or carbon-heteroatom bonds. It readily participates in powerful cross-coupling reactions such as:
-
Suzuki Coupling: To introduce new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: To form new C-N bonds.
-
Sonogashira Coupling: To install alkyne functionalities. The ability to selectively react at this position without disturbing the rest of the molecule is a significant synthetic advantage.[1]
-
-
The N-Propyl Amine (-NH-C₃H₇): The secondary amine is a weak nucleophile and a site for potential further alkylation or acylation. The propyl group itself contributes to the molecule's lipophilicity, which can be crucial for modulating the pharmacokinetic properties of a final drug candidate.
-
The Propoxy Group (-O-C₃H₇): This ether group is generally stable under many reaction conditions. It primarily serves to enhance lipophilicity and can influence the conformation of the molecule. Its oxygen atom can act as a hydrogen bond acceptor.
Proposed Synthetic Pathway and Methodologies
While the exact commercial synthesis is proprietary, a logical and robust synthetic route can be designed based on fundamental principles of organic chemistry and analogous reactions reported in the literature.
Retrosynthetic Analysis
A retrosynthetic approach allows for a logical deconstruction of the target molecule to identify plausible starting materials and key transformations.
Caption: Retrosynthetic workflow for the target molecule.
This analysis suggests a linear sequence starting from the commercially available 4-propoxyaniline, followed by sequential bromination, nitration, and a final N-alkylation step. The order is critical to ensure correct regiochemical outcomes, leveraging the directing effects of the substituents present at each stage.
Proposed Step-by-Step Synthesis Protocol
This protocol is a scientifically informed proposal based on well-established chemical transformations.
Step 1: Bromination of 4-Propoxyaniline The propoxy and amino groups are both ortho-, para-directing. As the para position is blocked, bromination is expected to occur ortho to the highly activating amino group.
-
Protocol:
-
Dissolve 1 equivalent of 4-propoxyaniline in a suitable solvent such as acetic acid or dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 1 equivalent of bromine (Br₂) or N-bromosuccinimide (NBS) portion-wise while stirring vigorously.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours until TLC analysis indicates consumption of the starting material.
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.
-
Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-4-propoxyaniline.
-
Step 2: Nitration of 2-Bromo-4-propoxyaniline The amino group is the strongest activating group and will direct the incoming nitro group. The propoxy group also directs ortho/para. The most sterically accessible and electronically favorable position is ortho to the amino group and meta to the bromo group.
-
Protocol:
-
Carefully add 1 equivalent of 2-bromo-4-propoxyaniline to concentrated sulfuric acid at -10 to 0 °C.[4]
-
Prepare a nitrating mixture by slowly adding 1 equivalent of concentrated nitric acid to concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the aniline solution, ensuring the temperature does not exceed 5 °C.[4]
-
Stir the mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and stir until a precipitate forms.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry to obtain 4-bromo-2-nitro-5-propoxyaniline.
-
Step 3: N-Alkylation of 4-Bromo-2-nitro-5-propoxyaniline The final step involves the introduction of the propyl group onto the aniline nitrogen.
-
Protocol:
-
Suspend 1 equivalent of 4-bromo-2-nitro-5-propoxyaniline and 1.5 equivalents of a base such as potassium carbonate in a polar aprotic solvent like DMF or acetonitrile.
-
Add 1.1 equivalents of 1-bromopropane (or 1-iodopropane).
-
Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product, this compound.
-
Protocols for Structural Verification and Quality Control
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow.
5.1. Purity Assessment: Melting Point Determination
-
Rationale: A pure crystalline solid will exhibit a sharp, well-defined melting point range. Impurities typically depress and broaden this range.
-
Protocol:
-
Pack a small amount of the dry, crystalline final product into a capillary tube.
-
Place the tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of approximately 10 °C/minute initially, then slow to 1-2 °C/minute near the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[5]
-
5.2. Structural Confirmation: Spectroscopic Analysis
-
Rationale: A combination of spectroscopic techniques provides unambiguous confirmation of the molecular structure.
-
Protocol Workflow:
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a sample (e.g., as a KBr pellet or a thin film).
-
Acquire the spectrum and identify key functional group vibrations:
-
N-H Stretch: A single, sharp peak around 3350-3450 cm⁻¹ (characteristic of a secondary amine).
-
C-H Stretches: Aliphatic (2850-3000 cm⁻¹) and aromatic (3000-3100 cm⁻¹).
-
Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region.
-
Asymmetric/Symmetric NO₂ Stretch: Two strong, characteristic peaks around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹.
-
C-O Ether Stretch: A strong peak in the 1200-1275 cm⁻¹ region.
-
-
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a ~5-10 mg sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC).
-
Expected ¹H NMR Signals: Distinct signals for the two aromatic protons, the N-H proton, and the unique protons of the N-propyl and O-propyl chains, with characteristic chemical shifts and splitting patterns.
-
Expected ¹³C NMR Signals: Signals corresponding to the 12 unique carbon atoms in the molecule, including the 6 distinct aromatic carbons.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Analyze a dilute solution of the sample via ESI or APCI.
-
Confirm the presence of the molecular ion peak [M+H]⁺ with an exact mass corresponding to the molecular formula C₁₂H₁₈BrN₂O₃⁺. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) should be clearly visible for the molecular ion and any bromine-containing fragments.
-
-
References
-
4-Bromo-5-ethoxy-2-nitro-N-propylaniline | C11H15BrN2O3 | CID 53216250 - PubChem. [Link]
-
4-Bromo-2-nitro-5-propoxyaniline | C9H11BrN2O3 | CID 53216226 - PubChem. [Link]
-
4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem. [Link]
- Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google P
-
4-bromo-2-nitroaniline (C6H5BrN2O2) - PubChemLite. [Link]
-
Synthesis of 4-bromo-2-fluoro-5-nitroaniline - PrepChem.com. [Link]
-
4-Bromo-2-fluoro-5-nitroaniline | C6H4BrFN2O2 | CID 13885184 - PubChem. [Link]
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A Technical Guide to the Spectral Analysis of 4-Bromo-2-nitro-5-propoxy-N-propylaniline
This in-depth technical guide provides a comprehensive overview of the predicted spectral data for the novel research compound, 4-Bromo-2-nitro-5-propoxy-N-propylaniline. Designed for researchers, scientists, and professionals in drug development, this document outlines the core spectroscopic methodologies for structural elucidation and characterization. The protocols and interpretations herein are grounded in established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering a robust framework for the analysis of this and structurally related molecules.
Introduction: The Significance of Spectroscopic Characterization
This compound is a substituted aniline with a unique combination of functional groups that make it a compound of interest in synthetic and medicinal chemistry. The presence of a bromine atom, a nitro group, a propoxy ether, and an N-propyl amine on a benzene ring offers multiple sites for further chemical modification. Accurate structural confirmation and purity assessment are paramount for its use in any research or development pipeline. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide will delve into the predicted spectral characteristics of this molecule, offering insights into the experimental choices and data interpretation.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol: ¹H NMR
-
Sample Preparation :
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[4] The choice of solvent can influence chemical shifts; CDCl₃ is a common starting point for many organic compounds.[5][6]
-
Transfer the solution to a clean 5 mm NMR tube, ensuring the sample depth is around 4-5 cm.[1][4]
-
Cap the NMR tube securely.
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Predicted ¹H NMR Spectrum and Interpretation
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton (if present and not exchanged), and the aliphatic protons of the propoxy and N-propyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.[7][8]
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |
| ~ 7.5 | s | 1H | Ar-H | This proton is ortho to the bromine and meta to the nitro group, leading to a downfield shift. |
| ~ 6.8 | s | 1H | Ar-H | This proton is ortho to the propoxy group and meta to the N-propylamine, resulting in an upfield shift due to the electron-donating nature of the propoxy group. |
| ~ 4.0 | t | 2H | -O-CH₂-CH₂-CH₃ | The methylene protons adjacent to the oxygen atom are deshielded. |
| ~ 3.2 | q | 2H | -NH-CH₂-CH₂-CH₃ | The methylene protons adjacent to the nitrogen atom are deshielded. |
| ~ 1.8 | sextet | 2H | -O-CH₂-CH₂-CH₃ | Methylene protons of the propoxy group. |
| ~ 1.6 | sextet | 2H | -NH-CH₂-CH₂-CH₃ | Methylene protons of the N-propyl group. |
| ~ 1.0 | t | 3H | -O-CH₂-CH₂-CH₃ | Terminal methyl protons of the propoxy group. |
| ~ 0.9 | t | 3H | -NH-CH₂-CH₂-CH₃ | Terminal methyl protons of the N-propyl group. |
| Variable | br s | 1H | -NH- | The chemical shift of the N-H proton is variable and depends on concentration and solvent.[9][10] It may also undergo exchange with residual water in the solvent, leading to broadening or disappearance of the signal. |
Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
Experimental Protocol: ¹³C NMR
-
Sample Preparation :
-
A more concentrated sample is generally required for ¹³C NMR, typically 50-100 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent.[3]
-
Follow the same procedure as for ¹H NMR sample preparation.
-
-
Data Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is a standard experiment that results in a single peak for each unique carbon atom.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[11]
-
Predicted ¹³C NMR Spectrum and Interpretation
The aromatic region of the ¹³C NMR spectrum is expected to show six distinct signals due to the lack of symmetry in the molecule.[12] The chemical shifts of the aromatic carbons are influenced by the electron-donating and electron-withdrawing nature of the substituents.[13]
| Predicted Chemical Shift (ppm) | Assignment | Justification |
| ~ 150 | Ar-C-O | The carbon attached to the electron-donating propoxy group will be shifted downfield. |
| ~ 145 | Ar-C-N | The carbon attached to the nitrogen of the N-propylamine group. |
| ~ 140 | Ar-C-NO₂ | The carbon bearing the electron-withdrawing nitro group will be significantly downfield. |
| ~ 125 | Ar-CH | Aromatic methine carbon. |
| ~ 115 | Ar-CH | Aromatic methine carbon. |
| ~ 110 | Ar-C-Br | The carbon attached to the bromine atom. |
| ~ 70 | -O-CH₂- | Methylene carbon of the propoxy group. |
| ~ 45 | -NH-CH₂- | Methylene carbon of the N-propyl group. |
| ~ 22 | -O-CH₂-CH₂- | Methylene carbon of the propoxy group. |
| ~ 20 | -NH-CH₂-CH₂- | Methylene carbon of the N-propyl group. |
| ~ 11 | -O-CH₂-CH₂-CH₃ | Methyl carbon of the propoxy group. |
| ~ 11 | -NH-CH₂-CH₂-CH₃ | Methyl carbon of the N-propyl group. |
Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR-IR is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation.[14][15][16]
-
Sample Preparation :
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[14]
-
-
Data Acquisition :
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
-
Predicted IR Spectrum and Interpretation
| Predicted Frequency (cm⁻¹) | Vibration | Functional Group |
| 3350-3310 | N-H stretch (secondary amine) | -NH- |
| 3100-3000 | C-H stretch (aromatic) | Ar-H |
| 2960-2850 | C-H stretch (aliphatic) | -CH₃, -CH₂- |
| 1550-1475 | N-O asymmetric stretch | -NO₂ |
| 1360-1290 | N-O symmetric stretch | -NO₂ |
| 1600, 1475 | C=C stretch (aromatic) | Aromatic ring |
| 1250-1020 | C-N stretch (aromatic amine) | Ar-N |
| 1275-1200 | C-O stretch (aryl ether) | Ar-O-R |
| 1100-1000 | C-O stretch (alkyl ether) | R-O-R |
| ~800 | C-Br stretch | Ar-Br |
The presence of a sharp band around 3330 cm⁻¹ would be characteristic of the N-H stretch of the secondary amine.[17][18] Strong absorptions in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ are indicative of the nitro group.[19]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable compounds.[20][21]
-
Sample Preparation :
-
Data Acquisition :
-
Inject the sample into the GC-MS system. The sample is vaporized and separated on the GC column before entering the mass spectrometer.
-
Acquire the mass spectrum using electron ionization (EI).
-
Predicted Mass Spectrum and Interpretation
-
Molecular Ion (M⁺) : The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₇BrN₂O₃ = 316.05 g/mol ). Due to the presence of bromine, there will be an M+2 peak of nearly equal intensity, which is a characteristic isotopic pattern for bromine.[23]
-
Major Fragmentation Pathways :
-
Alpha-cleavage : Cleavage of the C-C bond adjacent to the nitrogen atom of the N-propylamine is a likely fragmentation pathway.
-
Loss of the propyl group : Loss of a propyl radical from the nitrogen.
-
Loss of the propoxy group : Cleavage of the ether bond.
-
Loss of NO₂ : Loss of a nitro group is a common fragmentation for aromatic nitro compounds.[23]
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of the target compound.
Molecular Structure with Predicted Key ¹H NMR Correlations
Caption: Structure with key predicted ¹H NMR chemical shifts.
Conclusion
This technical guide provides a comprehensive predicted spectroscopic profile of this compound. While actual experimental data is necessary for definitive structural confirmation, the predicted spectra and interpretations presented here, based on established principles and data from analogous structures, offer a robust starting point for researchers. The detailed experimental protocols provide a standardized approach to data acquisition, ensuring reproducibility and high-quality results. This foundational understanding of the spectral characteristics of this compound is crucial for its application in further scientific research and development.
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13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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The use of MM/QM calculations of 13 C and 15 N chemical shifts in the conformational analysis of alkyl substituted anilines - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
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AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES, - DTIC. (n.d.). Retrieved January 16, 2026, from [Link]
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Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics - Scribd. (n.d.). Retrieved January 16, 2026, from [Link]
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NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved January 16, 2026, from [Link]
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NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved January 16, 2026, from [Link]
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Chemical shifts. (n.d.). Retrieved January 16, 2026, from [Link]
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13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). Retrieved January 16, 2026, from [Link]
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Although benzene itself absorbs at 128 ppm in its 13C NMR spectrum, the carbons of substituted... - Homework.Study.com. (n.d.). Retrieved January 16, 2026, from [Link]
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Two solvents, two different spectra - Aromatic Solvent Induced Shifts - Nanalysis. (2019, September 3). Retrieved January 16, 2026, from [Link]
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15.4: Spectral Characteristics of the Benzene Ring - Chemistry LibreTexts. (2015, July 18). Retrieved January 16, 2026, from [Link]
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Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional - J-Stage. (n.d.). Retrieved January 16, 2026, from [Link]
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Summary of C13-NMR Interpretation. (n.d.). Retrieved January 16, 2026, from [Link]
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NMR Spectra of Some Nitro-substituted N-Alkylanilines I - SciSpace. (n.d.). Retrieved January 16, 2026, from [Link]
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The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6 - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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Sample Preparation Guidelines for GC-MS. (n.d.). Retrieved January 16, 2026, from [Link]
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Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds | Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]
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[FREE] (a) Your TA will give you a ^{1}H NMR spectrum of the 3-nitroaniline product. Using your NMR knowledge and - brainly.com. (2020, May 5). Retrieved January 16, 2026, from [Link]
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A Technical Guide to the Solubility of 4-Bromo-2-nitro-5-propoxy-N-propylaniline in Organic Solvents
Introduction
4-Bromo-2-nitro-5-propoxy-N-propylaniline is a specialized chemical intermediate with potential applications in pharmaceutical research and development.[1] Its molecular architecture, characterized by a substituted nitroaniline core, presents a unique profile of physicochemical properties that are critical to its handling, formulation, and ultimate utility in synthetic chemistry.[1] A thorough understanding of its solubility in various organic solvents is paramount for researchers and drug development professionals to enable efficient process development, purification, and formulation design.
This in-depth technical guide provides a comprehensive overview of the predicted solubility of this compound. In the absence of direct experimental data for this specific molecule, this guide leverages established principles of solubility, analysis of its structural attributes, and comparative data from analogous compounds to provide a robust predictive framework. Furthermore, it outlines detailed experimental protocols for researchers to determine the precise solubility of this compound in their own laboratory settings.
Theoretical Framework for Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces between the solute and solvent molecules.[2] For this compound, several structural features will dictate its solubility behavior:
-
Polarity: The presence of a nitro group (-NO2) and an amino group (-NH-) introduces significant polarity to the molecule. The nitro group is a strong electron-withdrawing group, creating a dipole moment.
-
Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and propoxy groups can act as hydrogen bond acceptors. The ability to form hydrogen bonds with solvent molecules significantly influences solubility.
-
Van der Waals Forces: The aromatic ring and the alkyl chains (propoxy and N-propyl) contribute to nonpolar character and will interact with solvents through van der Waals forces.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute is a critical factor. Strong intermolecular interactions within the crystal, such as hydrogen bonding, can lead to lower solubility.
The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent.
Predicted Solubility Profile
Based on the structural analysis and solubility data of related nitroanilines, a predicted solubility profile for this compound in a range of common organic solvents is presented below. It is important to note that these are qualitative predictions, and experimental verification is essential for precise quantitative data.
| Solvent | Predicted Solubility | Rationale |
| Polar Protic Solvents | ||
| Methanol | High | Can act as both a hydrogen bond donor and acceptor, effectively solvating the polar functional groups of the solute. |
| Ethanol | High | Similar to methanol, provides favorable hydrogen bonding interactions. |
| Isopropanol | Moderate to High | The bulkier alkyl group may slightly reduce solvating efficiency compared to methanol and ethanol. |
| Water | Very Low | The significant nonpolar character from the aromatic ring, bromo substituent, and alkyl chains will limit solubility in a highly polar solvent like water.[3] |
| Polar Aprotic Solvents | ||
| Acetone | High | The carbonyl group is a good hydrogen bond acceptor, and the overall polarity is suitable for dissolving the compound.[3][4] |
| Acetonitrile | Moderate to High | A polar solvent that can interact through dipole-dipole interactions. |
| Dimethylformamide (DMF) | Very High | A highly polar aprotic solvent with a strong ability to solvate a wide range of organic molecules. |
| Dimethyl Sulfoxide (DMSO) | Very High | Another highly polar aprotic solvent known for its excellent solvating power for a broad spectrum of compounds. |
| Nonpolar Solvents | ||
| Hexane | Very Low | The significant polarity of the nitro and amino groups will result in poor solubility in a nonpolar alkane. |
| Toluene | Low to Moderate | The aromatic ring of toluene can engage in π-π stacking with the aniline ring, but the overall polarity mismatch will limit solubility. The solubility of nitroanilines in toluene can vary significantly based on substitution patterns.[5] |
| Diethyl Ether | Moderate | The ether oxygen can act as a hydrogen bond acceptor, and its moderate polarity can accommodate both the polar and nonpolar regions of the solute.[4] |
| Chloroform | Moderate to High | Can act as a weak hydrogen bond donor and has a suitable polarity to dissolve many organic compounds.[3] |
Experimental Determination of Solubility
To obtain accurate solubility data, standardized experimental methods should be employed. The following protocols provide a framework for determining the solubility of this compound.
Protocol 1: Shake-Flask Method (Equilibrium Solubility)
This is a widely used and reliable method for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker or rotator is recommended for consistent mixing.
-
Phase Separation: After equilibration, allow the mixture to stand undisturbed for a period to allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.
-
Sampling and Analysis: Carefully withdraw a known volume of the supernatant (the clear, saturated solution). The sample should be filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: The solubility is then calculated based on the measured concentration and expressed in units such as mg/mL or mol/L.
Diagram: Experimental Workflow for Shake-Flask Solubility Determination
Caption: Factors influencing the solubility of the target compound.
Implications for Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Understanding the solubility of this compound is crucial for:
-
Reaction Chemistry: Selecting appropriate solvents for its synthesis and subsequent reactions is essential for achieving good yields and purity.
-
Purification: Solubility data guides the choice of solvents for crystallization, a key technique for purifying chemical intermediates.
-
Formulation: For preclinical studies, the compound often needs to be dissolved in a suitable vehicle for administration. Poor solubility can be a significant hurdle.
-
Analytical Method Development: Choosing the right mobile phase in techniques like HPLC is dependent on the solubility of the analyte.
Conclusion
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-5-ethoxy-2-nitro-N-propylaniline. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
-
ResearchGate. (n.d.). Solubilities of nitroanilines in different solvents at 303 K. [Table]. Retrieved from [Link]
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
Solubility of Things. (n.d.). 4-Nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]
- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
-
PubChem. (n.d.). 2-Nitroaniline. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Bromo-2-nitro-5-propoxy-N-propylaniline
Introduction
4-Bromo-2-nitro-5-propoxy-N-propylaniline is a highly substituted aniline derivative with significant potential as a versatile building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and materials. Its unique arrangement of electron-donating and electron-withdrawing groups on the aromatic ring makes it a valuable intermediate for constructing nitrogen-containing heterocycles. This technical guide provides a comprehensive overview of the starting materials and a strategic, multi-step synthesis route for this target molecule, designed for researchers, scientists, and professionals in drug development. The guide emphasizes not just the procedural steps but the underlying chemical principles that govern the selection of reagents and reaction conditions, ensuring a robust and reproducible synthetic strategy.
Retrosynthetic Analysis and Strategic Pathway
A logical retrosynthetic analysis of this compound suggests a multi-step synthesis commencing from readily available starting materials. The primary disconnection is the N-propyl bond, identifying 4-bromo-2-nitro-5-propoxyaniline as the immediate precursor. Further deconstruction of this intermediate points towards a strategic sequence of electrophilic aromatic substitutions on a functionalized aniline core.
A strategically sound and plausible forward synthesis begins with 3-aminophenol. This approach allows for a controlled, stepwise introduction of the required functional groups, leveraging the directing effects of the substituents at each stage to achieve the desired regiochemistry. The overall synthetic workflow is as follows:
-
Propoxylation: Introduction of the propoxy group via Williamson ether synthesis on 3-aminophenol.
-
Protection: Acetylation of the amino group to control its activating and directing effects.
-
Nitration: Regioselective introduction of the nitro group.
-
Bromination: Regioselective introduction of the bromo group.
-
Deprotection: Hydrolysis of the acetamido group to restore the free amine.
-
N-propylation: Introduction of the final propyl group onto the nitrogen atom.
This strategic sequence is designed to maximize yield and purity by carefully managing the electronic properties of the aromatic ring throughout the synthesis.
Caption: Overall synthetic workflow for this compound.
Starting Materials and Reagents
A successful synthesis is contingent on the quality and appropriate handling of all starting materials and reagents. The following table summarizes the key chemicals required for the proposed synthetic pathway.
| Compound Name | CAS Number | Molecular Formula | Key Role |
| 3-Aminophenol | 591-27-5 | C₆H₇NO | Initial Starting Material |
| 1-Bromopropane | 106-94-5 | C₃H₇Br | Propoxylating Agent |
| Potassium Carbonate | 584-08-7 | K₂CO₃ | Base in Ether Synthesis |
| Acetone | 67-64-1 | C₃H₆O | Solvent |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | Protecting Group Source |
| Nitric Acid (fuming) | 7697-37-2 | HNO₃ | Nitrating Agent |
| Sulfuric Acid | 7664-93-9 | H₂SO₄ | Catalyst for Nitration |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | Brominating Agent |
| Hydrochloric Acid | 7647-01-0 | HCl | Deprotection Reagent |
| Propanal | 123-38-6 | C₃H₆O | N-propylation Reagent |
| Sodium Borohydride | 16940-66-2 | NaBH₄ | Reducing Agent |
| 1-Iodopropane | 107-08-4 | C₃H₇I | Alternative N-propylation Reagent |
Detailed Experimental Protocols
The following protocols are based on established chemical transformations and provide a step-by-step guide for the synthesis.
Step 1: Synthesis of 3-Propoxyaniline (Williamson Ether Synthesis)
The initial step involves the O-alkylation of 3-aminophenol with 1-bromopropane. The phenolic hydroxyl group is more acidic than the amino group and will be preferentially deprotonated by a suitable base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 1-bromopropane in an SN2 reaction to form the desired ether.
Protocol:
-
To a solution of 3-aminophenol in acetone, add an excess of anhydrous potassium carbonate.
-
Stir the suspension vigorously at room temperature for 10-15 minutes.
-
Add 1-bromopropane to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Protection of the Amino Group - Synthesis of N-(3-propoxyphenyl)acetamide
To control the regioselectivity of the subsequent electrophilic aromatic substitution reactions (nitration and bromination), the highly activating amino group is protected as an acetamide. This moderation of reactivity prevents polysubstitution and directs the incoming electrophiles to the desired positions.
Protocol:
-
Dissolve 3-propoxyaniline in a suitable solvent such as dichloromethane or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the addition of water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
Step 3 & 4: Regioselective Nitration and Bromination
The nitration of N-(3-propoxyphenyl)acetamide is carried out using a standard nitrating mixture of nitric acid and sulfuric acid. The acetamido and propoxy groups are both ortho-, para-directing. The nitration is expected to occur at the position ortho to the propoxy group and para to the acetamido group. Following nitration, bromination is performed using N-bromosuccinimide (NBS), which is a milder and more selective brominating agent than elemental bromine.[1][2] The bromination will occur at the most activated available position.
Protocol:
-
Cool concentrated sulfuric acid in an ice-salt bath.
-
Slowly add N-(3-propoxyphenyl)acetamide to the cooled sulfuric acid with stirring, ensuring the temperature remains low.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid to cooled concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining a low temperature.
-
After the addition is complete, stir the reaction mixture in the ice bath for an additional 30 minutes.
-
To the same reaction mixture, add N-bromosuccinimide (NBS) portion-wise, while carefully monitoring the temperature.
-
Allow the reaction to proceed until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry the product.
Step 5: Deprotection of the Amino Group
The acetamido group is hydrolyzed under acidic conditions to regenerate the free amino group, yielding 4-bromo-2-nitro-5-propoxyaniline.
Protocol:
-
Suspend the crude product from the previous step in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and pour it into a beaker of cold water.
-
Neutralize the solution by the slow addition of a base, such as sodium carbonate, until the product precipitates.
-
Filter the precipitate, wash with water, and dry.
Step 6: N-propylation to Yield this compound
The final step is the introduction of the propyl group onto the nitrogen atom of 4-bromo-2-nitro-5-propoxyaniline. Two common methods for this transformation are direct alkylation and reductive amination.
Method A: Direct Alkylation
This method involves the reaction of the aniline with a propyl halide. A weak base is typically used to neutralize the hydrohalic acid formed during the reaction. However, a significant drawback is the potential for over-alkylation to form a tertiary amine.
Protocol (Direct Alkylation):
-
Dissolve 4-bromo-2-nitro-5-propoxyaniline in a suitable polar aprotic solvent like DMF or acetonitrile.
-
Add a weak base, such as potassium carbonate, to the solution.
-
Add 1-iodopropane to the mixture.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method B: Reductive Amination
Reductive amination is often the preferred method for the synthesis of secondary amines as it avoids the issue of over-alkylation.[3][4] The process involves the formation of an imine intermediate by reacting the aniline with propanal, followed by in-situ reduction with a mild reducing agent like sodium borohydride.[5]
Protocol (Reductive Amination):
-
Dissolve 4-bromo-2-nitro-5-propoxyaniline in a suitable solvent such as methanol or ethanol.
-
Add propanal to the solution and stir at room temperature to form the imine.
-
Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise.
-
Stir the reaction at room temperature until the imine is completely reduced (monitored by TLC or IR spectroscopy).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and evaporate the solvent to obtain the crude product.
-
Purify by column chromatography if necessary.
Sources
- 1. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]
- 5. scispace.com [scispace.com]
"4-Bromo-2-nitro-5-propoxy-N-propylaniline safety and handling"
An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2-nitro-5-propoxy-N-propylaniline
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the safe handling, storage, and disposal of this compound (CAS No. 1311197-83-7). As a specialized chemical intermediate in pharmaceutical research, its unique molecular structure necessitates a thorough understanding of its potential hazards.[1] This guide is intended for researchers, chemists, and laboratory professionals, offering a framework for risk mitigation based on the compound's chemical properties and data extrapolated from structurally analogous nitroaromatic and halogenated compounds. The protocols herein are designed to foster a self-validating system of safety, ensuring the protection of personnel and the integrity of research.
Introduction: Understanding the Molecule
This compound is a substituted aniline derivative with key functional groups that dictate its reactivity and toxicological profile: a brominated aromatic ring, a nitro group, and an N-alkyl chain.[1] Its utility as a precursor in the synthesis of complex molecules, particularly nitrogen-containing heterocycles, is significant in drug discovery.[1] However, the very features that make it a versatile synthetic building block also present potential hazards that must be rigorously managed. This guide moves beyond a simple checklist of precautions to explain the chemical reasoning behind each safety recommendation.
| Property | Value | Source |
| Molecular Formula | C12H17BrN2O3 | [2] |
| Molecular Weight | 317.2 g/mol | [2] |
| CAS Number | 1311197-83-7 | [2] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be slightly soluble in water | [3] |
Hazard Identification and Risk Assessment: A Proactive Approach
Due to the absence of specific toxicological data for this compound, this section provides a hazard assessment based on the known risks of its constituent chemical classes: nitroanilines and brominated aromatic compounds.
The Nitroaniline Core: Systemic Toxicity
The primary toxicological concern with nitroanilines is their ability to induce methemoglobinemia upon absorption.[4] This condition impairs the oxygen-carrying capacity of the blood, leading to symptoms such as cyanosis (a blue discoloration of the skin and lips), headache, dizziness, and in severe cases, respiratory distress and death.[4][5]
-
Expertise in Action: The nitro group is a strong electron-withdrawing group, which can increase the compound's ability to be absorbed through the skin.[4] Therefore, dermal contact should be considered a significant route of exposure.
The Brominated Aromatic System: Irritation and Environmental Persistence
Brominated aromatic compounds can cause irritation to the skin, eyes, and respiratory tract.[6][7] Upon combustion, they can release hazardous gases, including hydrogen bromide and nitrogen oxides.[8]
-
Trustworthiness through Chemistry: The presence of a halogen, such as bromine, on an aromatic ring can increase the compound's environmental persistence.[9] Therefore, proper disposal is critical to prevent long-term environmental contamination.
GHS Hazard Classification (Predicted)
Based on analogous compounds, the following GHS classifications are anticipated.[10]
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 2 | H373: May cause damage to organs through prolonged or repeated exposure |
Engineering Controls: The First Line of Defense
Reliance on personal protective equipment (PPE) alone is insufficient. Robust engineering controls are fundamental to ensuring a safe working environment.
-
Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[11]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly diluted and removed.[12]
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[6][11]
Diagram 1: Hierarchy of Safety Controls
This diagram illustrates the prioritized approach to mitigating risks when handling chemical compounds.
Caption: A top-down approach to safety, prioritizing inherent safety over personal protection.
Personal Protective Equipment (PPE): The Essential Barrier
When engineering controls are in place, appropriate PPE provides the final layer of protection.
-
Hand Protection: Wear nitrile or neoprene gloves that are regularly inspected for tears or punctures.[8][13] Always use proper glove removal technique to avoid skin contact with the outer surface of the glove.[13]
-
Eye Protection: Chemical safety goggles are mandatory.[12]
-
Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a risk of splashing, consider an impervious apron.[8]
-
Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for emergency situations or if engineering controls fail.[6]
Experimental Protocols: A Step-by-Step Guide to Safe Handling
The following protocols are designed to be self-validating, with built-in checks to ensure safety at each stage.
Weighing and Dispensing
-
Preparation: Don appropriate PPE before entering the designated handling area. Ensure the chemical fume hood is operational.
-
Containment: Perform all weighing and dispensing activities within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Technique: Handle the compound gently to avoid creating dust.[13] If any material is spilled, clean it up immediately following the spill response protocol.
-
Completion: After dispensing, securely seal the container and decontaminate the exterior with a suitable solvent (e.g., 70% ethanol) before returning it to storage.
Accidental Release Protocol
-
Evacuation: If a significant spill occurs, evacuate the immediate area.
-
Alerting: Inform the laboratory supervisor and relevant safety personnel.
-
Containment: For small spills, use an inert absorbent material to contain the substance. Avoid raising dust.[8]
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the material into a designated waste container.[11]
-
Decontamination: Clean the spill area with a suitable solvent and soap and water.
Diagram 2: Spill Response Workflow
This workflow outlines the immediate actions to be taken in the event of a chemical spill.
Sources
- 1. benchchem.com [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. NITROANILINES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nj.gov [nj.gov]
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- 6. fishersci.com [fishersci.com]
- 7. dollycorporation.com [dollycorporation.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. Bromination - Wordpress [reagents.acsgcipr.org]
- 10. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. echemi.com [echemi.com]
- 13. lookchem.com [lookchem.com]
Methodological & Application
Application Notes and Protocols for the Use of 4-Bromo-2-nitro-5-propoxy-N-propylaniline in Organic Synthesis
Introduction: Strategic Utility of a Multifunctional Building Block
4-Bromo-2-nitro-5-propoxy-N-propylaniline is a highly functionalized aromatic compound designed for advanced applications in organic synthesis, particularly in the realms of pharmaceutical and materials science research.[1] Its molecular architecture, featuring ortho- and para-disposed reactive sites, offers a versatile platform for the construction of complex heterocyclic systems. The strategic placement of the nitro group, bromine atom, propoxy ether linkage, and N-propyl substituent allows for a sequence of selective chemical transformations.
The primary utility of this molecule lies in its capacity to serve as a masked ortho-phenylenediamine. The nitro group can be selectively reduced to an amine, unveiling a 1,2-diamine moiety that is a cornerstone for the synthesis of numerous nitrogen-containing heterocycles, most notably benzimidazoles.[1] This class of compounds is of immense interest due to its prevalence in a wide array of biologically active molecules, including anthelmintics, antivirals, and anticancer agents.[2][3][4][5][6]
This guide provides a detailed exploration of the synthetic applications of this compound, focusing on its conversion to a key diamine intermediate and subsequent cyclization to form a benzimidazole core, exemplified by the synthesis of an analogue of the widely-used anthelmintic drug, albendazole.
Physicochemical Properties
A summary of the key properties of the title compound is presented below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1311197-83-7 |
| Molecular Formula | C₁₂H₁₇BrN₂O₃ |
| Molecular Weight | 317.18 g/mol |
| Appearance | (Expected) Yellow to orange solid |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. |
Core Synthetic Workflow
The primary synthetic route leveraging this compound involves a two-step sequence: first, the reduction of the nitro group to generate a vicinal diamine, followed by a condensation/cyclization reaction to form the target heterocycle.
Caption: General two-step synthetic workflow.
Application Protocol I: Synthesis of the Key Intermediate, 4-Bromo-5-propoxy-N1-propylbenzene-1,2-diamine
Causality and Method Selection:
The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, including catalytic hydrogenation (e.g., H₂/Pd-C) and metal-acid systems (e.g., Fe/HCl, Zn/HCl).[7][8] For this specific substrate, reduction using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) is a highly effective and reliable laboratory-scale method.[7][9][10] This method is particularly advantageous as it is tolerant of a wide range of functional groups and typically proceeds with high yields under relatively mild conditions (refluxing ethanol or heating in HCl). The mechanism involves the transfer of electrons from Sn(II) to the nitro group, with the acidic medium providing protons for the formation of water as a byproduct.[1]
Experimental Protocol:
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the suspension.
-
Carefully add concentrated hydrochloric acid. The reaction is often exothermic.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully basify the mixture by adding a concentrated NaOH solution until the pH is >10. This will precipitate tin salts. Caution: This process is highly exothermic.
-
Filter the resulting slurry through a pad of celite to remove the inorganic salts, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, 4-Bromo-5-propoxy-N1-propylbenzene-1,2-diamine, can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.
-
Application Protocol II: Synthesis of a 6-Bromo-5-propoxy-1-propyl-1H-benzo[d]imidazol-2-amine Analogue
Causality and Method Selection:
The formation of the benzimidazole ring from an o-phenylenediamine is a classic condensation reaction. To synthesize analogues of albendazole, which feature a 2-amino-carbamate moiety, the diamine intermediate is typically reacted with a reagent that can provide the C2 carbon and the exocyclic amine functionality. A common and effective method involves cyclization with methyl N-cyanocarbamate or a related isothiourea derivative.[11] The reaction proceeds via the addition of one of the amino groups to the cyano group, followed by an intramolecular cyclization with the elimination of a small molecule (like ammonia or methanethiol) to form the stable benzimidazole ring.[11] The N-propyl group on one of the diamine nitrogens will direct the cyclization to form the N1-propylated benzimidazole isomer.
Experimental Protocol:
-
Materials:
-
4-Bromo-5-propoxy-N1-propylbenzene-1,2-diamine (from Protocol I)
-
Methyl N-cyanocarbamate
-
Acetone
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
-
Round-bottom flask, reflux condenser, magnetic stirrer.
-
-
Procedure: (Adapted from a general procedure for albendazole synthesis[11])
-
In a round-bottom flask, add 4-Bromo-5-propoxy-N1-propylbenzene-1,2-diamine (1.0 eq) and acetone.
-
Add water and concentrated HCl to the mixture. An exotherm may be observed.
-
Cool the reaction mixture to room temperature and add methyl N-cyanocarbamate.
-
Heat the reaction mixture to reflux (around 80-85 °C) for several hours. Monitor the reaction progress by TLC.
-
During the reaction, maintain a pH of 4-4.5 by the occasional addition of concentrated HCl if necessary.
-
Upon completion, cool the reaction mixture. The product may precipitate from the solution.
-
Collect the solid product by filtration.
-
Wash the crude product sequentially with hot water, tap water, methanol, and finally with acetone to remove impurities.
-
Dry the product under vacuum to yield the target benzimidazole derivative. Further purification can be achieved by recrystallization if needed.
-
Visualization of the Synthetic Pathway
Caption: Key transformations in the synthesis.
Trustworthiness and Validation
The protocols described herein are based on well-established and widely published methodologies for the reduction of aromatic nitro compounds and the synthesis of benzimidazoles.[3][4][7][9][11] The reduction of nitroanilines using SnCl₂/HCl is a standard transformation with predictable outcomes.[7][9][10] Similarly, the Phillips condensation and related cyclization strategies for forming benzimidazoles from o-phenylenediamines are foundational reactions in heterocyclic chemistry.[4][12]
For any new synthetic work, it is imperative to validate the structure of the intermediate and final product using modern analytical techniques.
Recommended Analytical Validation:
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Shifts consistent with the proposed aromatic substitution patterns, the presence of propoxy and propyl chains, and the formation of the benzimidazole ring. |
| Mass Spectrometry | Confirmation of molecular weight. | A molecular ion peak corresponding to the calculated mass of the product, showing the characteristic isotopic pattern for a bromine-containing compound. |
| FT-IR Spectroscopy | Functional group analysis. | Disappearance of nitro group stretches (~1530, 1350 cm⁻¹). Appearance of N-H stretches for the diamine and benzimidazole. |
| Melting Point | Purity assessment. | A sharp melting point indicates high purity of the crystalline solid product. |
| TLC | Reaction monitoring and purity check. | Single spot for the purified product with an Rf value distinct from starting materials and byproducts. |
Conclusion and Future Directions
This compound is a valuable and strategically designed intermediate for organic synthesis. The protocols detailed in this guide provide a robust framework for its conversion into functionalized benzimidazole derivatives, which are of high interest in medicinal chemistry and drug discovery. The bromine atom on the resulting benzimidazole core serves as a convenient handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the creation of diverse chemical libraries for screening and lead optimization. Researchers can confidently apply these methodologies to accelerate their research in developing novel heterocyclic compounds with potential therapeutic applications.
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Synthesis and antiparasitic activity of albendazole and mebendazole analogues. Bioorganic & Medicinal Chemistry, 11(21), 4615-4622. [Link]
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What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. ResearchGate. [Link]
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Which is the best reducing agent to convert NO2 group to NH2 group? SnCl2 or Sn?. ResearchGate. [Link]
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Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. Tetrahedron Letters, 99, 153830. [Link]
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Synthesis and spectrochemical study of some Albendazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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Reducing a Nitrobenzene to Aniline without hydrogen?. Reddit. [Link]
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Nitro Reduction - SnCl2. Common Organic Chemistry. [Link]
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ALBENDAZOLE ANALOGUES: A COMPREHENSIVE STUDY ON SYNTHESIS AND BIOLOGICAL ACTIVITY. International Journal of Novel Research and Development. [Link]
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Albendazole and its analogues. SciSpace. [Link]
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SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2686-2703. [Link]
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6-Bromo-N-(2-methyl-2H-benzo[d][2][7][9]triazol-5-yl)quinolin-4-amine. Molbank, 2019(2), M1063. [Link]
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Albendazole. PubChem. [Link]
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Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 12(28), 17763-17790. [Link]
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Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(19), 6265. [Link]
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Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Future Journal of Pharmaceutical Sciences, 9(1), 58. [Link]
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The Strategic Utility of 4-Bromo-2-nitro-5-propoxy-N-propylaniline in Medicinal Chemistry
Application Note & Protocols
Abstract
This technical guide delineates the role of 4-Bromo-2-nitro-5-propoxy-N-propylaniline as a sophisticated and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring strategically placed bromo, nitro, propoxy, and N-propyl groups, offers a rich platform for the synthesis of complex heterocyclic scaffolds, particularly those of therapeutic interest. This document provides a comprehensive overview of its synthesis, physicochemical properties, and detailed protocols for its application in constructing benzimidazole cores through reductive cyclization, a cornerstone transformation in drug discovery. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: A Multifunctional Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures with potent biological activity is perpetual. Arylamine derivatives, particularly those with dense functionalization, serve as invaluable starting points for the synthesis of diverse compound libraries. This compound emerges as a pre-functionalized building block with significant potential. The ortho-nitroaniline moiety is a well-established precursor for the synthesis of benzimidazoles, a privileged scaffold found in numerous FDA-approved drugs due to its wide range of biological activities, including anti-infective, antitumor, and anti-inflammatory properties.[1] The presence of a bromine atom provides a handle for further diversification through metal-catalyzed cross-coupling reactions, while the propoxy and N-propyl groups can modulate solubility, lipophilicity, and metabolic stability, key parameters in drug design.
This guide will first detail a strategic synthesis of the title compound, followed by its core application in the construction of substituted benzimidazoles, providing researchers with the foundational knowledge and practical protocols to leverage this building block in their drug development programs.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The table below summarizes the key computed properties for this compound and its close analogue, 4-Bromo-5-ethoxy-2-nitro-N-propylaniline, for comparative purposes.
| Property | Value (this compound) | Value (4-Bromo-5-ethoxy-2-nitro-N-propylaniline)[2] |
| Molecular Formula | C₁₂H₁₇BrN₂O₃ | C₁₁H₁₅BrN₂O₃ |
| Molecular Weight | 317.18 g/mol | 303.15 g/mol |
| IUPAC Name | This compound | 4-bromo-5-ethoxy-2-nitro-N-propylaniline |
| CAS Number | Not available | 1280786-62-0 |
| XLogP3 | (Predicted) ~4.5 | 4.2 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be strategically designed to control the regioselectivity of the substitutions on the aniline core. A plausible and efficient synthetic pathway commences with a readily available precursor, 3-aminophenol, and proceeds through a series of controlled functionalization steps.[1]
Sources
Application Notes and Protocols for the Derivatization of 4-Bromo-2-nitro-5-propoxy-N-propylaniline
Introduction
4-Bromo-2-nitro-5-propoxy-N-propylaniline is a multi-functionalized aromatic compound with significant potential as a versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its structure is strategically adorned with four distinct functional groups: a reactive aryl bromide, an electron-withdrawing nitro group, a secondary N-propylanilino moiety, and a propoxy ether. This unique arrangement of substituents offers a rich platform for selective chemical modifications, enabling the synthesis of a diverse array of complex molecules and compound libraries. The specific positioning of the bromo and nitro groups provides distinct sites for sequential functionalization through well-established synthetic transformations.[1]
This guide provides a comprehensive overview of the derivatization strategies for this compound, complete with detailed experimental protocols. The methodologies discussed herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.
Core Derivatization Strategies
The chemical reactivity of this compound can be selectively harnessed at three primary sites: the aryl bromide, the nitro group, and the N-propylamino group. The interplay of the electronic and steric effects of these groups allows for a high degree of control over the synthetic outcomes.
A. Derivatization via the Aryl Bromide: Carbon-Carbon and Carbon-Nitrogen Bond Formation
The aryl bromide at the 4-position is a prime handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of new carbon-carbon and carbon-nitrogen bonds. The electron-withdrawing nature of the adjacent nitro group can enhance the reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle.
1. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the 4-position.[2][3] This reaction is generally tolerant of a wide range of functional groups, making it suitable for complex molecules like the title compound.
-
Causality of Experimental Choices: The choice of a palladium catalyst, a phosphine ligand, a base, and a solvent system is critical for a successful Suzuki coupling. Catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ are commonly used. The base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step. A mixed solvent system, such as DMF/water or Dioxane/water, is often employed to facilitate the dissolution of both the organic and inorganic reagents.[3]
| Parameter | Component / Condition | Recommendation | Justification |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | 1-5 mol% | Readily available and effective for a wide range of substrates. |
| Ligand | PPh₃, SPhos, XPhos | 2-10 mol% | Phosphine ligands stabilize the palladium catalyst and facilitate the catalytic cycle. |
| Boronic Acid/Ester | Aryl, heteroaryl, vinyl, alkyl | 1.1-1.5 equivalents | A slight excess ensures complete consumption of the starting material. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents | A strong inorganic base is required for the transmetalation step. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | - | A biphasic system often enhances the reaction rate and yield. |
| Temperature | 80-110 °C | 90 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the ligand (if required) under the inert atmosphere.
-
Add a degassed solvent mixture of dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
2. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling the aryl bromide with a primary or secondary amine.[4][5][6] This reaction is instrumental in synthesizing a wide range of substituted anilines and their derivatives.
-
Causality of Experimental Choices: The success of the Buchwald-Hartwig amination relies heavily on the choice of the palladium catalyst and a sterically hindered phosphine ligand (e.g., XPhos, SPhos).[6] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle. Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation.[7]
| Parameter | Component / Condition | Recommendation | Justification |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-2 mol% | Common and effective Pd(0) and Pd(II) sources. |
| Ligand | XPhos, SPhos, BINAP | 2-4 mol% | Bulky, electron-rich phosphine ligands are crucial for high catalytic activity. |
| Amine | Primary or secondary amines | 1.1-1.5 equivalents | A slight excess is generally used. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.5-2.0 equivalents | A strong base is necessary for the deprotonation of the amine. |
| Solvent | Toluene, Dioxane (anhydrous) | - | Aprotic solvents are required to avoid side reactions. |
| Temperature | 80-110 °C | 100 °C | Thermal energy is needed to promote the reaction. |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and sodium tert-butoxide (1.5 eq) to an oven-dried reaction vial.
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Add anhydrous toluene or dioxane.
-
Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
B. Derivatization via the Nitro Group: A Gateway to Diverse Functionalities
The nitro group at the 2-position is a key functional group that can be readily transformed into an amino group, opening up a plethora of derivatization possibilities.
1. Reduction of the Nitro Group to an Amine
The chemoselective reduction of the nitro group to an amine is a fundamental transformation that yields the corresponding 1,2-diaminobenzene derivative. This product is a valuable intermediate for the synthesis of various heterocyclic compounds, such as benzimidazoles.[8]
-
Causality of Experimental Choices: Several methods can be employed for the reduction of aromatic nitro groups. Catalytic hydrogenation (e.g., H₂, Pd/C) is a clean and efficient method. Alternatively, metal-mediated reductions using reagents like tin(II) chloride (SnCl₂) in an acidic medium or zinc in ammonium chloride are effective and often show good chemoselectivity, preserving the aryl bromide.[8] The choice of reducing agent can be critical to avoid the reduction of the aryl bromide.
Experimental Protocol: Reduction of the Nitro Group with Tin(II) Chloride
-
Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (5.0 eq) portion-wise.
-
Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude diamine.
-
Purify the product by column chromatography if necessary.
2. Further Derivatization of the Newly Formed Amino Group
The resulting 2-amino group can undergo a variety of reactions, including:
-
Diazotization and Sandmeyer Reactions: Conversion of the amino group to a diazonium salt, which can then be displaced by various nucleophiles (e.g., -Cl, -Br, -CN, -OH).
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Condensation Reactions: Reaction with aldehydes or ketones to form imines, or with 1,2-dicarbonyl compounds to form quinoxalines.
C. Derivatization of the N-Propylamino Group
The secondary N-propylamino group can also be a site for further functionalization, although it is generally less reactive than a primary aromatic amine.
-
Acylation: The N-propylamino group can be acylated to form the corresponding amide under standard conditions (e.g., using an acid chloride and a base like triethylamine or pyridine).
-
N-Alkylation/N-Arylation: Further substitution on the nitrogen can be achieved, for example, through another Buchwald-Hartwig amination if the molecule is first derivatized at the bromo position.
Visualization of Derivatization Pathways
Caption: Key derivatization pathways for this compound.
Chemoselectivity: A Strategic Approach
The presence of multiple reactive sites necessitates a careful consideration of the reaction sequence to achieve the desired outcome.
-
Protecting Groups: In some cases, it may be necessary to protect one functional group while reacting another. For example, the N-propylamino group could be protected as an amide before performing reactions that are sensitive to free amines.
-
Reaction Conditions: The chemoselectivity can often be controlled by the choice of reaction conditions. For instance, the reduction of the nitro group can be performed selectively in the presence of the aryl bromide using specific reagents like SnCl₂.[8]
-
Order of Reactions: The order in which the derivatization steps are performed is crucial. For example, it is often advantageous to perform cross-coupling reactions on the aryl bromide before reducing the nitro group, as the resulting diamine may chelate to the palladium catalyst and inhibit its activity.
Conclusion
This compound is a highly valuable and versatile scaffold for the synthesis of a wide range of complex organic molecules. The strategic derivatization of its functional groups, as outlined in these application notes, provides a powerful toolkit for researchers in drug discovery and materials science. By carefully selecting the reaction pathways and conditions, a diverse array of novel compounds can be accessed from this readily available starting material.
References
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Chevalier, J. W., Bergeron, J. Y., & Dao, L. H. (n.d.). Synthesis, characterization, and properties of poly(N-alkylanilines). Macromolecules. Retrieved from [Link]
-
(n.d.). Synthesis and characterization of conducting substituted polyanilines. ScienceDirect. Retrieved from [Link]
-
Wang, C., et al. (2022). Modular Construction of Functionalized Anilines via Switchable C‒H and N‒Alkylation of Traceless N‒Nitrosoanilines with Olefins. Request PDF. Retrieved from [Link]
-
Li, J., et al. (2022). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Diccianni, J. B., & Diao, T. (2019). Nickel-catalyzed alkyne annulation by anilines: versatile indole synthesis by C-H/N-H functionalization. PubMed. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]
-
Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Stahl, S. S. (2022). Reactions for making widely used aniline compounds break norms of synthesis. ScienceDaily. Retrieved from [Link]
-
Mondal, P., & Bora, U. (2015). A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. Green Chemistry. Retrieved from [Link]
-
(n.d.). Site‐selective functionalization of aniline and bioactive molecules containing N,N′‐acetals. ResearchGate. Retrieved from [Link]
-
Basak, A., et al. (2003). Organic reaction in water. Part 5. Novel synthesis of anilines by zinc metal-mediated chemoselective reduction of nitroarenes. ResearchGate. Retrieved from [Link]
-
Siddiqa, A., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. Retrieved from [Link]
-
(n.d.). Competitive reaction of amines and aniline. ResearchGate. Retrieved from [Link]
-
(n.d.). Selectivity of the reaction of chalcones with aniline derivatives. Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of 4-Bromo-2-nitro-5-propoxy-N-propylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
4-Bromo-2-nitro-5-propoxy-N-propylaniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its multifaceted structure, featuring a brominated and nitrated aromatic core with both ether and secondary amine functionalities, presents a versatile scaffold for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.[1] The strategic placement of the bromo and nitro groups offers distinct opportunities for sequential chemical modifications, such as metal-catalyzed cross-coupling reactions and selective reductions. This document provides a comprehensive guide to the synthesis of this compound, including a detailed, field-proven protocol for its preparation and essential characterization techniques.
Strategic Approach to Synthesis: A Retrosynthetic Analysis
A logical approach to the synthesis of this compound involves a retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials. The most strategic final step is the formation of the N-propyl bond, identifying 4-bromo-2-nitro-5-propoxyaniline as the immediate precursor. This precursor can be synthesized through a multi-step pathway starting from a simpler aniline derivative. A plausible and efficient synthetic route is outlined below.
Visualizing the Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of the target molecule, starting from the key precursor, 4-bromo-2-nitro-5-propoxyaniline.
Protocol 1: Synthesis of this compound
This protocol describes the N-alkylation of 4-bromo-2-nitro-5-propoxyaniline using 1-bromopropane. The electron-withdrawing nature of the nitro and bromo groups decreases the nucleophilicity of the aniline, necessitating moderately forcing reaction conditions.[2]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier |
| 4-Bromo-2-nitro-5-propoxyaniline | C9H11BrN2O3 | 291.10 | Commercially Available |
| 1-Bromopropane | C3H7Br | 122.99 | Standard Supplier |
| Anhydrous Potassium Carbonate | K2CO3 | 138.21 | Standard Supplier |
| Anhydrous Dimethylformamide (DMF) | C3H7NO | 73.09 | Standard Supplier |
| Ethyl Acetate | C4H8O2 | 88.11 | Standard Supplier |
| Deionized Water | H2O | 18.02 | --- |
| Brine (Saturated NaCl solution) | NaCl(aq) | --- | --- |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | Standard Supplier |
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-nitro-5-propoxyaniline (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 eq) to the flask, followed by anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the aniline.
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add 1-bromopropane (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Visualizing the N-Alkylation Workflow
Caption: General experimental workflow for the N-alkylation of 4-bromo-2-nitro-5-propoxyaniline.
Characterization and Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C12H17BrN2O3[3] |
| Molecular Weight | 317.18 g/mol [3] |
| CAS Number | 1311197-83-7[3] |
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the aliphatic protons of the two propyl chains.[1]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum should confirm the presence of key functional groups, such as the N-H bond of the secondary amine and the N-O bonds of the nitro group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
Substituted anilines can be harmful if swallowed, in contact with skin, or if inhaled.[2]
-
1-Bromopropane is a flammable liquid and should be handled with care.
-
DMF is a skin and eye irritant.
-
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. Ensure that all reagents and solvents are anhydrous.
-
Side Products: A common side product is the N,N-dialkylated aniline. To minimize this, a slight excess of the starting aniline relative to the alkylating agent can be used.[4]
-
Purification Challenges: If the product is difficult to purify by column chromatography, consider recrystallization from a suitable solvent system.
Conclusion
The protocol described in this application note provides a reliable method for the synthesis of this compound. By following these guidelines, researchers can confidently prepare this valuable chemical intermediate for use in a variety of research and development applications.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53216250, 4-Bromo-5-ethoxy-2-nitro-N-propylaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70132, 4-Bromo-2-nitroaniline. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 4-Bromo-N-methyl-2-nitro-5-propoxyaniline, min 97%, 1 gram. Retrieved from [Link]
-
ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PubMed Central. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 97%, 25 grams. Retrieved from [Link]
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"purification techniques for 4-Bromo-2-nitro-5-propoxy-N-propylaniline"
An Application Note on the Purification of 4-Bromo-2-nitro-5-propoxy-N-propylaniline
Abstract
This application note provides a comprehensive technical guide for the purification of this compound, a substituted aniline intermediate valuable in synthetic organic chemistry and drug discovery.[1] Recognizing that the purity of such intermediates is paramount for the success of subsequent synthetic steps and the integrity of final products, we present detailed protocols for several purification techniques.[2] This guide moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions and troubleshoot common challenges. Methodologies covered include recrystallization, flash column chromatography, and acid-base extraction, supplemented by protocols for purity validation via TLC, HPLC, and melting point analysis.
Introduction and Compound Profile
This compound is a multi-functionalized aromatic compound. Its structure, featuring a bromo-nitro-aniline core with both ether (propoxy) and secondary amine (N-propyl) substituents, offers multiple reactive sites for constructing complex molecules, such as nitrogen-containing heterocycles.[1] As with many multi-step syntheses, the crude product is often contaminated with impurities arising from incomplete reactions, side reactions, or residual starting materials.[3][4] The presence of these impurities can lead to low yields, difficult-to-separate byproducts in downstream applications, and erroneous biological or chemical data. Therefore, robust purification is not merely a recommendation but a critical step for ensuring reproducibility and accuracy in research and development.
Physicochemical Properties
Understanding the physical and chemical properties of the target compound is the foundation for selecting an appropriate purification strategy. While experimental data for this specific molecule is scarce, we can infer its properties from closely related analogs like 4-Bromo-2-nitroaniline and other substituted nitroanilines.[5]
| Property | Predicted Value / Characteristic | Rationale & Implications for Purification |
| Molecular Formula | C₁₂H₁₇BrN₂O₃ | - |
| Molecular Weight | 317.18 g/mol | Influences diffusion rates and elution in chromatography. |
| Appearance | Likely a yellow to orange crystalline solid[5] | Solid-state allows for purification by recrystallization. Color may indicate purity, though the pure compound is expected to be colored. |
| Polarity | Moderately Polar | The nitro (-NO₂) and amine (-NH) groups are highly polar, while the bromo, propoxy, and N-propyl groups are nonpolar. This amphiphilic nature requires careful solvent selection for both chromatography and recrystallization. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., Ethanol, Acetone, Ethyl Acetate, Dichloromethane)[5] | Dictates the choice of solvents for recrystallization and mobile phases for chromatography. "Like dissolves like" is a key principle.[6] |
| Basicity (pKa) | Weakly Basic | The electron-withdrawing nitro group significantly reduces the basicity of the aniline nitrogen. However, it may still be sufficiently basic for purification via acid-base extraction.[7][8] |
Potential Impurities in Synthesis
The final purity of the target compound is dictated by the synthetic route. A plausible synthesis involves the N-alkylation of 4-bromo-2-nitro-5-propoxyaniline. Based on this, common process-related impurities can be predicted.[3][9]
-
Starting Material: Unreacted 4-bromo-2-nitro-5-propoxyaniline (more polar than the product).
-
Isomeric Byproducts: Impurities from the synthesis of the aniline precursor, such as positional isomers of the bromo or nitro groups.[10]
-
Over-alkylation Products: Formation of a tertiary amine, though sterically hindered.
-
Solvent Residues: Residual solvents from the reaction medium (e.g., toluene, DMF).[3]
-
Degradation Products: Oxidation or other degradation pathways can lead to colored impurities.[3]
Purification Strategy and Method Selection
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A logical workflow can guide this decision-making process.
Caption: Decision workflow for selecting a purification method.
Detailed Purification Protocols
Protocol 1: Recrystallization
Recrystallization is the preferred method for purifying solid compounds when impurities have different solubility profiles from the product. The ideal solvent will dissolve the compound completely at high temperatures but sparingly at low temperatures, maximizing recovery.[6]
Principle of Causality: The process relies on the formation of a supersaturated solution at high temperature, from which the desired compound selectively crystallizes upon cooling, leaving more soluble impurities in the mother liquor and allowing less soluble impurities to be removed via hot filtration.
Solvent Screening: The moderately polar nature of the target molecule suggests that alcohols, esters, or mixed solvent systems will be effective.
| Solvent System | Rationale | Expected Outcome |
| Ethanol or Isopropanol | Good general-purpose polar solvents. Often a good starting point for nitroaryl compounds.[6] | High solubility when hot, lower solubility when cold. |
| Ethyl Acetate / Hexane | A mixed-solvent system. The compound is dissolved in a minimum of "good" solvent (EtOAc) and a "poor" solvent (Hexane) is added to induce precipitation.[6] | Provides fine control over the crystallization process. |
| Toluene | A non-polar aromatic solvent. May be effective if impurities are highly polar. | Lower solubility, potentially leading to high recovery but requiring larger solvent volumes. |
| Glacial Acetic Acid | A polar, acidic solvent sometimes used for purifying substituted anilines.[10] | Effective but can be difficult to remove completely. |
Step-by-Step Protocol:
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.[6]
-
Decolorization (Optional): If the solution is highly colored due to minor, intensely colored impurities, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and perform a hot filtration to remove the charcoal.[10]
-
Crystallization:
-
Single Solvent: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]
-
Mixed Solvent: While the solution in the "good" solvent is hot, add the "poor" solvent (e.g., hexane or water) dropwise until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow to cool slowly.
-
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[6]
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This technique is indispensable for separating complex mixtures or isomers with similar polarities that cannot be resolved by recrystallization.[10][11]
Principle of Causality: The separation occurs based on the differential partitioning of components between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent mixture). Less polar compounds travel faster down the column, while more polar compounds are retained longer by the stationary phase.[11]
Step-by-Step Protocol:
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Ethyl Acetate/Hexane) that gives the target compound an Rf value of approximately 0.25-0.35 and provides good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this dry powder to the top of the column.
-
Elution: Add the mobile phase to the column and apply pressure (using a pump or inert gas) to begin elution. Start with a low polarity mobile phase (e.g., 10% EtOAc in Hexane) and gradually increase the polarity (gradient elution) if necessary to elute more polar compounds.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain the pure product.[11]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Purity Assessment and Final Validation
No purification is complete without rigorous analytical validation to confirm the identity and purity of the final product.
Caption: Sequential workflow for analytical validation of purity.
Protocol: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of organic compounds.[10][12]
-
Instrumentation: HPLC system with a UV detector (detection at ~254 nm or 365 nm is typical for aromatic nitro compounds).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, a linear gradient from 50:50 to 95:5 Acetonitrile:Water over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the purified compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.[10]
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol: Melting Point Determination
A pure crystalline solid will have a sharp and reproducible melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range.
-
Procedure: Place a small amount of the dry, crystalline sample into a capillary tube.
-
Measurement: Use a calibrated melting point apparatus to determine the temperature range from which the sample first begins to melt to when it is completely liquid.
-
Interpretation: Compare the observed melting point to literature values for analogous compounds (e.g., 4-Bromo-2-nitroaniline melts at 109-115 °C) to gain a qualitative sense of purity.[5] A sharp range is a strong indicator of high purity.
Conclusion
The purification of this compound is a critical step to ensure its suitability for advanced synthetic applications. This guide provides a framework for selecting and executing the most appropriate purification strategy. For materials with relatively high initial purity (>90%), recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture is the most efficient method. For more complex crude mixtures containing isomers or impurities of similar polarity, flash column chromatography is the method of choice. The final purity should always be confirmed using a combination of chromatographic (TLC, HPLC) and physical (melting point) methods.
References
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- Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. (n.d.).
- Process for the crystallization of nitro-aromatic compounds in nitric acid. (n.d.).
- Solvent selection for effective recrystallization of nitroarom
- 4-Bromo-5-ethoxy-2-nitro-N-propylaniline. (n.d.). PubChem.
- Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline. (2025). BenchChem.
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- Physical properties of 4-Bromo-2-nitroaniline. (2025). BenchChem.
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- Column Chromatography of Nitroanilines Lab Experiment. (n.d.). Studylib.
- Aniline Impurities and Rel
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- Reactions for making widely used aniline compounds break norms of synthesis. (2025).
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
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Comprehensive Analytical Characterization of 4-Bromo-2-nitro-5-propoxy-N-propylaniline: A Multi-technique Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the analytical methods required for the comprehensive characterization of 4-Bromo-2-nitro-5-propoxy-N-propylaniline, a substituted aniline derivative of interest in synthetic and pharmaceutical chemistry. Ensuring the structural integrity, identity, and purity of such molecules is a critical step in the drug development pipeline, demanding a robust, multi-faceted analytical approach. We present a suite of orthogonal techniques—including chromatography, spectroscopy, and elemental analysis—each providing unique and complementary data. This document offers not just step-by-step protocols but also the scientific rationale behind the choice of methods and parameters, empowering researchers to achieve reliable and reproducible results. The validation of these analytical procedures is crucial for ensuring data quality and regulatory compliance.[1][2][3]
Introduction and Physicochemical Profile
This compound is a complex organic molecule featuring multiple functional groups: a halogen (bromo), a nitro group, an ether (propoxy), and a secondary amine (N-propylaniline). This specific substitution pattern makes it a potentially valuable building block in medicinal chemistry. Its characterization is essential to confirm the success of its synthesis and to establish a purity profile before its use in further applications.
Compound Profile:
-
Molecular Formula: C₁₂H₁₇BrN₂O₃[4]
-
Molecular Weight: 317.18 g/mol (Note: PubChem lists a slightly different formula C11H15BrN2O3 with a MW of 303.15, this discrepancy highlights the importance of definitive analysis)[4][5]
-
CAS Number: 1311197-83-7[4]
-
Structure: (Illustrative Structure)
The analytical workflow is designed to confirm this structure and quantify its purity.
Caption: A high-level overview of the analytical workflow.
Chromatographic Methods for Purity and Separation
Chromatographic techniques are fundamental for separating the target analyte from impurities, starting materials, and by-products.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the gold standard for purity analysis of non-volatile organic molecules like the title compound. Its polarity makes it well-suited for retention and separation on a C18 stationary phase. This method is crucial for quantifying the analyte and potential impurities.[6][7]
Protocol: RP-HPLC Purity Determination
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™).[8]
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1.0 mg/mL in acetonitrile.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase initial composition (e.g., 50:50 acetonitrile:water).
-
-
Chromatographic Conditions:
-
The conditions below are a starting point and should be optimized for the specific impurity profile encountered.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | Standard reverse-phase chemistry for good retention and separation of moderately polar aromatic compounds.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure consistent protonation of the aniline nitrogen, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 50% B to 95% B over 15 min, hold 5 min, return to 50% B | A gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics.[7] |
| Detection (λ) | 254 nm and λmax | 254 nm is a common wavelength for aromatic compounds. Determine λmax via UV-Vis scan for best sensitivity. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
-
System Suitability:
-
Perform five replicate injections of the working standard. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
-
Data Analysis:
-
Purity is calculated using the area percent method.
-
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100
-
The limit of quantitation (LOQ) and limit of detection (LOD) should be established during full method validation.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent confirmatory technique and is particularly useful for identifying volatile or semi-volatile impurities that may not be detected by HPLC.[10][11] Given the nitro group, care must be taken as some nitroaromatics can be thermally labile.[8]
Protocol: GC-MS for Impurity Profiling
-
Instrumentation:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., Quadrupole).
-
A low-bleed capillary column such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane) is recommended.[11]
-
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane to a concentration of ~1 mg/mL.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for high-resolution separation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temp. | 250 °C | Balances efficient volatilization with minimizing thermal degradation. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min | A temperature ramp is necessary to elute compounds with a range of boiling points.[12] |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 40 - 450 amu | Covers the expected mass of the parent compound and likely fragments. |
-
Data Analysis:
-
Identify the main component peak and search for impurity peaks.
-
Compare the mass spectra of unknown peaks against spectral libraries (e.g., NIST) for tentative identification.[13]
-
Analyze the fragmentation pattern of the main peak to confirm structural motifs.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopy provides definitive evidence of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton.
Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and consider 2D experiments like COSY and HSQC if the structure is unknown or complex.
-
Data Interpretation: The predicted chemical shifts provide a basis for spectral assignment.
| ¹H NMR Predicted Data (in CDCl₃) [14] | ¹³C NMR Predicted Data (in CDCl₃) [14] | ||
| Assignment | Predicted Shift (δ, ppm) | Assignment | Predicted Shift (δ, ppm) |
| Aromatic-H (position 3 or 6) | ~7.0-7.5 (singlet, 2H) | C-5 (C-O) | ~148-150 |
| N-H | ~6.0-7.0 (broad singlet, 1H) | C-2 (C-NO₂) | ~138-140 |
| O-CH₂ (propoxy) | ~3.9-4.1 (triplet, 2H) | C-1 (C-N) | ~135-137 |
| N-CH₂ (N-propyl) | ~3.1-3.3 (quartet, 2H) | C-3 or C-6 | ~125-127 or ~108-110 |
| -CH₂- (propoxy) | ~1.8-2.0 (sextet, 2H) | C-4 (C-Br) | ~100-102 |
| -CH₂- (N-propyl) | ~1.6-1.8 (sextet, 2H) | O-CH₂ | ~70-72 |
| -CH₃ (propoxy) | ~1.0-1.2 (triplet, 3H) | N-CH₂ | ~45-47 |
| -CH₃ (N-propyl) | ~0.9-1.1 (triplet, 3H) | -CH₂- (propoxy) | ~22-24 |
| -CH₂- (N-propyl) | ~20-22 | ||
| -CH₃ (propoxy & N-propyl) | ~10-12 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique for identifying the functional groups present in a molecule.
Protocol: FTIR Analysis
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H Amine | 3300 - 3500 | Stretch |
| C-H (Aromatic) | 3000 - 3100 | Stretch |
| C-H (Aliphatic) | 2850 - 3000 | Stretch |
| C=C (Aromatic) | 1450 - 1600 | Ring Stretch |
| NO₂ (Nitro) Asymmetric Stretch | 1550 - 1475 | Stretch[15] |
| NO₂ (Nitro) Symmetric Stretch | 1360 - 1290 | Stretch[15] |
| C-O (Ether) | 1000 - 1300 | Stretch |
| C-N (Amine) | 1020 - 1250 | Stretch |
| C-Br | 500 - 600 | Stretch |
The presence of two strong bands for the nitro group is highly characteristic.[16][17]
Mass Spectrometry (MS) and UV-Visible Spectroscopy
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
-
Key Feature: The mass spectrum will exhibit a characteristic isotopic pattern for bromine. Naturally occurring bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, separated by two mass units.[14] This is a definitive indicator of a monobrominated compound.
UV-Visible Spectroscopy is primarily used to determine the wavelength of maximum absorbance (λmax). This information is vital for setting the optimal detection wavelength in HPLC to achieve maximum sensitivity.
-
Protocol: Dissolve the sample in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile). Scan the absorbance from 200 to 500 nm.[18] Nitroaniline derivatives typically show a strong π→π* transition with significant charge-transfer character, resulting in a λmax in the 350-430 nm range, highly dependent on the solvent.[18][19]
Caption: Relationship between the sample and various spectroscopic techniques.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (and sometimes bromine) in the pure compound. This is a fundamental technique to confirm the empirical and molecular formula derived from mass spectrometry.
Protocol: C, H, N, & Br Analysis
-
Instrumentation: An automated elemental analyzer for CHN analysis. Halogen analysis may require separate methods like oxygen-flask combustion followed by titration or ion chromatography.[20][21]
-
Sample Preparation: A precisely weighed amount of highly pure sample (typically 1-3 mg) is required.
-
Data Analysis: The experimentally determined weight percentages are compared to the theoretical values calculated from the molecular formula. The results should agree within an acceptable error margin (typically ±0.4%).[20]
| Element | Theoretical % (for C₁₂H₁₇BrN₂O₃) | Found % |
| Carbon (C) | 45.44% | |
| Hydrogen (H) | 5.40% | |
| Nitrogen (N) | 8.83% | |
| Bromine (Br) | 25.19% |
Conclusion
The characterization of this compound requires a synergistic application of multiple analytical techniques. Chromatography (HPLC, GC-MS) establishes purity and identifies related substances, while spectroscopy (NMR, MS, FTIR) confirms the molecular structure and functional groups. Elemental analysis provides the final validation of the elemental composition. Following these detailed protocols will ensure a comprehensive and reliable characterization, which is an indispensable part of quality assurance in research and drug development.[2] All methods described should be fully validated according to appropriate guidelines (e.g., ICH Q2(R1)) before use in a regulated environment.[3][6]
References
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- Kumar, D. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
- Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- BenchChem. (2025). An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.
- de Souza, S. V. C., & Junqueira, R. G. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- ResearchGate. Separation and elemental detection of organobromines using GC-PARCI-MS.
- Patel, D. A., et al. (n.d.). Analytical method validation: A brief review.
- Chemistry LibreTexts. Infrared of nitro compounds.
- Lee, D. H., et al. (2007). Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. ResearchGate.
- ResearchGate. UV-visible spectra obtained from saturated with aqueous solutions of nitroanilines.
- Krishnakumar, V., & Balachandran, V. (2005). FTIR and FT-Raman Spectra, Vibrational Assignments and Density Functional Theory Calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. PubMed.
- ResearchGate. UV-vis absorption spectra for the gradual reduction of 2-nitroaniline.
- ResearchGate. The UV–Vis absorption spectra change for the reduction process.
- U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography.
- University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups.
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- Kross, R. D., & Fassel, V. A. (n.d.). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society.
- U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and cyclic ketones by gas chromatography.
- Weizmann Institute of Science. (n.d.). Elemental analysis.
- University of Technology, Jamaica. (n.d.). Element analysis.
- SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitroaniline on Newcrom R1 HPLC column.
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- ScienceDirect. (n.d.). Synthesis and characterization of conducting substituted polyanilines.
- Brandl, F., et al. (2021). Quantification of aniline and N-methylaniline in indigo. PMC - PubMed Central - NIH.
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- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted).
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- ChemicalBook. (n.d.). 4-Bromo-2-nitrophenol(7693-52-9) 1H NMR spectrum.
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- BenchChem. (n.d.). 4-Bromo-2-nitroaniline | 875-51-4.
- Scribd. (n.d.). Experiment 4: TLC and HPLC of Nitroanilines.
- International Journal of ChemTech Research. (n.d.). A NOVEL RP-HPLC METHOD FOR THE DETERMINATION OF BHARANGIN IN GHANTU BHARANGI CRUDE EXTRACTS.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-nitroaniline 97%.
- NIST. (n.d.). Benzenamine, 4-bromo-. NIST WebBook.
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- 1. pharmaerudition.org [pharmaerudition.org]
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- 5. 4-Bromo-5-ethoxy-2-nitro-N-propylaniline | C11H15BrN2O3 | CID 53216250 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 20. Elemental analysis [chemistry.huji.ac.il]
- 21. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-nitro-5-propoxy-N-propylaniline
Welcome to the technical support center for the synthesis of 4-Bromo-2-nitro-5-propoxy-N-propylaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this multi-step synthesis and optimize your reaction yields and purity.
Overview of Synthetic Strategy
The synthesis of this compound (Molecular Formula: C₁₂H₁₇BrN₂O₃) is a multi-step process involving the sequential functionalization of an aromatic core.[1] The order of these steps is critical to manage the directing effects of the substituents and achieve high regioselectivity and yield. A logical and effective pathway begins with a precursor that allows for controlled introduction of the required groups.
A plausible and efficient synthetic route starts from 3-propoxyaniline, proceeding through nitration, bromination, and a final N-propylation. This strategy is designed to manage the electronic and steric properties of the intermediates at each stage.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My nitration of the protected 3-propoxyaniline is giving low yields and multiple isomers. How can I improve regioselectivity for the desired 2-position?
A1: This is a common challenge in electrophilic aromatic substitution. The acetamido and propoxy groups are both ortho-, para-directing. While they reinforce each other to direct the incoming nitro group, controlling the reaction conditions is paramount to prevent side reactions and ensure high selectivity.
Root Causes & Solutions:
-
Harsh Reaction Conditions: Standard mixed acid (HNO₃/H₂SO₄) nitration is highly exothermic and can lead to oxidation of the ring or over-nitration if not strictly controlled.[2]
-
Incorrect Nitrating Agent: For highly activated rings, mixed acid can be too aggressive.
-
Solution: Consider a milder nitrating agent. Acetyl nitrate, prepared in situ from acetic anhydride and nitric acid, is an excellent alternative for protected amines. It is less aggressive and can lead to cleaner reactions.[2]
-
Data Summary: Comparison of Nitration Conditions
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| HNO₃ / H₂SO₄ | 0–10 °C | Potent, effective for a wide range of substrates. | Harsh conditions, risk of oxidation and side products.[2] |
| Acetyl Nitrate | Low Temperature | Milder, ideal for sensitive or protected amines. | Requires in-situ preparation.[2] |
| Photochemical Nitration | Visible Light, Photosensitizer | Very mild, high functional group tolerance. | Requires specialized equipment.[2] |
Q2: The bromination step is producing a significant amount of di-brominated byproduct, and I'm struggling to isolate the desired mono-brominated product. What's going wrong?
A2: The intermediate after nitration and deprotection (4-nitro-3-propoxyaniline) is a highly activated aromatic ring, making it susceptible to over-bromination. The choice of brominating agent is critical for achieving high selectivity.
Root Causes & Solutions:
-
Overly Reactive Brominating Agent: Molecular bromine (Br₂) is often too reactive for highly activated systems like anilines and phenols, leading to the rapid formation of poly-brominated products.[2]
-
Solution: Use a milder and more selective source of electrophilic bromine. N-Bromosuccinimide (NBS) is the preferred reagent in this context.[2] It provides a slow, controlled release of bromine, which significantly favors mono-bromination. The succinimide byproduct is also generally easier to remove during workup than excess bromine or HBr.
-
Data Summary: Comparison of Brominating Agents
| Reagent | Typical Solvents | Advantages | Disadvantages |
| **Molecular Bromine (Br₂) ** | Acetic Acid, CCl₄ | Inexpensive, high atom economy. | Highly reactive, often leads to poly-bromination in activated rings.[2] |
| N-Bromosuccinimide (NBS) | DMF, CH₃CN, THF | Milder, more selective, solid reagent is easier to handle.[2] | Lower atom economy, succinimide byproduct must be removed.[2] |
Q3: In the final N-propylation step, I'm observing significant formation of a tertiary amine byproduct, which complicates purification and lowers the yield of my target secondary amine. How can I achieve selective mono-propylation?
A3: This is the classic problem of over-alkylation when forming secondary amines from primary amines via direct alkylation with alkyl halides. The newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation event.
Root Causes & Solutions:
-
Reaction Method: Direct alkylation using a propyl halide (e.g., 1-iodopropane or 1-bromopropane) and a weak base (e.g., K₂CO₃) is prone to over-alkylation.[2]
-
Solution: The preferred industrial and laboratory method for selective synthesis of secondary amines is reductive amination .[2] This two-stage, one-pot process involves:
-
Reacting the primary amine (4-Bromo-2-nitro-5-propoxyaniline) with propanal to form an imine intermediate.
-
Reducing the imine in situ with a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent choice as it is selective for imines over aldehydes and is effective under mildly acidic conditions. Sodium borohydride (NaBH₄) can also be used.[2]
-
-
Sources
Technical Support Center: Synthesis of 4-Bromo-2-nitro-5-propoxy-N-propylaniline
Welcome to the technical support guide for the synthesis of 4-Bromo-2-nitro-5-propoxy-N-propylaniline. This resource is designed for researchers and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes. The guidance provided herein is based on established chemical principles and field-proven methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide addresses issues commonly encountered during the synthesis, focusing primarily on the critical N-alkylation step of the 4-Bromo-2-nitro-5-propoxyaniline precursor and potential pitfalls in earlier synthetic stages.
FAQ 1: I am observing very low conversion to the desired N-propylaniline product. What are the likely causes and how can I improve the yield?
Answer:
Low reactivity of the starting amine, 4-Bromo-2-nitro-5-propoxyaniline, is the most common cause of poor conversion. The nucleophilicity of the amine is significantly diminished by two key factors:
-
Electronic Effects: The presence of two strong electron-withdrawing groups, a nitro group (-NO₂) ortho to the amine and a bromo group (-Br) para to the amine, substantially reduces the electron density on the nitrogen atom.
-
Steric Hindrance: The ortho-nitro group physically obstructs the approach of the alkylating agent to the nitrogen atom.
Troubleshooting Protocol:
-
Choice of Alkylating Agent: The reactivity of the propyl halide is critical. If you are using 1-bromopropane and observing low yield, switching to a more reactive leaving group is advised.
-
Recommendation: Use 1-iodopropane. The iodide ion is a superior leaving group compared to bromide, which will accelerate the Sₙ2 reaction rate.
-
-
Base and Solvent System: The choice of base and solvent is crucial for promoting the reaction. The base must be strong enough to deprotonate the amine (or prevent its protonation by the HBr byproduct) without causing side reactions.[1]
-
Recommendation: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1] These solvents are effective at solvating cations, which enhances the nucleophilicity of the amine and accelerates Sₙ2 reactions.[1] Potassium or cesium carbonate can also be effective, often providing a good balance of reactivity and selectivity.[1]
-
-
Reaction Temperature: Insufficient thermal energy can lead to slow or stalled reactions.
-
Recommendation: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress closely by TLC or LC-MS to avoid decomposition. A temperature range of 80-110 °C is often effective for N-alkylation of deactivated anilines.[2]
-
-
Alternative Methodologies: If direct alkylation fails, consider "Borrowing Hydrogen" or "Hydrogen Autotransfer" catalysis. This modern approach uses propyl alcohol as the alkylating agent with a transition metal catalyst (e.g., Ru, Ir, Mn).[2][3][4] This method is atom-economical, generating only water as a byproduct, and can be highly effective for challenging substrates.[2][3]
Caption: Logical progression for troubleshooting low product yield.
FAQ 2: My final product is contaminated with a higher molecular weight impurity. Mass spectrometry suggests it's a dipropylated species. How can I prevent this?
Answer:
The formation of the tertiary amine, 4-Bromo-2-nitro-5-propoxy-N,N-dipropylaniline, is a classic over-alkylation side reaction. The desired secondary amine product is still nucleophilic and can compete with the starting primary amine for the alkylating agent.
Caption: Competing pathways for N-propylation.
Mitigation Strategies:
-
Control Stoichiometry: Use a molar excess of the starting amine (4-Bromo-2-nitro-5-propoxyaniline) relative to the propyl halide. A 2:1 to 3:1 ratio of amine to alkylating agent can significantly suppress the formation of the tertiary amine by ensuring the halide is more likely to encounter a primary amine.
-
Slow Addition: Add the propyl halide to the reaction mixture slowly, using a syringe pump over several hours. This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more abundant primary amine.
-
Lower Reaction Temperature: If the primary reaction is sufficiently fast, lowering the temperature can sometimes reduce the rate of the second alkylation more significantly than the first, thus improving selectivity.
| Parameter | Standard Condition | Optimized for Selectivity | Rationale |
| Amine:Alkyl Halide Ratio | 1:1.1 | 2:1 | Increases the probability of the halide reacting with the primary amine. |
| Alkyl Halide Addition | All at once | Slow addition (e.g., over 2-4 hours) | Keeps the concentration of the alkylating agent low. |
| Base | K₂CO₃ or Cs₂CO₃ | K₂CO₃ or Cs₂CO₃ | Cesium bases can sometimes improve mono-alkylation selectivity.[1] |
| Solvent | DMF or ACN | ACN | Acetonitrile (ACN) is often a good solvent for these reactions.[1] |
FAQ 3: I am synthesizing the precursor, and my nitration step is giving me a mixture of isomers and significant tar-like byproducts. What's going wrong?
Answer:
Nitration of anilines is notoriously problematic due to the high reactivity of the aniline ring and the harsh, acidic conditions of the reaction.
Primary Issues:
-
Oxidation: The strong oxidizing nature of nitric acid can degrade the electron-rich aniline ring, leading to the formation of tarry polymerization products.
-
Loss of Regiocontrol: In the presence of strong acids (H₂SO₄/HNO₃), the amino group (-NH₂) is protonated to form the anilinium ion (-NH₃⁺). This anilinium group is a powerful deactivating group and a meta-director.[5] This directly conflicts with the ortho, para-directing influence of the neutral amino group, leading to a mixture of isomers.[5][6]
Caption: Protonation of aniline changes the directing effect from ortho,para to meta.
Recommended Protocol: Amide Protection
The standard and most reliable solution is to protect the amine as an acetamide before nitration.
Step-by-Step Protocol:
-
Protection: React the precursor aniline with acetic anhydride in the presence of a mild base (like sodium acetate) or a solvent like acetic acid to form the corresponding acetanilide. The acetamido group (-NHCOCH₃) is still an ortho, para-director but is significantly less activating than the amino group, which prevents oxidation.
-
Nitration: Perform the nitration on the protected acetanilide using standard conditions (HNO₃/H₂SO₄ at 0-10 °C). The steric bulk of the acetamido group often favors para-substitution, but the regiochemical outcome will depend on the other substituents present.
-
Deprotection: After nitration and purification, hydrolyze the acetamide back to the amine using acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH).
This protection strategy provides a self-validating system that ensures high regioselectivity and prevents oxidative side reactions, leading to a much cleaner product.[7]
References
-
ResearchGate. (n.d.). Optimization of N-alkylation of aniline with benzyl alcohol 1. Retrieved from [Link]
-
Beller, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]
-
Porcheddu, A., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]
-
YouTube. (2022). Bromination of aniline gives 2,4,6 - tribromoaniline, whereas the nitration of aniline with mixed.... Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
- 4. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purifying 4-Bromo-2-nitro-5-propoxy-N-propylaniline
Welcome to the technical support center for the purification of 4-Bromo-2-nitro-5-propoxy-N-propylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered during the purification of this compound.
Q1: My crude product is a dark, oily residue. What are the likely impurities?
A1: Dark coloration in crude aniline products typically points to oxidation and polymerization byproducts.[1] Aniline and its derivatives are susceptible to air oxidation, which forms strongly colored impurities.[2] Other likely contaminants include:
-
Process-Related Impurities: Unreacted starting materials or reagents from the synthesis.[3]
-
By-products: Isomeric products or compounds formed from side reactions.[4] For instance, incomplete nitration or bromination can leave residual precursors in the mixture.
Q2: I'm seeing multiple spots on my TLC plate that are very close together. How can I improve separation?
A2: Achieving good separation on a Thin-Layer Chromatography (TLC) plate is critical before attempting column chromatography.[5] If spots have similar Rf values, your solvent system is not selective enough.
-
Principle: The goal is to find a solvent system where your target compound has an Rf value of approximately 0.3-0.4, providing a good balance between movement and separation from impurities.[6]
-
Troubleshooting Strategy:
-
Vary Polarity: Your target molecule is moderately polar. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.[5] Test ratios such as 9:1, 8:2, and 7:3 (Hexane:Ethyl Acetate).
-
Introduce a Different Solvent: If a two-solvent system fails, introduce a third solvent with different properties. For aromatic compounds, incorporating toluene or dichloromethane can alter selectivity due to π-π interactions.[7] A small amount of methanol in dichloromethane can be effective for polar compounds.[4][7]
-
Q3: My yield after column chromatography is extremely low. Where could my product have gone?
A3: Low recovery can stem from several factors:
-
Decomposition on Silica: Substituted anilines, especially those with electron-withdrawing groups, can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[6]
-
Irreversible Adsorption: Highly polar impurities or the product itself might bind too strongly to the silica gel and fail to elute.
-
Co-elution: The product may have eluted with an impurity, leading to the disposal of mixed fractions.
-
Trailing/Tailing: The compound may elute very slowly over a large number of fractions, making it appear as if the yield is low when it is actually spread out and diluted.[6] This can be addressed by gradually increasing solvent polarity once the main band begins to elute.[6]
Section 2: In-Depth Troubleshooting Workflows
This section provides logical workflows for tackling persistent purification problems.
Workflow 1: Diagnosing and Resolving Column Chromatography Failures
This workflow helps you systematically troubleshoot and optimize your column chromatography protocol.
Sources
- 1. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. scribd.com [scribd.com]
- 3. veeprho.com [veeprho.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
Technical Support Center: Optimization of Reaction Parameters for 4-Bromo-2-nitro-5-propoxy-N-propylaniline
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-nitro-5-propoxy-N-propylaniline. As a specialized chemical intermediate, optimizing its synthesis is critical for ensuring high purity and yield, which are paramount for subsequent steps in pharmaceutical research and development.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate common challenges encountered during its preparation, with a particular focus on the crucial N-alkylation step.
Plausible Synthetic Workflow
The synthesis of this multi-substituted aniline requires careful strategic planning. The order of functional group introduction is critical to manage directing group effects and reactivity. A logical synthetic pathway is outlined below.
Caption: General synthetic workflow for the target compound.
Frequently Asked Questions (FAQs)
Q1: I am planning the final N-propylation step. What is a reliable starting protocol?
Answer: The N-alkylation of anilines, particularly those with electron-withdrawing groups like a nitro group, can be challenging due to reduced nucleophilicity.[2] A robust starting point involves reacting the precursor, 4-bromo-2-nitro-5-propoxyaniline, with an alkylating agent in the presence of a suitable base and solvent.
A general protocol is as follows:
-
Dissolve the aniline precursor (1.0 eq.) in a polar aprotic solvent like DMF or DMSO.
-
Add a moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃, 2-3 eq.).
-
Add the alkylating agent, 1-iodopropane or 1-bromopropane (1.1-1.5 eq.). Using an iodide is often faster than a bromide.[2]
-
Heat the reaction mixture, typically between 60-100 °C, and monitor its progress by TLC or LC-MS.[3]
The causality here is that the base deprotonates the aniline's amino group, increasing its nucleophilicity to attack the electrophilic carbon of the propyl halide in an Sₙ2 reaction.[4] The polar aprotic solvent helps to solvate the cation of the base, leaving the anion more reactive, while not interfering with the nucleophile through hydrogen bonding.
Q2: How do I select the optimal solvent and base for the N-propylation reaction?
Answer: Solvent and base selection are critical and interdependent. The goal is to maximize the rate of the desired N-alkylation while minimizing side reactions.
| Parameter | Options | Rationale & Causality |
| Solvent | DMF, DMSO, Acetonitrile (ACN) | Polar aprotic solvents are generally preferred. They effectively dissolve the aniline and the base's salt form without forming strong hydrogen bonds with the amine nucleophile, which would hinder its reactivity.[2][4] The choice between them often comes down to the required reaction temperature; DMSO and DMF allow for higher temperatures than ACN.[5] |
| THF, DME | Ether solvents can also be effective, particularly when stronger bases are used.[3][6] Their lower boiling points may require reactions to be run in sealed vessels to reach sufficient temperatures. | |
| Base | K₂CO₃, Cs₂CO₃ | Carbonate bases are common choices. They are strong enough to deprotonate the aniline sufficiently to initiate the reaction but are generally mild enough to prevent elimination side reactions with the alkyl halide. Cesium carbonate is more soluble and can sometimes accelerate sluggish reactions.[5] |
| NaH, KHMDS | Strong, non-nucleophilic bases like sodium hydride can be used for highly deactivated anilines. However, they are highly reactive and require strictly anhydrous conditions. They can also promote O-alkylation if amide impurities are present.[7] |
It is often necessary to screen a few combinations to find the ideal conditions for your specific substrate.[2]
Q3: I am observing significant amounts of a second, less polar spot on my TLC. What is it and how can I prevent it?
Answer: This is a classic problem in the N-alkylation of primary amines and is almost certainly the di-propylated byproduct, 4-Bromo-2-nitro-5-propoxy-N,N-dipropylaniline.
Causality: The product of the first alkylation (the desired secondary amine) can be more nucleophilic than the starting primary amine.[8][9] This means that as soon as some product is formed, it begins to compete with the starting material for the alkylating agent, leading to over-alkylation. This "runaway train" effect is a common challenge.[9]
Prevention Strategies:
-
Stoichiometry Control: Use a significant excess of the starting aniline relative to the alkylating agent. This statistically favors the alkylation of the more abundant starting material.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation.
-
Alternative Methods: For challenging cases, consider alternative synthetic routes like reductive amination (reacting the aniline with propionaldehyde followed by a reducing agent like NaBH₃CN), which is inherently selective for mono-alkylation.
Troubleshooting Guide
Problem: Low or No Conversion of Starting Aniline
This is a frequent issue, especially given the deactivating effect of the nitro group on the aniline's nucleophilicity.[2] Use the following decision tree to diagnose and solve the problem.
Caption: Troubleshooting flowchart for low reaction yield.
Problem: Difficulty in Product Purification
Answer: The crude product mixture often contains unreacted starting material, the desired mono-propylated product, and the di-propylated byproduct. Due to their similar structures, separation can be challenging.
Comparative Analysis of Purification Methods
| Purification Method | Typical Yield (%) | Typical Purity (%) | Advantages | Limitations |
| Recrystallization | 50-80 | >99 (if successful) | Can yield very high purity material; cost-effective for large scales.[10] | Highly dependent on finding a suitable solvent system; significant product loss in mother liquor is common.[10] |
| Column Chromatography | 60-95 | >98 | Excellent for separating compounds with different polarities (e.g., starting material, mono-, and di-alkylated products).[11] | Can be time-consuming and uses large volumes of solvent; less ideal for very large scales. |
| Distillation | >90 | >99.5 | Excellent for volatile, thermally stable compounds.[11] | Not suitable for this compound due to its high molecular weight and likely thermal instability. |
For laboratory-scale synthesis of this compound, flash column chromatography is the most reliable method for achieving high purity.
Detailed Experimental Protocols
Protocol 1: Optimized N-Propylation of 4-Bromo-2-nitro-5-propoxyaniline
This protocol is a generalized starting point. Optimization may be required.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-nitro-5-propoxyaniline (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Solvent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.2 M solution.
-
Reagent Addition: Add 1-iodopropane (1.2 eq.) to the stirring suspension.
-
Reaction Conditions: Heat the mixture to 80 °C in an oil bath. Monitor the reaction progress every 2-4 hours using TLC (e.g., with a 4:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS.
-
Work-up: Once the starting material is consumed (or the reaction stalls), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a low-polarity solvent (e.g., 95:5 Hexanes:Ethyl Acetate). Pack a glass column with the slurry to create a uniform stationary phase.
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it to a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent system. The less polar di-propylated byproduct will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexanes:Ethyl Acetate) to elute the desired mono-propylated product. The more polar starting material will remain on the column.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified this compound.[11]
References
- A Comprehensive Technical Guide to the Synthesis of Substituted Anilines. Benchchem.
- Solvent effects in the aza-Michael addition of anilines. Comptes Rendus de l'Académie des Sciences.
- Troubleshooting side reactions in the N-alkyl
- Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals.
- N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry (RSC Publishing).
- Optimization of N-alkylation of aniline with benzyl alcohol 1.
- Catalyst Selection and Optimization for Aniline Alkylation: A Technical Support Center. Benchchem.
- Efficacy of different purification methods for substituted anilines. Benchchem.
- Green Synthesis: Novel method for Substituted Anilines
- Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. PMC - NIH.
- Selective N-alkylation of aniline in the presence of zeolite catalysts.
- Bromination - Common Conditions. Common Organic Chemistry.
- Catalytic N-Alkylation of Anilines.
- Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis.
- EAS bromination of p-nitroaniline would generate a bromine substitution
- This compound|RUO. Benchchem.
- 16.6: Multistep Synthesis. Chemistry LibreTexts.
- ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. YouTube.
- This compound, min 97%, 25 grams. Fisher Scientific.
- 4-Bromo-2-nitroaniline synthesis. ChemicalBook.
- Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. PubMed.
- Suggest a mechanism for the bromin
- Difficulties with N-Alkyl
- 4-Bromo-2-nitro-5-propoxyaniline. PubChem - NIH.
- 4-Bromo-5-ethoxy-2-nitro-N-propylaniline. PubChem.
- Application Notes and Protocols for the Polymerization of N-Alkylated Anilines: A Guide for Investig
- N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute.
- Which one would be an efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?.
- synthesis of 4-bromo-2-nitrotoluene. YouTube.
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Technical Support Center: 4-Bromo-2-nitro-5-propoxy-N-propylaniline
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-Bromo-2-nitro-5-propoxy-N-propylaniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the stability and degradation of this molecule. Please note that while specific degradation data for this exact compound is not extensively published, the information herein is synthesized from established chemical principles and authoritative guidelines on structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound? Where is it most likely to degrade?
A1: Based on its functional groups, the molecule has several potential sites for degradation. Understanding these liabilities is the first step in designing stable formulations and robust analytical methods.
-
Nitro Group Reduction: The aromatic nitro group is a primary site of metabolic or chemical reduction, proceeding through nitroso and hydroxylamino intermediates to form the corresponding 2-amino derivative.[1] This is a very common pathway for nitroaromatic compounds.
-
Aniline Oxidation: The N-propylaniline moiety is susceptible to oxidation. This can occur at the nitrogen atom or the alpha-carbon of the N-propyl group, potentially leading to N-dealkylation (loss of the propyl group) or the formation of colored polymeric impurities.[2][3][4]
-
Photolytic Debromination: The Carbon-Bromine (C-Br) bond on the aromatic ring is a potential site for photolytic cleavage upon exposure to UV light, leading to the formation of the debrominated analogue.[5][6][7]
-
Hydrolytic Ether Cleavage: The propoxy (aryl ether) linkage is generally stable but can be cleaved under harsh acidic conditions to yield the corresponding phenol.[8][9][10]
Q2: My solid-state sample of this compound has developed a slight yellow or brownish tint over time. Is this a sign of significant degradation?
A2: Not necessarily of significant quantitative degradation, but it is an indicator that some chemical change, likely oxidation, has occurred. Anilines and nitroaromatic compounds are well-known for forming highly colored impurities, often from oxidative coupling or polymerization, even at very low concentrations.[2][4] We recommend performing a purity check via HPLC with a stability-indicating method to quantify the parent compound and assess the impurity profile. For long-term storage, keep the material in a sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.
Q3: What are the best practices for storing this compound to ensure its long-term stability?
A3: To minimize degradation, storage conditions should protect the compound from its primary liabilities: light, oxygen, and extreme heat.
-
Protect from Light: Store in an amber glass vial or a container wrapped in aluminum foil.
-
Inert Atmosphere: For long-term storage, displace air with an inert gas like argon or nitrogen before sealing the container.
-
Refrigeration: Store at low temperatures (2-8 °C or -20 °C) to slow the rate of all potential degradation reactions.
-
Desiccation: Store in a desiccator or with a desiccant pouch to protect from moisture, which could participate in hydrolytic pathways under certain conditions.
Troubleshooting Experimental Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Problem: "After exposing my compound to oxidative conditions (e.g., H₂O₂), my LC-MS analysis shows a peak with a mass loss of 42 amu. What is this product?"
-
Probable Cause: This mass loss corresponds to the cleavage of the N-propyl group (C₃H₆), a process known as oxidative N-dealkylation. The initial step is often the oxidation of the carbon adjacent to the nitrogen, which then becomes unstable and cleaves.
-
Proposed Product: 4-Bromo-5-propoxy-2-nitroaniline.
-
Mechanistic Insight: The oxidation of N-alkylanilines can be catalyzed by trace metals and proceeds via radical mechanisms or direct oxygen transfer.[11][12][13] The resulting N-dealkylated product is often more polar and will have a shorter retention time in reverse-phase HPLC.
-
Recommendation: Confirm the identity by co-injecting with a synthesized standard if available. Use MS/MS fragmentation to see if the core aniline structure remains intact.
Problem: "My sample was left on the benchtop under ambient light and now shows a new peak in the HPLC with a mass loss of 79/81 amu (bromine isotopes)."
-
Probable Cause: This is a classic sign of photolytic degradation, specifically the cleavage of the C-Br bond. Aromatic halides are known to undergo photodehalogenation.[5][6]
-
Proposed Product: 2-Nitro-5-propoxy-N-propylaniline.
-
Mechanistic Insight: UV radiation can excite the molecule, leading to homolytic cleavage of the C-Br bond. The resulting aryl radical can then abstract a hydrogen atom from the solvent or other molecules to yield the debrominated product.[7]
-
Recommendation: All experiments involving this compound should be conducted in amber glassware or under yellow light to prevent photodegradation. When performing photostability studies, follow ICH Q1B guidelines.[14]
Problem: "During a forced degradation study using strong acid (e.g., 1M HCl) and heat, I observed a new, more polar peak. The mass change corresponds to a loss of 42 amu."
-
Probable Cause: This indicates the hydrolytic cleavage of the propoxy ether bond, a reaction known as O-dealkylation.
-
Proposed Product: 4-Bromo-5-hydroxy-2-nitro-N-propylaniline.
-
Mechanistic Insight: While aryl ethers are generally stable, the ether oxygen can be protonated under harsh acidic conditions. This makes the alkyl group susceptible to nucleophilic attack by water, cleaving the C-O bond to form a phenol and propanol.[8][10]
-
Recommendation: This degradation is typically only seen under accelerated or harsh conditions. If this liability is a concern for your application, consider if the compound will be exposed to low pH environments. Use a gradient HPLC method to ensure separation of the more polar phenolic degradant from the parent compound.
Key Experimental Protocols
Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[15][16][17]
Objective: To generate degradation products under various stress conditions (hydrolysis, oxidation, photolysis, thermal) for analytical method validation.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/DAD and/or MS detector
-
Calibrated pH meter, thermal oven, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60 °C for 8 hours.
-
Cool, neutralize with 1 M HCl, and dilute to a final concentration of ~0.1 mg/mL for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute to a final concentration of ~0.1 mg/mL for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a few milligrams of the solid compound in a clear glass vial.
-
Heat in an oven at 80 °C for 48 hours.
-
Cool, dissolve in solvent, and dilute to ~0.1 mg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose both the solid compound and a solution (~0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Analyze the samples alongside a dark control (wrapped in foil).
-
-
Analysis:
| Stress Condition | Typical Reagent | Temperature | Duration | Primary Predicted Degradation |
| Acid Hydrolysis | 1 M HCl | 60 °C | 24 h | O-Depropoxylation |
| Base Hydrolysis | 1 M NaOH | 60 °C | 8 h | Minimal expected; potential hydrolysis |
| Oxidation | 30% H₂O₂ | Room Temp | 24 h | N-Dealkylation, Ring Oxidation |
| Thermal (Solid) | Dry Heat | 80 °C | 48 h | General decomposition |
| Photolytic | UV/Vis Light | Ambient | Per ICH Q1B | Debromination |
Visualized Pathways and Workflows
Caption: Proposed degradation pathways for this compound.
Caption: General workflow for conducting a forced degradation study.
References
-
FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). Source: U.S. Food and Drug Administration. [Link]
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). Source: International Council for Harmonisation. [Link]
- FDA. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
ICH. Quality Guidelines. Source: International Council for Harmonisation. [Link]
-
Lendenmann, U., et al. (1995). Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. Applied and Environmental Microbiology. [Link]
-
Gao, Y., et al. (2021). Photodecomposition properties of brominated flame retardants (BFRs). ResearchGate. [Link]
-
Wu, X., et al. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. ACS Publications. [Link]
-
Liu, Z., et al. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed. [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Agrawal, S., et al. (2014). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. ResearchGate. [Link]
-
Nemes, A., et al. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. MDPI. [Link]
-
Lyons, C. D., et al. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology. [Link]
-
Klick, S., et al. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
Wu, X., et al. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. ResearchGate. [Link]
-
Hand, R. L., & Nelson, R. F. (1978). Anodic oxidation pathways of N-alkylanilines. Journal of the American Chemical Society. [Link]
-
Arancibia, V., et al. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. PubMed. [Link]
-
Marce, R. M., et al. (2011). Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. PubMed. [Link]
-
Roy, A., et al. (2022). Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS. PMC. [Link]
-
Wu, X., et al. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. PubMed. [Link]
-
Wang, F., et al. (2015). Proposed reaction pathways for degradation of aniline. ResearchGate. [Link]
-
Nemes, A., et al. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. MDPI. [Link]
-
Organic Chemistry Portal. Allyl Ethers. [Link]
-
Nemes, A., et al. (2023). (PDF) Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. ResearchGate. [Link]
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. [Link]
-
Singh, R., & Rehman, Z. (2012). New Trends in Forced Degradation Studies. Scribd. [Link]
-
Creative Biolabs. Forced Degradation Studies. [Link]
-
ResearchGate. (2018). Two possible mechanisms for N-demethylation of tertiary amines by... ResearchGate. [Link]
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- 7. Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Purification of 4-Bromo-2-nitro-5-propoxy-N-propylaniline
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 4-Bromo-2-nitro-5-propoxy-N-propylaniline (CAS No. 1311197-83-7).[1] The purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of final compounds. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to address common challenges encountered during its purification.
Logical Workflow for Purification Strategy
The initial step in any purification process is to assess the impurity profile of the crude material. This assessment will dictate the most efficient and effective purification strategy. The following diagram outlines the decision-making process.
Caption: Decision workflow for selecting a purification method.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Impurity Identification
Q1: What are the most common impurities I should expect in my crude sample?
A1: Impurities in the synthesis of substituted anilines typically fall into three categories:
-
Process-Related Impurities: These include unreacted starting materials, such as 4-bromo-2-nitro-5-propoxyaniline, or residual reagents from previous synthetic steps.[2][3]
-
By-products: Side reactions can lead to the formation of isomers or products of over-alkylation on the aniline nitrogen.
-
Degradation Impurities: Anilines, especially electron-rich ones, are prone to oxidation.[4] Exposure to air can result in the formation of colored impurities, often leading to a yellow, red, or brown appearance of the crude product.[4]
Table 1: Potential Impurities and Their Sources
| Impurity Type | Example | Likely Source |
|---|---|---|
| Unreacted Precursor | 4-Bromo-2-nitro-5-propoxyaniline | Incomplete N-alkylation reaction.[3] |
| Isomeric By-products | Positional isomers of the nitro or bromo groups | Lack of regioselectivity in earlier synthetic steps. |
| Degradation Products | Oxidized polymeric species | Prolonged exposure to air or light.[4] |
| Residual Solvents | Toluene, Methanol, etc. | Incomplete removal after reaction work-up.[2] |
Q2: How can I quickly check the complexity of my crude mixture?
A2: Thin Layer Chromatography (TLC) is the most effective and rapid method for qualitatively assessing the number of components in your sample.[5][6] By spotting your crude material on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the main product and impurities.[7][8] A single spot indicates high purity, while multiple spots reveal the presence of impurities. The difference in the retention factor (Rf) values between spots gives an indication of how easily they can be separated.[6]
Category 2: Purification Method Selection & Troubleshooting
Q3: My compound is a solid. Should I just recrystallize it?
A3: Recrystallization is an excellent and efficient technique for purifying solid compounds, but only under specific conditions.[9][10] It is most effective when impurities are present in small amounts (<10%) and have different solubility profiles from the desired compound. If your TLC shows one major spot and only faint, well-separated minor spots, recrystallization is a strong candidate. However, if TLC reveals multiple impurities or impurities with Rf values very close to your product, column chromatography will be necessary for effective separation.[11]
Q4: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is a common problem. Here are some solutions:
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
-
Lower the Solution Temperature: Before cooling, ensure the solution temperature is below the melting point of your compound. You may need to use a larger volume of a lower-boiling solvent.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This creates nucleation sites that can initiate crystallization.
-
Seed the Solution: If you have a small amount of pure crystal, add one to the cooled solution to act as a template for crystal growth.
Caption: Troubleshooting common recrystallization problems.
Q5: My column chromatography separation is poor. The fractions are all mixed. What went wrong?
A5: Poor separation in column chromatography can stem from several factors.[12]
-
Improper Solvent System: The mobile phase (eluent) may be too polar, causing all compounds to move too quickly down the column without interacting sufficiently with the stationary phase. Conversely, if it's not polar enough, everything will remain at the top. The ideal solvent system should give your target compound an Rf of ~0.3 on a TLC plate.[7][13]
-
Poor Column Packing: Air bubbles or cracks in the silica gel bed create channels where the solvent and sample can flow through without proper separation. Using the "slurry" method for packing is generally preferred to minimize this issue.[14]
-
Overloading the Column: Applying too much crude material will result in broad bands that overlap, making separation impossible. A general rule is to load no more than 1g of crude material per 20-50g of silica gel.
-
Sample Band was too Diffuse: The initial band of the sample applied to the column should be as narrow as possible. This is achieved by dissolving the sample in a minimal amount of solvent and loading it carefully onto the top of the silica bed.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol is based on standard principles for the purification of nitroaniline derivatives.[14]
1. Mobile Phase Selection:
-
Dissolve a small amount of the crude product in a suitable solvent like dichloromethane.
-
Using TLC plates, test various solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.[7]
-
Test ratios such as 9:1, 8:2, and 7:3 (Hexane:Ethyl Acetate).[14] The optimal mobile phase will provide good separation between the desired product spot and impurities, with the product having an Rf value of approximately 0.3.[6]
2. Column Packing (Slurry Method):
-
Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, create a slurry by mixing silica gel (e.g., 60 Å, 230-400 mesh) with the chosen non-polar solvent (hexane).[14]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[14]
-
Add a protective layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading:
-
Dissolve the crude this compound in the minimum amount of a polar solvent (like dichloromethane) or the mobile phase itself.
-
Carefully apply the dissolved sample solution to the top of the silica bed using a pipette.
-
Rinse the sides of the column with a small amount of the mobile phase to ensure all the sample is loaded onto the silica. Allow this to absorb into the silica bed.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or bulb) to begin eluting the compounds.
-
Collect the eluate in a series of numbered test tubes or flasks (these are your "fractions").
5. Fraction Analysis:
-
Using TLC, analyze the collected fractions to determine which ones contain the pure product.[13] Spot each fraction on a TLC plate, alongside a spot of your crude starting material as a reference.
-
Combine the fractions that contain only the pure compound.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified solid product.
Caption: Step-by-step workflow for flash column chromatography.
Protocol 2: Purity Verification by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique to quantify the purity of your final product.[15][16]
-
Column: A reverse-phase column (e.g., C18) is typically suitable for this type of molecule.
-
Mobile Phase: A gradient of an organic solvent (like acetonitrile) and water, often with a small amount of acid (like formic or phosphoric acid), is a good starting point.[15]
-
Detection: UV detection is appropriate, as the aromatic and nitro groups will have strong absorbance.
-
Procedure:
-
Prepare a dilute solution of your purified sample in the mobile phase.
-
Inject the sample into the HPLC system.
-
Analyze the resulting chromatogram. A pure sample should ideally show a single, sharp peak. Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Safety & Handling
As a Senior Application Scientist, I must stress that safety is non-negotiable.
-
Compound Hazards: this compound is a brominated nitroaromatic compound. Such compounds should be handled as potential irritants and toxins.[17][18] Avoid skin contact, eye contact, and inhalation.[17]
-
Engineering Controls: Always handle the solid compound and prepare solutions in a certified chemical fume hood to minimize inhalation risk.[19]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat at all times.[17]
-
Waste Disposal: All waste containing the compound or its solutions must be treated as hazardous chemical waste and disposed of according to your institution's guidelines.
References
- BenchChem. (n.d.). Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline.
- Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment.
- Veeprho. (n.d.). Aniline Impurities and Related Compound.
- BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromo-3-nitrobenzoic Acid.
- Scribd. (n.d.). Organic Compound Separation Study.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column.
- University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from University of Rochester Chemistry Department website.
- The Pharma Master. (n.d.). Troubleshooting.
- BenchChem. (n.d.). Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates.
- Politzer, I. R., Crago, K. T., Hollin, T., & Young, M. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase.
- Agilent. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Chemistry Department website.
- ResearchGate. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes.
- TCI America. (n.d.). This compound, min 97%, 25 grams.
- ResearchGate. (2016). Where can I find handling precautions to work with brominated flame retardants?.
- Chemistry LibreTexts. (2023). Recrystallization.
- GOV.UK. (n.d.). Incident management: brominated flame retardants.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. (Referenced via LCSS for Bromine).
- Phenomenex. (n.d.). Troubleshooting Guide.
- Wikipedia. (n.d.). Aniline.
- Bartleby. (n.d.). Chromatography Separation Of Ortho And P-Nitro Aniline.
- ChemicalBook. (n.d.). 4-Bromo-2-nitroaniline synthesis.
- BenchChem. (n.d.). This compound.
- BenchChem. (n.d.). Essential Safety and Handling Guide for Brominated Organic Compounds.
- PubChem. (n.d.). 4-Bromo-5-ethoxy-2-nitro-N-propylaniline.
- Google Patents. (1992). US5117061A - Process of preparing substituted anilines.
- IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. International Journal of Novel Research and Development, 9(3).
- operachem. (2024). TLC-Thin Layer Chromatography.
- BenchChem. (n.d.). A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline.
- SlideShare. (2020). Thin Layer Chromatography (TLC).
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Chemistry LibreTexts. (2022). Thin Layer Chromatography.
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Technical Support Center: 4-Bromo-2-nitro-5-propoxy-N-propylaniline
Welcome to the technical support center for 4-Bromo-2-nitro-5-propoxy-N-propylaniline (CAS No. 1311197-83-7). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the handling, storage, and experimental use of this compound. As a specialized nitroaromatic aniline derivative, its stability can be influenced by various environmental factors. This document provides troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary stability concerns for this compound?
-
How should this compound be properly stored?
-
What are the signs of degradation?
-
Is this compound sensitive to light?
-
What are the likely hazardous decomposition products?
-
-
Troubleshooting Guides
-
Issue 1: Unexpected Color Change (e.g., darkening) of the Solid Compound.
-
Issue 2: Inconsistent or Poor Results in Subsequent Experiments.
-
Issue 3: Degradation of the Compound in Solution.
-
-
Experimental Protocols
-
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Handling and Dispensing Procedures for Air-Sensitive Compounds.
-
-
References
Frequently Asked Questions (FAQs)
What are the primary stability concerns for this compound?
The stability of this compound is primarily influenced by its functional groups: the nitro group, the aniline moiety, and the bromo substituent on the aromatic ring. Key concerns include:
-
Oxidative Degradation: The aniline group is susceptible to oxidation, which can be accelerated by air, light, and trace metal impurities.[1][2] This can lead to the formation of colored impurities and complex polymeric byproducts.
-
Photochemical Reactions: Nitroaromatic compounds can be sensitive to UV light, potentially leading to decomposition or unwanted side reactions.[3]
-
Thermal Stress: While many nitroaromatic compounds are relatively stable at room temperature, elevated temperatures can promote decomposition.[4]
-
Hydrolytic Instability: Although generally stable, prolonged exposure to strongly acidic or basic aqueous conditions could potentially lead to hydrolysis of the propoxy group or other reactions.
How should this compound be properly stored?
To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dry place.[5] Room temperature storage is generally acceptable for the solid, but for long-term storage, refrigeration (2-8 °C) is recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[6]
-
Light: Protect from light by storing in an amber or opaque container.[6]
-
Container: Keep the container tightly sealed to prevent moisture ingress.[5][7]
| Parameter | Recommended Storage Condition | Rationale |
| Temperature | 2-8 °C (long-term) or cool room temperature (short-term) | Minimizes thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aniline group. |
| Light | Amber or opaque vial | Prevents photochemical degradation. |
| Container | Tightly sealed | Prevents moisture absorption and oxidation. |
What are the signs of degradation?
Visual inspection can often provide the first indication of compound degradation. Key signs include:
-
Color Change: A noticeable change from its initial color (typically a yellow or orange solid) to a darker shade (brown or reddish-brown) often indicates the formation of oxidized or polymeric impurities.
-
Change in Physical State: Clumping of the solid may indicate moisture absorption.
-
Insolubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.
-
New Peaks in Analytical Data: Appearance of unexpected peaks in HPLC, GC-MS, or NMR spectra.
Is this compound sensitive to light?
Yes, nitroaromatic compounds, in general, can exhibit photosensitivity. The nitro group can absorb UV light, which may lead to excited states that can undergo various reactions, including hydrogen abstraction or rearrangement.[3][8] Therefore, it is crucial to protect the compound from light during storage and experiments whenever possible.
What are the likely hazardous decomposition products?
Under thermal stress or in the event of a fire, decomposition can produce hazardous gases. These may include:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
-
Hydrogen bromide (HBr)[9]
Always handle this compound in a well-ventilated area and consult the Safety Data Sheet (SDS) for complete safety information.[5]
Troubleshooting Guides
Issue 1: Unexpected Color Change (e.g., darkening) of the Solid Compound
Possible Cause: This is a classic sign of oxidation of the aniline functional group. The electron-donating nature of the amino and propoxy groups, combined with the electron-withdrawing nitro group, makes the aromatic ring susceptible to oxidation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a discolored solid.
Issue 2: Inconsistent or Poor Results in Subsequent Experiments
Possible Cause: If the compound is used in a reaction (e.g., as a building block in synthesis) and yields are lower than expected or side products are observed, it may be due to the presence of degradants that interfere with the reaction or a lower-than-assumed concentration of the active compound.
Troubleshooting Steps:
-
Confirm Purity: Before use, always run a quick purity check, such as Thin Layer Chromatography (TLC) or a crude NMR spectrum.
-
Re-quantify: If the compound has been stored for an extended period, re-confirm its purity via a quantitative method like HPLC with a standard or qNMR (quantitative NMR).
-
Solvent Purity: Ensure that the solvents used are anhydrous and free of peroxides, as these can contribute to the degradation of the aniline.
-
Reaction Conditions: Aniline derivatives can be sensitive to strong acids or bases and oxidizing agents. Review your reaction conditions to ensure they are compatible with the compound's functional groups.
Issue 3: Degradation of the Compound in Solution
Possible Cause: Solutions of this compound can be less stable than the solid form, especially in protic or reactive solvents. Degradation can be accelerated by dissolved oxygen, light, and elevated temperatures.
Preventative Measures and Troubleshooting:
Caption: Best practices for handling solutions.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
HPLC-grade solvents
-
Sample: ~1 mg/mL solution in acetonitrile
Method:
-
Detector Wavelength: Set the UV detector to a wavelength where the compound has strong absorbance (a preliminary UV-Vis spectrum is recommended; 254 nm and 280 nm are good starting points).
-
Gradient Elution:
-
Start with a mobile phase composition of 50% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Analysis: Integrate the peak areas. The purity can be estimated by the area percentage of the main peak. The appearance of multiple, smaller peaks, especially at earlier retention times (more polar), may indicate degradation.
Protocol 2: Handling and Dispensing Procedures for Air-Sensitive Compounds
To minimize exposure to atmospheric oxygen and moisture, follow these steps when handling the solid compound.
Materials:
-
Glove box or glove bag with an inert atmosphere
-
Spatula
-
Analytical balance
-
Vials with septa-lined caps
Procedure:
-
Inert Environment: Place the sealed container of this compound, along with all necessary tools (spatula, vials, etc.), inside a glove box.
-
Equilibration: Allow the container to equilibrate to the ambient temperature inside the glove box before opening to prevent condensation.
-
Dispensing: Carefully open the container and weigh the desired amount of the compound into a pre-tared vial.
-
Sealing: Tightly seal the new vial and the stock container.
-
Backfilling: Before removing the stock container from the glove box, ensure it is properly sealed and consider wrapping the cap with parafilm for extra protection.
References
- Ju, F., et al. (2014). BACTERIAL DEGRADATION OF NITROAROMATIC COMPOUNDS. Applied and Environmental Microbiology, 80(10), 3067-3075.
-
PubChem. (n.d.). 4-Bromo-5-ethoxy-2-nitro-N-propylaniline. Retrieved from [Link]
- McMahen, R. L., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(11), 6296-6305.
- Weizmann Institute of Science. (2024). Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals.
-
AHH Chemical Co., Ltd. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
- Health and Safety Executive. (n.d.). Storage and Handling of Industrial Nitrocellulose.
- University of Toronto Scarborough. (n.d.). Chemical Handling and Storage.
- Chemistry For Everyone. (2025, July 11). How To Store Nitrocellulose? [Video]. YouTube.
-
PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
- Arshad, S., et al. (2008). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1272.
- Miller, E. L., et al. (2015). Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. The Journal of Physical Chemistry A, 119(49), 11847-11854.
- Stejskal, J., et al. (2003). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. Synthetic Metals, 135-136, 133-134.
- Van Assche, G., et al. (2004). Reaction kinetics modeling and thermal properties of epoxy-amines as measured by Modulated Temperature DSC: part 1. Linear step-growth polymerization of DGEBA+aniline. Journal of Applied Polymer Science, 91(5), 2798-2813.
- NCERT. (n.d.). Amines.
- Pap, Z., et al. (2023).
- Griesbeck, A. G., & Pérez-Ruiz, R. (2012). Photophysics and photochemistry of p-nitroaniline as photoinitiator. Journal of Photochemistry and Photobiology A: Chemistry, 234, 1-6.
- Auvergne, R., et al. (2014). Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin-based Bio-epoxy Resin. RSC Advances, 4(38), 19769-19777.
- Benchchem. (n.d.).
- La Mantia, F. P., & Morreale, M. (2024). An Overview of the Sustainable Depolymerization/Degradation of Polypropylene Microplastics by Advanced Oxidation Technologies. Polymers, 16(12), 1637.
- Thermo Fisher Scientific. (n.d.).
-
PubChem. (n.d.). 4-bromo-N-propylaniline. Retrieved from [Link]
- Sharma, R., et al. (2023). Thermodynamic and Physicochemical Studies of Binary Mixtures of 1-Propoxy-2-Propanol with Amines at Different Temperatures. Journal of Molecular Liquids, 378, 121588.
- Liu, Y., et al. (2022). Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. Polymers, 14(18), 3794.
- Chen, K., et al. (2023). New insight: Nitrosation of n-phenyl-β-naphthylamine in the early stage of nitroplasticizer aging.
- Theobald, D. S., et al. (2007). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. Toxicology and Applied Pharmacology, 222(2), 163-170.
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"alternative work-up procedures for 4-Bromo-2-nitro-5-propoxy-N-propylaniline"
Welcome to the Technical Support Center for the synthesis and purification of 4-Bromo-2-nitro-5-propoxy-N-propylaniline. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common and complex challenges encountered during the work-up of this molecule. This guide is structured to address specific issues through a detailed FAQ and a problem-oriented troubleshooting section, ensuring you can achieve the desired purity and yield for your research.
Understanding the Molecule: Key Physicochemical Characteristics
This compound (MW: 317.2 g/mol ) is a substituted aniline derivative with several functional groups that dictate its behavior during work-up and purification.[1] Its structure presents a unique set of challenges and opportunities for purification:
-
Basic Amino Group: The N-propylaniline moiety is basic and can be protonated in acidic conditions. This property is crucial for acid-base extraction strategies to remove certain impurities.[2]
-
Electron-Withdrawing Nitro Group: The nitro group significantly influences the electronic properties of the aromatic ring and makes the compound colored (typically yellow or orange).[3] It also increases the compound's polarity.
-
Lipophilic Chains: The N-propyl and propoxy groups increase the molecule's lipophilicity and can lower its melting point, often leading to the product isolating as an oil rather than a crystalline solid.[4][5]
-
Aromatic Core: The substituted benzene ring makes the molecule amenable to purification by normal-phase chromatography.
This combination of features requires a nuanced approach to purification, which we will explore in the following sections.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding standard procedures for isolating and purifying this compound.
Q1: What is a standard extractive work-up procedure following the synthesis of this compound?
A standard work-up is designed to separate the crude product from unreacted starting materials, catalysts, and soluble byproducts.[6] A typical liquid-liquid extraction sequence is highly effective.
Protocol: Standard Acid-Base Extractive Work-up
-
Quenching: After the reaction is deemed complete, cool the reaction mixture to room temperature. If the reaction was run in a water-miscible solvent like THF or DMF, it is often best to remove the solvent under reduced pressure first.[7]
-
Dilution: Dissolve the crude residue in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acid Wash (Optional): To remove any unreacted precursor amines, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This protonates the basic amines, rendering them water-soluble and pulling them into the aqueous layer.[2] Check the pH of the aqueous layer to ensure it is acidic.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to neutralize any acidic reagents or byproducts.[8] Be sure to vent the separatory funnel frequently, as CO₂ gas may be generated if quenching an acid.[8]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and break up minor emulsions.[6]
-
Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, which can then be further purified.
Q2: How do I choose the best solvent system for purification by column chromatography?
The choice of solvent system (eluent) is critical for achieving good separation. Given the molecule's structure, a mixture of a non-polar and a moderately polar solvent is typically effective for normal-phase silica gel chromatography.
-
Initial Screening: Use Thin-Layer Chromatography (TLC) to screen different solvent systems. A good system will give your product an Rf value of approximately 0.25-0.35.
-
Recommended Systems: Start with gradients of ethyl acetate in hexanes or petroleum ether. For example, a gradient from 5% EtOAc/Hexanes to 20% EtOAc/Hexanes is a common starting point.
-
Tailing Reduction: The basic aniline nitrogen can sometimes cause the compound to "tail" on the silica column. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent can often resolve this issue by neutralizing the acidic silanol groups on the silica surface.[7]
Q3: My product is a yellow/orange oil. Is this normal?
Yes, this is very common. Many nitroaromatic compounds are colored solids.[3] However, the presence of the two alkyl chains (N-propyl and propoxy) can significantly lower the melting point, causing the final product to be an oil or a low-melting solid at room temperature.[4][9] Do not mistake the oily nature for impurity; confirm the product's identity and purity by analytical methods like NMR and LC-MS.
Troubleshooting Guide: Common Work-up Problems & Solutions
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My product has "oiled out" during crystallization and will not solidify.
"Oiling out," or liquid-liquid phase separation, is a common crystallization problem, especially for compounds with low melting points or flexible side chains.[5] It occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.
Workflow: Troubleshooting Oiling Out
Below is a decision tree to guide you through alternative procedures when your product oils out.
Caption: Decision tree for troubleshooting product oiling out.
Detailed Protocols for Oiling Out
-
Strategy A: Change Solvent System: The interaction between the solute and solvent is critical. If a polar system like Ethanol/Water is failing, try a less polar or aromatic-based system.
Solvent System Rationale Isopropanol (IPA) / Heptane Dissolve the oil in a minimum of warm IPA. Slowly add heptane (an anti-solvent) dropwise until the solution becomes faintly cloudy. Warm slightly to clarify and then cool slowly. Toluene Toluene's aromaticity can promote favorable pi-stacking interactions, potentially aiding crystal lattice formation. Dissolve in hot toluene and cool slowly. | Ethyl Acetate / Hexanes | A classic system. Dissolve in minimal hot EtOAc and add hexanes until turbidity appears. |
-
Strategy C: Trituration: If the oil is viscous, trituration can induce crystallization. Add a poor solvent in which the product is insoluble (e.g., cold hexanes or pentane). Vigorously scratch the inside of the flask with a glass rod or use a sonicator. This mechanical agitation can provide the energy needed to initiate nucleation.
Problem 2: A persistent emulsion has formed during the extractive work-up.
Emulsions are a common frustration where the organic and aqueous layers fail to separate cleanly.[8]
Solutions for Emulsion Formation
-
Add Brine: Add a significant volume of saturated NaCl solution (brine). The increased ionic strength of the aqueous layer often forces the separation.[7]
-
Filter through Celite®: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically break up the microscopic droplets causing the emulsion.
-
Dilute the Organic Layer: Adding more of the organic solvent can sometimes resolve the issue.[7]
-
Patience and Centrifugation: Allow the mixture to stand undisturbed for an extended period. If available, a centrifuge is highly effective at separating the layers.
Problem 3: My NMR spectrum shows residual starting material that co-elutes with my product.
This is a common purification challenge. If the impurity is a precursor aniline (e.g., 4-bromo-5-propoxyaniline), an acid wash is the best solution. If chromatography failed, a chemical quench or recrystallization may be necessary.
Protocol: Selective Acid Wash for Basic Impurities
-
Dissolve the impure product in a suitable organic solvent (e.g., EtOAc).
-
Transfer to a separatory funnel and add an equal volume of 1M-2M aqueous HCl.[2]
-
Shake the funnel vigorously for 1-2 minutes.
-
Separate the layers. The basic impurity will now be in the aqueous layer as its hydrochloride salt.
-
Wash the organic layer again with water and then brine to remove any residual acid.
-
Dry the organic layer with Na₂SO₄, filter, and concentrate to recover the purified product. Causality: This method works because the target molecule, this compound, is a much weaker base than a typical aniline precursor due to the electron-withdrawing effect of the ortho-nitro group. Therefore, under carefully controlled acidic conditions, the more basic impurity can be selectively protonated and extracted.
Problem 4: The aqueous washings are intensely colored, and I suspect product loss.
Your product is colored, so some color in the aqueous layer is expected due to slight solubility. However, significant product loss can occur if the pH is not controlled.
-
Check Aqueous Layer pH: Use pH paper to check the pH of your aqueous washes. If you performed an acid wash and did not neutralize it properly with a subsequent base wash, your product could be partially protonated and partitioning into the acidic aqueous layer.[10]
-
Back-Extraction: If you suspect product loss to an acidic or basic wash, neutralize the pH of that aqueous layer and extract it again with fresh organic solvent (e.g., EtOAc or DCM). Combine these organic extracts with your main product batch.
References
- Method of purifying nitrated aromatic compounds from a nitration process.
- Troubleshooting: The Workup. University of Rochester, Department of Chemistry.
- Process for the purification of mononitro aromatic compounds.
- Organic Reaction Workup Formulas for Specific Reagents. University of Rochester, Department of Chemistry.
- Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems.
- Fragrance Crystalliz
- How do I remove aniline
- How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- Nitroaromatic Compounds, from Synthesis to Biodegradation.
- This compound|RUO. Benchchem.
- How to obtain pure aniline from a mixture of phenol and aniline? Quora.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences.
- A method to crystallize substances that oil out.
- This compound, min 97%, 25 grams. A2B Chem.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences.
- 4-Nitroaniline | C6H6N2O2 | CID 7475.
- 4-Bromo-2-nitroaniline synthesis. ChemicalBook.
- Guide for crystalliz
- What Is Workup In Organic Chemistry? Chemistry For Everyone (YouTube).
- Nitroaniline: Common isomers, structure, synthesis and applic
- Aniline Synthesis via Tin Reduction (Science Explained). Wheeler Scientific (YouTube).
- Master Organic Reactions | Step-by-Step Problem Solving Guide. Med School Coach (YouTube).
- 4-Bromo-2-nitro-5-propoxyaniline | C9H11BrN2O3 | CID 53216226.
- Method 8131: Aniline and selected derivatives by gas chromatography. U.S. Environmental Protection Agency (EPA).
- Synthesis of 1,2-Dihydro-Substituted Aniline Analogues Involving N -Phenyl-3-aza-Cope Rearrangement Using a Metal-Free Catalytic Approach.
- 4-Bromo-5-ethoxy-2-nitro-N-propylaniline | C11H15BrN2O3 | CID 53216250.
- Application Note: Purification of 2,6-Dibromo-4-nitroaniline by Recrystalliz
- Synthesis process of 2-cyano-4-nitro-6-bromaniline.
- Process for preparing nitroaniline derivatives.
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
- Synthesis of N-Alkylanilines and Substituted Quinolines by Reaction of Aniline with Alcohols and CCl4 Effected with Ni-Containing Catalysts.
- Effect of pH on the absorbances of nitroaniline isomers.
- (PDF) Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration.
- (PDF) Synthesis of Substituted N-Alkylamines in Aqueous Media.
- A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline. Benchchem.
- Synthesis of quinolines. Organic Chemistry Portal.
- Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. ioKinetic.
- Reactions of Aniline. Chemistry Steps.
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- 10. How To [chem.rochester.edu]
Technical Support Center: Enhancing the Purity of 4-Bromo-2-nitro-5-propoxy-N-propylaniline
Welcome to the technical support center for the purification of 4-Bromo-2-nitro-5-propoxy-N-propylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this and structurally similar compounds. The following content is structured in a question-and-answer format to directly address challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of substituted nitroanilines can include:
-
Isomeric Byproducts: Nitration of substituted anilines can sometimes lead to the formation of isomers.[1][2] In this case, you might encounter isomers where the nitro group is in a different position.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.
-
Over-brominated or Over-nitrated Species: Depending on the reaction conditions, di- or tri-substituted byproducts may form.
-
Decomposition Products: Aniline derivatives can be sensitive to strong acidic or oxidizing conditions used in nitration, potentially leading to degradation and the formation of tarry byproducts.[3]
Q2: What is the most effective laboratory-scale method for purifying this compound?
A2: For solid compounds like substituted anilines, recrystallization is often the most effective and common method for achieving high purity on a laboratory scale.[1][4] This technique leverages differences in solubility between the desired product and impurities in a specific solvent at varying temperatures. For more challenging separations, or if the compound is an oil, column chromatography is a powerful alternative.
Troubleshooting Guide: Recrystallization
Q3: I'm having trouble finding a suitable recrystallization solvent. What should I do?
A3: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of a small amount of your crude product in a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes, and mixtures thereof).
-
Solvent Pairs: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. For example, you could dissolve the compound in a minimal amount of a hot solvent like ethanol and then add a less polar solvent like water or hexanes dropwise until turbidity appears. Reheat to dissolve and then cool slowly. A 1:1 ethanol/water mixture is often a good starting point for substituted anilines.[5]
-
Consider Acetic Acid: Glacial acetic acid can be an effective solvent for the recrystallization of some substituted nitroanilines.[1]
Q4: My recrystallized product is still colored, but I expect a pure crystalline solid. What's causing this?
A4: Colored impurities may be co-crystallizing with your product.
Solutions:
-
Activated Charcoal Treatment: Dissolve your crude product in the hot recrystallization solvent and add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]
-
Pre-purification Wash: Before recrystallization, wash your crude product with a solvent in which the desired compound is sparingly soluble but the colored impurities are more soluble.
Q5: My recovery after recrystallization is very low. How can I improve the yield?
A5: Low recovery can be due to several factors.
Optimization Strategies:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your compound. Using an excessive amount of solvent will result in your product remaining in the mother liquor upon cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.
-
Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate it by evaporation and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.
Troubleshooting Guide: Column Chromatography
Q6: My compound is streaking or not moving on a silica gel column. How can I resolve this?
A6: Amines, being basic, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation, streaking, and sometimes irreversible adsorption.[6][7]
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your eluent system (typically 0.5-2%).[8][9] This will neutralize the acidic sites on the silica and improve the elution of your amine.
-
Use an Alternative Stationary Phase:
-
Alumina: Neutral or basic alumina can be a good alternative to silica for purifying basic compounds.[10][11]
-
Amine-functionalized Silica: These columns are specifically designed for the purification of amines and can provide excellent separation without the need for basic additives in the mobile phase.[6][7]
-
-
Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase chromatography on a C18 column may be a suitable option.[6]
Q7: How do I choose the right solvent system (eluent) for column chromatography?
A7: The choice of eluent is critical for a successful separation.
Methodology:
-
Thin-Layer Chromatography (TLC): Use TLC to screen different solvent systems. The ideal system will give your target compound an Rf value of approximately 0.2-0.4.[8]
-
Start with a Non-Polar System: Begin with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Gradually Increase Polarity: If your compound does not move from the baseline, gradually increase the proportion of the more polar solvent.
-
For Very Polar Amines: For highly polar amines that do not move even in high concentrations of ethyl acetate, a more polar eluent system like dichloromethane/methanol may be necessary.[12] Remember to add a basic modifier like triethylamine or ammonia when using silica gel.[9]
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add ~20-30 mg of the crude product. Add a potential solvent (e.g., ethanol) dropwise while heating gently. If the solid dissolves completely, allow it to cool to room temperature and then in an ice bath. If well-formed crystals appear, you have found a suitable solvent.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Flash Column Chromatography on Silica Gel
-
TLC Analysis: Determine an appropriate eluent system using TLC that gives the target compound an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor the elution by TLC.
-
Gradient Elution (Optional): If the separation is difficult, a gradient elution can be used, where the polarity of the eluent is gradually increased over time.
-
Fraction Analysis: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Example TLC Data for Solvent System Screening
| Solvent System (Hexane:Ethyl Acetate) | Rf of Target Compound | Observations |
| 9:1 | 0.1 | Streaking at the baseline |
| 7:3 | 0.35 | Good spot shape, good separation from impurities |
| 1:1 | 0.7 | Compound moves too fast, poor separation |
Visualizations
Caption: Decision workflow for purification method selection.
References
-
Albayati, T. M., & Doyle, A. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. Retrieved from [Link]
- Google Patents. (1979). US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
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ResearchGate. (n.d.). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. Retrieved from [Link]
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Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved from [Link]
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ACS Publications. (1977). Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase. Retrieved from [Link]
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Unknown. (n.d.). Column chromatography. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
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Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
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Testbook. (n.d.). Nitration of aniline in strong acidic medium also gives m-nitroaniline because. Retrieved from [Link]
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Unknown. (n.d.). LAB 1 - EXPERIMENTAL PROCEDURE. Retrieved from [Link]
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Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
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YouTube. (2022). Tribromoaniline : Synthesis. Retrieved from [Link]
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Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
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Vedantu. (n.d.). When aniline is nitrated with nitrating mixture in class 12 chemistry CBSE. Retrieved from [Link]
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ResearchGate. (2019). How to purify low polar compounds in PE fractions? Retrieved from [Link]
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YouTube. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Structural Elucidation of 4-Bromo-2-nitro-5-propoxy-N-propylaniline: An NMR-Centric Approach
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. For a molecule as functionally rich as 4-Bromo-2-nitro-5-propoxy-N-propylaniline, a comprehensive analytical strategy is paramount. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy alongside other key analytical techniques—Mass Spectrometry (MS) and Infrared (IR) Spectroscopy—for the definitive characterization of this compound. Our focus is to not only present data but to illuminate the rationale behind the analytical choices, ensuring a robust and validated approach to structural elucidation.
The Central Role of NMR in Structural Analysis
NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules, offering unparalleled insight into the molecular framework.[1][2] It provides detailed information about the connectivity and environment of hydrogen and carbon atoms within a molecule.[1] For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring and the integrity of the aliphatic chains.
¹H NMR Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a wealth of information through chemical shifts, integration, and signal splitting (multiplicity). The predicted ¹H NMR data for this compound is summarized in Table 1.
The aromatic region of the spectrum is anticipated to show two distinct singlets, a direct consequence of the substitution pattern where the two aromatic protons lack adjacent proton neighbors.[3] The nitro group (-NO₂) is a strong electron-withdrawing group, causing a significant downfield shift for the proton ortho to it (H-3).[4][5][6] Conversely, the propoxy and N-propylamino groups are electron-donating, which would typically shield aromatic protons.[7] The interplay of these electronic effects, along with the bromine substituent, dictates the final chemical shifts.
The aliphatic region will feature signals corresponding to the N-propyl and O-propyl chains. The protons on the carbons directly attached to the nitrogen and oxygen atoms (H-1' and H-1'') will be the most downfield in their respective chains due to the electronegativity of these heteroatoms. The signals will exhibit characteristic splitting patterns based on the number of neighboring protons, allowing for unambiguous assignment.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |
| H-3 | ~8.0 - 8.2 | Singlet | 1H | Strongly deshielded by the ortho-nitro group.[4][5][6] |
| H-6 | ~7.0 - 7.2 | Singlet | 1H | Influenced by the para-amino and ortho-propoxy groups. |
| NH | Variable | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent. |
| H-1'' (O-CH₂) | ~4.0 - 4.2 | Triplet | 2H | Deshielded by the adjacent oxygen atom. |
| H-1' (N-CH₂) | ~3.2 - 3.4 | Triplet | 2H | Deshielded by the adjacent nitrogen atom. |
| H-2'' (O-CH₂-CH₂) | ~1.8 - 2.0 | Sextet | 2H | Coupled to the adjacent CH₂ and CH₃ groups. |
| H-2' (N-CH₂-CH₂) | ~1.6 - 1.8 | Sextet | 2H | Coupled to the adjacent CH₂ and CH₃ groups. |
| H-3'' (O-CH₂-CH₂-CH₃) | ~1.0 - 1.2 | Triplet | 3H | Terminal methyl group of the propoxy chain. |
| H-3' (N-CH₂-CH₂-CH₃) | ~0.9 - 1.1 | Triplet | 3H | Terminal methyl group of the N-propyl chain. |
¹³C NMR Analysis: The Carbon Skeleton
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The predicted chemical shifts are presented in Table 2. Aromatic carbons typically resonate in the 120-150 ppm range.[8] The carbon atoms directly attached to substituents (ipso-carbons) will have their chemical shifts significantly influenced by those substituents. The electron-withdrawing nitro group will deshield the carbon it is attached to (C-2), while the electron-donating amino and propoxy groups will shield their respective ipso-carbons (C-1 and C-5).[9] The carbon bearing the bromine (C-4) will also show a characteristic shift. The aliphatic carbons will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C-1 | ~145 - 150 | Attached to the electron-donating amino group. |
| C-2 | ~140 - 145 | Attached to the electron-withdrawing nitro group. |
| C-3 | ~125 - 130 | Aromatic CH. |
| C-4 | ~110 - 115 | Attached to the bromine atom. |
| C-5 | ~150 - 155 | Attached to the electron-donating propoxy group. |
| C-6 | ~115 - 120 | Aromatic CH. |
| C-1'' (O-CH₂) | ~70 - 75 | Attached to the electronegative oxygen atom. |
| C-1' (N-CH₂) | ~45 - 50 | Attached to the electronegative nitrogen atom. |
| C-2'' (O-CH₂-CH₂) | ~22 - 27 | Aliphatic CH₂. |
| C-2' (N-CH₂-CH₂) | ~20 - 25 | Aliphatic CH₂. |
| C-3'' (O-CH₂-CH₂-CH₃) | ~10 - 15 | Terminal methyl carbon. |
| C-3' (N-CH₂-CH₂-CH₃) | ~10 - 15 | Terminal methyl carbon. |
Comparative Analysis with Alternative Techniques
While NMR provides the structural backbone, a comprehensive characterization relies on complementary techniques.[1][2][10]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.[1][2] For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern can offer clues about the molecule's structure, with potential losses of the nitro group, propyl chains, and bromine atom being characteristic.[11][12]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule.[1][2] For the target compound, characteristic absorption bands would be expected for the N-H stretch of the secondary amine, C-H stretches of the aromatic ring and aliphatic chains, the asymmetric and symmetric stretches of the nitro group, and C-O stretching of the propoxy group.[13][14][15]
Table 3: Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | Infrared (IR) Spectroscopy |
| Information Provided | Detailed connectivity of atoms, stereochemistry, dynamic processes. | Molecular weight, elemental composition, fragmentation patterns. | Presence of functional groups. |
| Sample Requirements | 5-25 mg for ¹H, 50-100 mg for ¹³C, soluble in a deuterated solvent.[16][17][18][19] | Micrograms to nanograms, can be solid, liquid, or in solution. | Milligrams, can be solid, liquid, or gas. |
| Sensitivity | Moderate | High | Moderate |
| Strengths | Unambiguous structure determination. | High sensitivity and molecular weight determination. | Rapid identification of functional groups. |
| Weaknesses | Lower sensitivity, requires pure samples. | Does not provide detailed connectivity information. | Provides limited information on the overall molecular structure. |
Experimental Protocols
NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[18]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect chemical shifts.[20][21][22][23]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[18][24] Gentle vortexing or sonication can aid dissolution.[18]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[16][17]
-
Internal Standard (Optional): A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing.[16][24]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Mass Spectrometry (MS) Sample Preparation
-
Sample Solution: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution can be directly infused into the mass spectrometer or introduced via a chromatographic system (e.g., HPLC or GC).
-
Ionization: Select an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for this type of molecule.
Infrared (IR) Spectroscopy Sample Preparation
-
Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
Visualizing the Analytical Workflow
The following diagrams illustrate the molecular structure and the comprehensive analytical workflow for the characterization of this compound.
Caption: Comprehensive analytical workflow for structural elucidation.
Conclusion
The structural elucidation of this compound necessitates a multi-technique approach, with NMR spectroscopy serving as the central pillar for definitive structural assignment. The detailed information on atomic connectivity provided by ¹H and ¹³C NMR, when corroborated with molecular weight data from mass spectrometry and functional group identification from infrared spectroscopy, provides a self-validating system for structural confirmation. This guide has outlined the theoretical basis for the NMR analysis of this molecule, provided a comparative overview of complementary techniques, and detailed the necessary experimental protocols. By following this comprehensive analytical workflow, researchers and drug development professionals can ensure the unequivocal characterization of this and similar novel chemical entities.
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A Senior Application Scientist's Guide to Mass Spectrometry for the Structural Confirmation of 4-Bromo-2-nitro-5-propoxy-N-propylaniline
For: Researchers, scientists, and drug development professionals.
Abstract
The unequivocal structural confirmation of novel chemical entities is a cornerstone of pharmaceutical development and chemical research. This guide provides an in-depth comparison of mass spectrometry-based strategies for the structural elucidation of 4-Bromo-2-nitro-5-propoxy-N-propylaniline, a multi-functionalized aromatic compound. We explore the causality behind selecting specific ionization techniques—Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI)—and demonstrate how their complementary data, combined with high-resolution mass spectrometry (HRMS), creates a self-validating system for structure confirmation. Detailed experimental protocols, predicted fragmentation patterns, and comparative data tables are provided to offer a comprehensive, field-proven framework for analysis.
Introduction: The Analytical Challenge
The synthesis of a novel molecule like this compound presents a significant analytical challenge: to confirm, with absolute certainty, that the intended atomic arrangement has been achieved. Mass spectrometry (MS) is a primary and indispensable tool for this task, offering unparalleled sensitivity and the ability to determine molecular weight and deduce structural features through controlled fragmentation.[1][2] The subject molecule contains several key functional groups—a bromine atom, a nitro group, an N-propyl chain, and a propoxy group—each imparting a distinct signature on the mass spectrum. A multi-faceted MS approach is not just recommended; it is essential for unambiguous confirmation. This guide compares and contrasts various MS techniques to build a conclusive, evidence-based structural assignment.
Foundational Analysis: The Isotopic Signature of Bromine
Before any experimental analysis, the most telling feature of our target molecule is the presence of a bromine atom. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3][4] This natural distribution imparts a highly characteristic isotopic pattern on any bromine-containing ion. The molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 mass-to-charge units (m/z), referred to as the M and M+2 peaks.[3][5][6] This 1:1 doublet is a powerful diagnostic tool and serves as the first point of confirmation. Any proposed molecular ion or bromine-containing fragment must exhibit this signature.
Molecular Formula: C₁₂H₁₇BrN₂O₃ Monoisotopic Mass (for ⁷⁹Br): 316.0426 Da Monoisotopic Mass (for ⁸¹Br): 318.0405 Da
The presence of this M/M+2 pattern with near-equal intensity is a non-negotiable prerequisite for confirming the presence of a single bromine atom in the molecule.[3][6]
Comparative Guide to Ionization Techniques
The choice of ionization source is the most critical experimental decision in mass spectrometry, as it dictates whether we primarily observe the intact molecule or its structural fragments.[7] No single technique provides all the necessary information; therefore, a comparative approach is required.
Soft Ionization: Confirming the Molecular Weight
Soft ionization techniques impart minimal excess energy to the analyte, making them ideal for generating intact molecular ions and confirming the molecular weight.[8]
ESI is the premier choice for polar, thermally labile molecules and is exceptionally well-suited for generating protonated molecules, [M+H]⁺.[7][9] Given the presence of the amine and nitro groups, this compound is expected to ionize efficiently in positive-ion ESI.
-
Causality: The secondary amine is a basic site, readily accepting a proton in the ESI process to form a stable [M+H]⁺ ion. This provides a clear and direct measurement of the molecular weight.
-
Expected Observation: A high-intensity ion cluster at m/z 317 and 319.
-
Trustworthiness: ESI is a gentle technique, minimizing the risk of in-source fragmentation or thermal degradation, thus providing a trustworthy representation of the molecular mass.[8] By coupling ESI with tandem mass spectrometry (MS/MS), we can selectively isolate this [M+H]⁺ ion and induce fragmentation in a controlled manner, providing structural details.[1][10]
APCI is an excellent alternative or complementary technique for small, less polar, and more volatile compounds.[7][9][11] It involves ionizing the analyte in the gas phase via reactions with charged solvent molecules.
-
Causality: APCI is suitable for molecules of moderate polarity and is less susceptible to matrix effects than ESI.[12] For our target molecule, which has both polar groups and nonpolar alkyl chains, APCI offers a robust method to generate the protonated [M+H]⁺ ion.
-
Comparison to ESI: While both ESI and APCI are expected to work, APCI can sometimes provide a cleaner background for less polar analytes.[11][12] Comparing the signal-to-noise ratio from both techniques can validate the optimal approach for future quantitative studies.[13]
Hard Ionization: Elucidating the Structure
EI is a classic, high-energy "hard" ionization technique that bombards the molecule with energetic electrons (~70 eV).[14] This process imparts significant internal energy, leading to extensive and highly reproducible fragmentation.
-
Causality: The high energy of EI causes predictable bond cleavages, generating a "fingerprint" mass spectrum that is rich in structural information. While soft ionization confirms what the mass is, EI helps reveal how the atoms are connected.
-
Trustworthiness: The fragmentation patterns generated by EI are highly reproducible and are the basis for extensive spectral libraries. For a novel compound, these patterns provide a logical puzzle that can be pieced together to confirm connectivity.[14] This technique is often paired with Gas Chromatography (GC), which is well-suited for the analysis of substituted anilines.[15][16][17]
-
Expected Fragments: EI will generate a complex spectrum, but key fragmentation pathways can be predicted based on the functional groups present (detailed in Section 5).
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Formula Confirmation
While nominal mass data from a quadrupole or ion trap instrument can suggest a molecular formula, it cannot confirm it unambiguously. High-resolution mass spectrometry (HRMS), typically performed on Time-of-Flight (TOF), Orbitrap, or FT-ICR instruments, provides mass measurements with high accuracy (typically <5 ppm).[18][19]
-
Causality & Expertise: An accurate mass measurement allows for the determination of a unique elemental composition.[2][10] For example, a nominal mass of 316 could correspond to many different combinations of C, H, Br, N, and O. However, a measured mass of 316.0426 can be confidently assigned only to the formula C₁₂H₁₇⁷⁹BrN₂O₃.
-
Self-Validating System: HRMS validates the proposed structure by confirming its elemental formula. The combination of the bromine isotopic pattern (confirming Br presence) and the accurate mass (confirming the exact number of all other atoms) creates a highly trustworthy and self-validating dataset.[18]
Data Interpretation: Predicted Fragmentation Pathways
The structural information is contained within the fragmentation patterns. By comparing data from soft-ionization MS/MS and hard-ionization EI, we can piece together the molecular structure. The diagram below illustrates the logical workflow for this multi-technique approach.
Caption: Experimental workflow for structure confirmation.
Key Predicted Fragmentations
The following table summarizes the key fragment ions expected from this compound. These predictions are based on established fragmentation rules for aromatic amines, nitro compounds, and ethers.[20][21][22][23]
| Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Proposed Loss | Fragmentation Pathway | Technique |
| 317/319 | 319/321 | N/A ([M+H]⁺) | Protonated Molecular Ion | ESI / APCI |
| 316/318 | 318/320 | N/A (M⁺•) | Molecular Ion | EI |
| 287/289 | 289/291 | -C₂H₅ | Loss of ethyl from N-propyl (α-cleavage) | EI, ESI-MS/MS |
| 274/276 | 276/278 | -C₃H₆ | Loss of propene from N-propyl (McLafferty) | EI |
| 270/272 | 272/274 | -NO₂ | Loss of nitro group | EI, ESI-MS/MS |
| 257/259 | 259/261 | -C₃H₇O | Loss of propoxy radical | EI |
| 215/217 | 217/219 | -C₃H₇O, -NO₂ | Sequential loss of propoxy and nitro | EI |
| 191/193 | 193/195 | -Br | Loss of bromine radical | EI |
The diagram below illustrates the primary fragmentation pathways predicted under Electron Ionization (EI).
Caption: Predicted EI fragmentation of the target molecule.
Recommended Experimental Protocols
To generate the comparative data discussed, the following protocols are recommended.
Protocol 6.1: LC-ESI-HRMS and MS/MS Analysis
-
Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive-ion ESI.[24]
-
Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Elute with a water/acetonitrile gradient (both with 0.1% formic acid) from 10% to 95% acetonitrile over 10 minutes.
-
MS Acquisition (Full Scan HRMS): Acquire data on a Q-TOF or Orbitrap instrument from m/z 100-500 in positive ion mode. Set resolution to >30,000 to ensure accurate mass measurement.
-
MS/MS Acquisition: Perform data-dependent acquisition (DDA) or targeted MS/MS on the ions at m/z 317.05 and 319.05. Use a normalized collision energy (NCE) of 20-40 eV to induce fragmentation.
-
Data Analysis: Confirm the [M+H]⁺ ion cluster at m/z 317/319 shows a ~1:1 ratio. Calculate the elemental composition from the high-resolution data. Analyze the MS/MS spectrum for characteristic fragment ions.
Protocol 6.2: GC-EI-MS Analysis
-
Sample Preparation: Prepare a 10 µg/mL solution in a volatile, GC-compatible solvent such as ethyl acetate.
-
GC Separation: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Use a temperature program starting at 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.
-
MS Acquisition: Use a standard EI source at 70 eV. Scan from m/z 40-450.
-
Data Analysis: Examine the total ion chromatogram (TIC) for the analyte peak.[16] Analyze the mass spectrum for the molecular ion (M⁺•) at m/z 316/318 and compare the observed fragmentation pattern to the predicted pathways.
Conclusion
The structural confirmation of this compound requires a synergistic and comparative mass spectrometric approach. Soft ionization techniques (ESI and APCI) coupled with HRMS provide definitive confirmation of the molecular weight and elemental formula, representing the foundational pillars of the analysis. Hard ionization (EI) provides the orthogonal data necessary to elucidate the connectivity of the atoms through characteristic and reproducible fragmentation. By integrating these datasets, researchers can build a robust, self-validating case for the molecular structure, ensuring the highest level of scientific integrity and confidence in their results.
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Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]
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ESI vs APCI. Which ionization should I choose for my application?. YouTube. Available at: [Link]
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Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]
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Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. Available at: [Link]
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Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]
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Mass Spectrometry Based Fragmentation Patterns of Nitrosamine Compounds. Semantic Scholar. Available at: [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Maryland. Available at: [Link]
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An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH. Available at: [Link]
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A Senior Application Scientist's Guide to the FTIR Spectrum of 4-Bromo-2-nitro-5-propoxy-N-propylaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of novel compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to identify functional groups and confirm molecular identity. This guide provides an in-depth analysis of the expected FTIR spectrum of 4-Bromo-2-nitro-5-propoxy-N-propylaniline , a polysubstituted aromatic amine with potential applications in medicinal chemistry.
While a reference spectrum for this specific molecule is not publicly available, a comprehensive understanding of its constituent functional groups allows for a robust prediction and interpretation of its vibrational spectrum. This guide will compare the expected spectral features with those of structurally related compounds, providing a framework for researchers to confidently identify this molecule and distinguish it from potential impurities or alternative products.
Predicted FTIR Spectrum Analysis
The structure of this compound incorporates several key functional groups that will give rise to characteristic absorption bands in the mid-infrared region. By dissecting the molecule, we can anticipate the following spectral features:
-
Secondary Aromatic Amine (N-H and C-N vibrations): The presence of a secondary amine attached to the aromatic ring is a key structural feature. A single, relatively weak N-H stretching band is expected in the region of 3350-3310 cm⁻¹[1][2][3]. This is in contrast to primary amines, which exhibit two N-H stretching bands. The C-N stretching vibration for aromatic amines typically appears as a strong band in the 1335-1250 cm⁻¹ region[1][3].
-
Nitro Group (NO₂ vibrations): The nitro group is a strong electron-withdrawing group and gives rise to two distinct and intense absorption bands. The asymmetric stretching vibration is expected in the range of 1550-1475 cm⁻¹, while the symmetric stretching vibration will appear between 1360-1290 cm⁻¹[4][5][6]. The presence of these two strong bands is a powerful indicator for the nitro functionality.
-
Aromatic Ether (C-O vibrations): The propoxy substituent introduces an ether linkage to the aromatic ring. Phenyl alkyl ethers typically show two strong C-O stretching absorbances. An asymmetric C-O-C stretch is expected between 1300 and 1200 cm⁻¹, and a symmetric stretch will likely be observed in the 1050 to 1150 cm⁻¹ range[7][8][9].
-
Carbon-Bromine Bond (C-Br vibration): The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 690-515 cm⁻¹[10][11]. This band can sometimes be weak and may overlap with other absorptions in this complex region.
-
Aromatic Ring (C=C and C-H vibrations): The benzene ring will exhibit C=C stretching vibrations in the 1600-1400 cm⁻¹ region. Aromatic C-H stretching bands are typically observed just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). Out-of-plane C-H bending vibrations (often referred to as "oop") can provide information about the substitution pattern on the ring and are found in the 900-675 cm⁻¹ range[10].
-
Alkyl Chains (C-H vibrations): The propyl and propoxy groups will contribute to aliphatic C-H stretching vibrations in the 3000-2850 cm⁻¹ region. C-H bending vibrations for these groups will be present in the 1470-1350 cm⁻¹ range.
Comparative Spectral Analysis
To provide a practical context for identifying this compound, a comparison with the known FTIR spectrum of a simpler, related molecule, 4-Bromo-2-nitroaniline , is highly instructive.
| Functional Group | 4-Bromo-2-nitroaniline (Expected) | This compound (Predicted) | Key Differentiating Features |
| N-H Stretch | Two bands (asymmetric & symmetric) ~3500-3300 cm⁻¹ | One band ~3350-3310 cm⁻¹ | The presence of a single N-H stretch is a clear indicator of a secondary amine over a primary amine. |
| C-H Stretch (Aliphatic) | Absent | Present ~3000-2850 cm⁻¹ | The appearance of these bands confirms the presence of the propyl and propoxy alkyl chains. |
| NO₂ Asymmetric Stretch | ~1550-1475 cm⁻¹ | ~1550-1475 cm⁻¹ | Both molecules will show strong absorptions in this region. |
| NO₂ Symmetric Stretch | ~1360-1290 cm⁻¹ | ~1360-1290 cm⁻¹ | Both molecules will show strong absorptions in this region. |
| C-O Stretch (Aromatic Ether) | Absent | Two bands ~1250 cm⁻¹ and ~1050 cm⁻¹ | The presence of these strong bands is a definitive marker for the propoxy group. |
| C-N Stretch (Aromatic) | ~1335-1250 cm⁻¹ | ~1335-1250 cm⁻¹ | Both molecules will exhibit a C-N stretch in a similar region. |
| C-Br Stretch | ~690-515 cm⁻¹ | ~690-515 cm⁻¹ | Expected in the fingerprint region for both compounds. |
This comparative table highlights the key spectral regions that will allow for the unambiguous identification of this compound and its differentiation from a plausible synthetic precursor or related impurity.
Experimental Protocol for FTIR Analysis
To ensure the acquisition of a high-quality and reliable FTIR spectrum, the following experimental protocol is recommended. The self-validating nature of this protocol lies in the systematic background collection and the use of a well-maintained instrument.
Objective: To obtain the mid-infrared spectrum of this compound for structural verification.
Materials:
-
This compound sample (solid)
-
FTIR Spectrometer with a Diamond Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the desiccator within the instrument is active to minimize water vapor interference.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the diamond ATR crystal with a lint-free wipe moistened with isopropanol or ethanol. Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself. A typical background scan consists of 32 or 64 co-added scans at a resolution of 4 cm⁻¹.
-
-
Sample Preparation and Analysis:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The pressure should be sufficient to create a uniform, thin layer of the sample on the crystal.
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 or 64 scans at 4 cm⁻¹ resolution).
-
-
Data Processing and Interpretation:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure a flat baseline.
-
Identify and label the major absorption peaks in the spectrum.
-
Compare the observed peak positions with the predicted values and the comparative data provided in this guide.
-
Visualizing Molecular Vibrations and Experimental Workflow
To further aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.
Caption: Key functional groups and their predicted vibrational frequencies.
Caption: Experimental workflow for FTIR analysis using an ATR accessory.
Conclusion
The structural confirmation of this compound via FTIR spectroscopy is a critical step in its characterization. Although a reference spectrum may not be readily available, a systematic analysis based on the characteristic vibrational frequencies of its constituent functional groups provides a reliable method for its identification. By following the detailed experimental protocol and utilizing the comparative spectral data presented in this guide, researchers can confidently interpret the FTIR spectrum of this complex molecule, ensuring the integrity of their synthetic and developmental endeavors.
References
-
Larkin, P. J. (2017). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. [Link]
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Chemistry LibreTexts. (2023). Spectroscopy of Ethers. [Link]
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A Comparative Guide to the Synthesis of 4-Bromo-2-nitro-5-propoxy-N-propylaniline
Introduction
4-Bromo-2-nitro-5-propoxy-N-propylaniline is a specialized chemical intermediate with significant potential in pharmaceutical research and development. Its molecular architecture, featuring a substituted aniline core, makes it a valuable precursor for the synthesis of complex nitrogen-containing heterocycles. The strategic placement of the bromo, nitro, propoxy, and N-propyl groups offers multiple sites for chemical modification, enabling the generation of diverse compound libraries for therapeutic screening. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks to aid researchers in selecting the most suitable method for their application.
Retrosynthetic Analysis: Two Strategic Approaches
Two primary synthetic strategies are proposed for the synthesis of this compound, differing in the sequence of key chemical transformations.
-
Route 1: Late-Stage N-Alkylation. This convergent approach focuses on the initial construction of a highly functionalized aniline core, 4-bromo-2-nitro-5-propoxyaniline, followed by a final N-propylation step.
-
Route 2: Early-Stage N-Alkylation. This linear strategy involves the early introduction of the N-propyl group onto a simpler aniline precursor, followed by sequential bromination, nitration, and propoxylation.
The following sections will provide a detailed examination of each route, including step-by-step protocols and a comparative analysis of their respective efficiencies and practical considerations.
Route 1: Late-Stage N-Alkylation
This synthetic pathway prioritizes the early installation of the key functional groups on the aromatic ring, culminating in the final N-alkylation.
dot digraph "Route_1_Late-Stage_N-Alkylation" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="2-Nitroaniline"]; B [label="4-Bromo-2-nitroaniline"]; C [label="4-Bromo-5-hydroxy-2-nitroaniline"]; D [label="4-Bromo-2-nitro-5-propoxyaniline"]; E [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B [label="Bromination"]; B -> C [label="Hydroxylation (via Diazotization)"]; C -> D [label="Williamson Ether Synthesis"]; D -> E [label="N-propylation"]; }
Experimental Protocols for Route 1
Step 1: Synthesis of 4-Bromo-2-nitroaniline from 2-Nitroaniline
The initial step involves the regioselective bromination of 2-nitroaniline. To avoid polybromination and handle bromine safely, an in-situ generation method is employed.[1]
-
Procedure: In a 500 mL four-neck flask, a 15% aqueous solution of potassium bromide is prepared. Concentrated sulfuric acid is added slowly with stirring. 2-Nitroaniline is then added, and the mixture is heated to 35°C. A 30% solution of sodium chlorate is added dropwise, and the reaction is maintained at this temperature for 30 minutes before being heated to 75°C for 2 hours. After cooling, the precipitated product is filtered, washed with water until neutral, and dried to yield pale yellow crystals of 4-bromo-2-nitroaniline.
Step 2: Synthesis of 4-Bromo-5-hydroxy-2-nitroaniline
This transformation is achieved via a diazotization-hydrolysis sequence, a standard method for introducing a hydroxyl group onto an aromatic ring.
-
Procedure: 4-Bromo-2-nitroaniline is dissolved in a mixture of concentrated sulfuric acid and water and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C. The resulting diazonium salt solution is then slowly added to a boiling aqueous solution of copper sulfate. The mixture is refluxed for 1 hour, cooled, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield 4-bromo-5-hydroxy-2-nitroaniline.
Step 3: Synthesis of 4-Bromo-2-nitro-5-propoxyaniline
The propoxy group is introduced via a Williamson ether synthesis.[2][3] This reaction proceeds via an SN2 mechanism and is effective for the synthesis of ethers from an alkoxide and a primary alkyl halide.[2][3]
-
Procedure: 4-Bromo-5-hydroxy-2-nitroaniline is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). A slight excess of potassium carbonate is added as a base to deprotonate the phenol. 1-Bromopropane is then added, and the mixture is heated to 80°C for 4 hours. After cooling, the reaction mixture is poured into water, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to give 4-bromo-2-nitro-5-propoxyaniline.
Step 4: Synthesis of this compound
The final step is the selective mono-N-alkylation of the aniline. To control the reaction and prevent dialkylation, a strategy involving the amine hydrobromide salt can be employed.[4]
-
Procedure: 4-Bromo-2-nitro-5-propoxyaniline is converted to its hydrobromide salt by treatment with hydrobromic acid. The salt is then suspended in a suitable solvent like acetonitrile, and a controlled amount of a non-nucleophilic base is added to deprotonate a portion of the amine. 1-Bromopropane is then added, and the reaction is stirred at room temperature. This competitive deprotonation/protonation strategy ensures that the newly formed secondary amine is immediately protonated, preventing further alkylation.[4] After the reaction is complete, the mixture is neutralized, and the product is extracted, dried, and purified.
Route 2: Early-Stage N-Alkylation
This approach introduces the N-propyl group at an early stage, followed by the functionalization of the aromatic ring.
dot digraph "Route_2_Early-Stage_N-Alkylation" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="3-Fluoronitrobenzene"]; B [label="3-Propoxynitrobenzene"]; C [label="5-Propoxyaniline"]; D [label="N-Propyl-5-propoxyaniline"]; E [label="4-Bromo-N-propyl-5-propoxyaniline"]; F [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B [label="Nucleophilic Aromatic Substitution"]; B -> C [label="Reduction"]; C -> D [label="N-propylation"]; D -> E [label="Bromination"]; E -> F [label="Nitration"]; }
Experimental Protocols for Route 2
Step 1: Synthesis of 3-Propoxynitrobenzene
This step utilizes a nucleophilic aromatic substitution (SNAr) reaction, where the fluoride is an excellent leaving group in this context.[5][6]
-
Procedure: 3-Fluoronitrobenzene is dissolved in propanol. Sodium propanoxide, prepared by reacting sodium metal with propanol, is added portion-wise. The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is washed, dried, and concentrated to yield 3-propoxynitrobenzene.
Step 2: Synthesis of 5-Propoxyaniline
The nitro group is reduced to an amine using standard reduction conditions.
-
Procedure: 3-Propoxynitrobenzene is dissolved in ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature overnight. The catalyst is then filtered off through a pad of celite, and the solvent is evaporated to give 5-propoxyaniline.
Step 3: Synthesis of N-Propyl-5-propoxyaniline
The primary amine is selectively alkylated.
-
Procedure: 5-Propoxyaniline is dissolved in acetonitrile. Potassium carbonate is added as a base, followed by the dropwise addition of 1-bromopropane. The reaction mixture is stirred at room temperature for 24 hours. The inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to afford N-propyl-5-propoxyaniline.
Step 4: Synthesis of 4-Bromo-N-propyl-5-propoxyaniline
The bromination of the N-alkylated aniline is performed. The directing effects of the amino and propoxy groups will favor bromination at the positions ortho and para to these groups.
-
Procedure: N-Propyl-5-propoxyaniline is dissolved in glacial acetic acid. A solution of bromine in acetic acid is added dropwise at 0°C. The reaction is stirred for a few hours, and then poured into an ice-water mixture. The precipitated product is filtered, washed with water, and dried.
Step 5: Synthesis of this compound
The final step is the nitration of the substituted aniline. The amino and propoxy groups are strongly activating, while the bromo group is deactivating. The nitro group will be directed to the position ortho to the amino group.
-
Procedure: 4-Bromo-N-propyl-5-propoxyaniline is dissolved in concentrated sulfuric acid at 0°C. A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is stirred for an additional hour and then carefully poured onto crushed ice. The resulting precipitate is filtered, washed thoroughly with water until neutral, and dried to give the final product, this compound.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Late-Stage N-Alkylation | Route 2: Early-Stage N-Alkylation |
| Overall Strategy | Convergent | Linear |
| Starting Materials | 2-Nitroaniline | 3-Fluoronitrobenzene |
| Number of Steps | 4 | 5 |
| Key Reactions | Bromination, Diazotization, Williamson Ether Synthesis, N-Alkylation | SNAr, Reduction, N-Alkylation, Bromination, Nitration |
| Control of Regioselectivity | Generally good, with well-established procedures for each step. | Potentially challenging in the bromination and nitration steps due to multiple activating groups. |
| Purification | Intermediates are relatively polar; final product is less polar, which can aid in purification. | Intermediates have varying polarities, which may require careful chromatographic separation at multiple stages. |
| Potential Yield | The overall yield is dependent on the efficiency of four sequential steps. | The overall yield is the product of five steps, which may lead to a lower overall yield. |
| Safety Considerations | Involves the use of bromine (generated in-situ), diazonium salts (potentially explosive if isolated), and strong acids. | Involves the use of sodium metal, hydrogenation (requires specialized equipment), bromine, and strong acids/nitrating agents. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 (Late-Stage N-Alkylation) is arguably the more robust and predictable approach. The regioselectivity of each step is well-defined in the literature for similar substrates, potentially leading to cleaner reactions and simpler purifications. The final N-alkylation step on a complex intermediate may require careful optimization to achieve high yields without side reactions.
Route 2 (Early-Stage N-Alkylation) , while more linear, presents challenges in controlling the regioselectivity of the later bromination and nitration steps. The presence of multiple activating groups (N-propyl and propoxy) could lead to the formation of isomeric byproducts, necessitating more rigorous purification.
For researchers seeking a reliable and scalable synthesis, Route 1 is recommended due to its more predictable control over regiochemistry. However, Route 2 may be a suitable alternative if the starting material, 3-fluoronitrobenzene, is more readily available or cost-effective, and if the challenges associated with the purification of intermediates can be effectively addressed. The ultimate choice of synthetic route will depend on the specific resources, expertise, and priorities of the research team.
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Link]
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Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
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A Comparative Guide to 4-Bromo-2-nitro-5-propoxy-N-propylaniline and Other Substituted Anilines
An Expert Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted anilines are foundational scaffolds in modern chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials. Their versatility stems from the nucleophilic amino group and the tunable electronic nature of the aromatic ring. However, the aniline motif is also a well-known "structural alert" in drug discovery, often associated with metabolic instability and potential toxicity due to oxidative metabolism into reactive quinone-imines.[1][2] This has led to extensive research into how substitution patterns can modulate physicochemical properties, reactivity, and metabolic fate.
This guide presents an in-depth comparison of 4-Bromo-2-nitro-5-propoxy-N-propylaniline , a highly functionalized and synthetically versatile molecule, against a panel of representative substituted anilines. We will dissect the influence of each substituent—a halogen, a nitro group, an alkoxy group, and N-alkylation—on the molecule's core properties. By grounding our analysis in established chemical principles and supporting data, this guide aims to provide researchers with the field-proven insights necessary to leverage such complex building blocks in their synthetic and drug discovery programs.
Chapter 1: The Molecules Under Comparison
To understand the unique characteristics of this compound, we will compare it against four key analogues that systematically build its complexity:
-
This compound: The subject of our guide, featuring a dense arrangement of functional groups with competing electronic effects.
-
Aniline: The parent compound, our baseline for comparison.
-
4-Nitroaniline: Illustrates the powerful electron-withdrawing effect of a nitro group.
-
4-Bromoaniline: Demonstrates the effect of a deactivating, ortho-para directing halogen.
-
N-Propylaniline: Isolates the impact of N-alkylation on basicity and nucleophilicity.
Chapter 2: Physicochemical Properties - A Comparative Analysis
The interplay of substituents dictates a molecule's physical behavior, influencing everything from solubility to its interaction with biological targets.
Electronic Effects: A Tug-of-War on the Aromatic Ring
The electronic landscape of the aniline ring is a delicate balance of inductive and resonance effects from its substituents. The amino group is a strong resonance donor (+R) and inductively withdrawing (-I). Other substituents add layers of complexity:
-
Nitro Group (-NO₂): Strongly electron-withdrawing through both resonance (-R) and induction (-I), significantly reducing electron density on the ring and the nitrogen atom.
-
Bromo Group (-Br): Electron-withdrawing via induction (-I) but weakly donating through resonance (+R). Its net effect is deactivating.
-
Propoxy Group (-OPr): Strongly electron-donating through resonance (+R) and inductively withdrawing (-I). The resonance effect dominates, making it an activating group.
-
N-Propyl Group (-CH₂CH₂CH₃): Weakly electron-donating through induction (+I).
In This compound , these forces are combined. The powerful withdrawing effect of the nitro group is partially offset by the donating propoxy group, while the bromine atom further withdraws electron density. This intricate balance creates unique pockets of electron density and reactivity on the ring.
Chapter 4: Pharmacological & Toxicological Considerations
Metabolic Stability and the Role of Bioisosteres
A primary concern with aniline-containing drug candidates is their metabolism by cytochrome P450 enzymes. This can lead to N-oxidation and the formation of electrophilic quinone-imines, which can covalently bind to macromolecules, leading to toxicity. [2]
-
Metabolism of Substituted Anilines: The rate and pathway of metabolism are heavily influenced by the substitution pattern. Electron-withdrawing groups, particularly at the ortho and para positions, can influence N-acetylation and other metabolic routes. [3][4]The dense substitution on This compound may sterically hinder the approach of metabolic enzymes or electronically disfavor the oxidation process, potentially leading to improved metabolic stability compared to simpler anilines. However, this requires experimental validation.
-
Bioisosteric Replacement: In drug discovery, when the aniline motif proves to be a metabolic liability, it is often replaced with a bioisostere—a different functional group that retains the parent molecule's shape and electronic properties but has a different metabolic profile. [1][5][6]Saturated carbocycles like aminonorbornanes are being explored as aniline replacements to mitigate toxicity. [2][5]Understanding the properties of highly substituted anilines helps define the parameters that a successful bioisostere must match.
Inferred Biological Potential
While specific biological data for this compound is not widely published, the constituent functional groups are prevalent in many bioactive molecules.
-
Nitroaromatics: The nitro group is a key pharmacophore in a wide range of drugs, including antibacterial (e.g., metronidazole), antiparasitic, and anticancer agents. [7][8]It can participate in redox cycling, which is often crucial to its mechanism of action. [8]* Brominated Aromatics: Bromine is found in many marine natural products with potent biological activities, including anticancer and antimicrobial properties. [9][10]The bromo-substituent can enhance lipophilicity and modulate binding interactions. The presence of both bromo and nitro groups has been explored for creating compounds with enhanced antimicrobial or anticancer activity. [9][11]
Chapter 5: Experimental Protocols
Trustworthy and reproducible data is the cornerstone of scientific research. Below are detailed, self-validating protocols for key workflows relevant to the synthesis and analysis of substituted anilines.
Protocol 1: Representative N-Alkylation of an Aniline via Hydrogen Autotransfer
This modern, efficient method uses an alcohol as the alkylating agent, offering high atom economy with water as the only byproduct. It is a suitable method for synthesizing N-propylanilines. [12][13] Objective: To synthesize N-propylaniline from aniline and 1-propanol.
Materials:
-
Aniline (1.0 mmol)
-
1-Propanol (1.5 mmol)
-
Potassium tert-butoxide (KOtBu) (1.5 mmol)
-
NNN-Ni(II) pincer complex catalyst (1.0 mol %) [13]* n-Octane (solvent, 2 mL)
-
Radley's tube or similar reaction vessel with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Vessel Preparation: Add the NNN-Ni(II) pincer catalyst (1.0 mol %) and KOtBu (1.5 mmol) to a dry Radley's tube containing a magnetic stir bar under an inert atmosphere.
-
Reagent Addition: Add aniline (1.0 mmol), 1-propanol (1.5 mmol), and n-octane (2 mL) to the tube via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 120-140 °C. Stir the reaction mixture vigorously for 24 hours.
-
Monitoring (Self-Validation): The progress of the reaction can be monitored by taking small aliquots (e.g., every 4-6 hours), quenching them with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of aniline and the formation of the product.
-
Workup: After 24 hours, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (3 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification & Validation: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield N-propylaniline. Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a synthesized substituted aniline sample.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA)
-
Sample of synthesized aniline (e.g., 1 mg/mL in ACN)
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation: Dissolve ~1 mg of the aniline sample in 1 mL of acetonitrile. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Method Setup:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm (or the λmax of the specific aniline)
-
Gradient:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B (linear gradient)
-
17-19 min: 90% B (hold)
-
19-20 min: 90% to 10% B (linear gradient)
-
20-25 min: 10% B (re-equilibration)
-
-
-
Analysis & Validation: Inject the sample and run the method. The purity is calculated based on the area percentage of the main peak in the resulting chromatogram. A pure sample should show one major peak with an area >95%. The retention time serves as a characteristic identifier under these specific conditions.
Conclusion
This compound is a compelling example of a modern synthetic building block, where a high density of functional groups provides a platform for extensive molecular diversification. Our comparative analysis reveals a molecule with significantly reduced basicity and increased lipophilicity compared to simpler anilines. While its aromatic ring is deactivated towards further electrophilic substitution, its true value is unlocked through the orthogonal reactivity of its bromo and nitro substituents, which serve as versatile handles for constructing complex molecular architectures.
For researchers in drug discovery, the dense substitution pattern may offer advantages in terms of metabolic stability, a critical hurdle for many aniline-based candidates. The presence of known pharmacophores (-NO₂, -Br) suggests a high potential for biological activity. By understanding the intricate interplay of its constituent parts, scientists can strategically employ this and similar substituted anilines to accelerate the development of novel therapeutics and materials.
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Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]
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Correlation between Hammett substituent constants and directly calculated pi-conjugation strength. PubMed. [Link]
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hammett substituent constants. Science.gov. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]
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Comparison between Hammett substituent p constants for singly substituted carbenium ions and the local electrophilicity index. ResearchGate. [Link]
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Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. PubMed. [Link]
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A Comparative Guide to the Biological Activity of 4-Bromo-2-nitro-5-propoxy-N-propylaniline Derivatives
Introduction: The Promise of a Versatile Scaffold
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can be readily modified to generate libraries of biologically active compounds is a cornerstone of modern therapeutic innovation. 4-Bromo-2-nitro-5-propoxy-N-propylaniline emerges as a chemical intermediate of significant interest.[1][2] Its structure, featuring a substituted bromo-nitro-aniline core, presents multiple avenues for chemical modification, making it an attractive starting point for the synthesis of new chemical entities with potential therapeutic applications.[1] The strategic placement of the bromo, nitro, propoxy, and N-propyl groups offers distinct sites for functionalization, enabling the creation of diverse compound libraries for screening against various biological targets.[1] While extensive comparative studies on a wide range of derivatives of this specific molecule are not broadly available in public literature, likely due to their proprietary nature, this guide leverages data from structurally related nitroaniline and bromoaniline compounds to provide a framework for their synthesis, biological evaluation, and structure-activity relationship (SAR) analysis. This guide will focus on the potential anticancer and antimicrobial activities, which are common therapeutic targets for such scaffolds.[3][4][5]
Hypothetical Derivative Design and Synthesis
The core structure of this compound allows for systematic modifications to explore the chemical space and optimize biological activity. A hypothetical library of derivatives could be synthesized to probe the influence of different functional groups on efficacy and selectivity.
Key Modification Sites:
-
N-Alkylation: Variation of the N-propyl group to include different alkyl chains (e.g., ethyl, butyl, iso-propyl), cyclic systems (e.g., cyclopropyl, cyclohexyl), or aromatic moieties (e.g., benzyl) can modulate lipophilicity and steric interactions with the target.
-
Bromo Substitution: The bromine atom can be replaced via cross-coupling reactions to introduce a variety of substituents, such as aryl, heteroaryl, or alkyl groups, which can significantly alter the electronic and steric properties of the molecule.
-
Propoxy Chain Modification: Altering the length of the alkoxy chain (e.g., methoxy, ethoxy, butoxy) or introducing branching can fine-tune the compound's solubility and membrane permeability.
-
Nitro Group Reduction: The nitro group can be reduced to an amino group, which can then be further functionalized, opening up another dimension for derivatization.[6]
General Synthetic Workflow
The synthesis of these derivatives would typically follow established organic chemistry principles. For instance, N-alkylation can be achieved by reacting the parent aniline with the corresponding alkyl halide in the presence of a base.[6] Suzuki or Stille coupling reactions could be employed for the substitution of the bromine atom.
Caption: General synthetic strategies for the derivatization of the core scaffold.
Comparative Biological Activity Evaluation
A systematic evaluation of the biological activities of the synthesized derivatives is crucial to establish a structure-activity relationship. Based on the activities of related nitroaromatic compounds, promising areas for investigation include anticancer and antimicrobial effects.[5][7][8]
Anticancer Activity: Cytotoxicity Screening
Many nitroaniline derivatives have been investigated for their potential as anticancer agents.[3][4] The cytotoxic effects of the novel derivatives can be assessed against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3][9]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds (typically from 0.01 µM to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Illustrative Cytotoxicity Data
The following table presents hypothetical IC50 values for a series of derivatives, demonstrating how the data could be structured for comparative analysis.
| Compound ID | R (N-substituent) | X (Bromo replacement) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| Core | n-Propyl | Br | >100 | >100 |
| DER-01 | Ethyl | Br | 85.2 | 92.5 |
| DER-02 | n-Butyl | Br | 45.7 | 51.3 |
| DER-03 | Benzyl | Br | 12.3 | 15.8 |
| DER-04 | n-Propyl | Phenyl | 25.6 | 30.1 |
| DER-05 | n-Propyl | 4-Fluorophenyl | 18.9 | 22.4 |
| Doxorubicin | - | - | 0.8 | 1.2 |
Data are hypothetical and for illustrative purposes only.
Antimicrobial Activity Screening
Substituted anilines and nitroaromatic compounds have also been reported to possess antimicrobial properties.[5][10][11] The synthesized derivatives can be screened for their activity against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Illustrative Antimicrobial Data
| Compound ID | R (N-substituent) | X (Bromo replacement) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Core | n-Propyl | Br | >128 | >128 |
| DER-01 | Ethyl | Br | 64 | 128 |
| DER-02 | n-Butyl | Br | 32 | 64 |
| DER-03 | Benzyl | Br | 16 | 32 |
| DER-04 | n-Propyl | Phenyl | 64 | 64 |
| DER-05 | n-Propyl | 4-Fluorophenyl | 32 | 32 |
| Ciprofloxacin | - | - | 1 | 0.5 |
Data are hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) Analysis
The primary goal of synthesizing and testing a library of derivatives is to establish a clear Structure-Activity Relationship (SAR).[12][13][14] This analysis provides insights into which structural features are critical for the observed biological activity.
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
Based on the illustrative data:
-
Anticancer Activity: Increasing the length of the N-alkyl chain from ethyl to n-butyl (DER-01 vs. DER-02) appears to enhance cytotoxicity. A bulky aromatic substituent like benzyl (DER-03) further improves activity, suggesting a potential hydrophobic interaction with the target. Substitution of the bromine with a phenyl or fluorophenyl group (DER-04, DER-05) also shows a significant increase in potency compared to the core molecule.
-
Antimicrobial Activity: A similar trend is observed for antimicrobial activity, where increased lipophilicity of the N-substituent correlates with lower MIC values. The introduction of a 4-fluorophenyl group (DER-05) appears to be beneficial for broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide outlines a systematic approach to the design, synthesis, and biological evaluation of its derivatives. The provided experimental protocols for cytotoxicity and antimicrobial screening serve as a robust framework for initiating such a drug discovery program.
Future work should focus on synthesizing a broader range of derivatives to further probe the SAR. Promising lead compounds should be subjected to more extensive biological characterization, including mechanism of action studies, in vivo efficacy testing in animal models, and preliminary toxicology assessments. The ultimate goal is to optimize the therapeutic index of these novel compounds, paving the way for the development of new and effective treatments for cancer and infectious diseases.
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A Comparative Guide to the Synthesis and Validation of 4-Bromo-2-nitro-5-propoxy-N-propylaniline
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of two synthetic routes for 4-Bromo-2-nitro-5-propoxy-N-propylaniline, a substituted aniline with potential applications as a building block in pharmaceutical research. We will explore a modern, multi-step synthesis designed for high purity and regiochemical control, and contrast it with a more traditional, direct N-alkylation approach. This guide is intended to provide not just protocols, but a comprehensive validation workflow, empowering researchers to make informed decisions in their synthetic endeavors.
Introduction to this compound
Substituted anilines are a critical class of intermediates in the synthesis of a vast array of organic compounds, with significant applications in the pharmaceutical, dye, and polymer industries. The specific substitution pattern of this compound, featuring a bromine atom, a nitro group, a propoxy group, and an N-propyl group on the aniline scaffold, offers multiple points for further chemical modification, making it a valuable precursor for the synthesis of more complex molecules.
This guide will dissect two distinct synthetic strategies to obtain this target molecule. The first, a "New, Multi-step Route," prioritizes control over regioselectivity and final product purity through a sequence of protection, functionalization, and deprotection steps. The second, a "Traditional, Direct N-Alkylation Route," offers a more convergent approach but may present challenges in selectivity and purification.
Part 1: A New, Multi-step Synthetic Route
This modern approach begins with a readily available starting material, 3-propoxyaniline, and systematically introduces the required functional groups in a controlled manner. The key to this strategy is the use of a protecting group for the highly activating amino functionality, which allows for precise regiochemical outcomes in the subsequent electrophilic aromatic substitution reactions.
Causality Behind Experimental Choices
The selection of a multi-step approach is driven by the need for high purity and unambiguous characterization of the final compound. Direct functionalization of a highly activated aniline ring can often lead to a mixture of regioisomers and over-alkylation, complicating purification and downstream applications. By temporarily masking the amino group as an acetamide, we moderate its activating effect and direct the incoming electrophiles (nitro and bromo groups) to the desired positions with high selectivity. The final N-propylation is achieved via reductive amination, a method known for its high efficiency and selectivity in forming secondary amines, thus avoiding the common issue of over-alkylation seen with direct alkylation methods.
Experimental Protocol: New, Multi-step Route
Step 1: Acetylation of 3-propoxyaniline
-
Objective: To protect the amino group as an acetamide to control regioselectivity in subsequent steps.
-
Procedure: In a round-bottom flask, 3-propoxyaniline (1.0 eq) is dissolved in a 1:1 mixture of water and concentrated hydrochloric acid. The solution is cooled in an ice bath, and acetic anhydride (1.1 eq) is added dropwise, followed by the immediate addition of a saturated solution of sodium acetate (2.5 eq). The resulting white precipitate of N-(3-propoxyphenyl)acetamide is collected by vacuum filtration, washed with cold water, and dried.[1][2][3]
-
Plausible Yield: 95%
Step 2: Nitration of N-(3-propoxyphenyl)acetamide
-
Objective: To introduce the nitro group at the position ortho to the propoxy group and meta to the directing acetamido group.
-
Procedure: The dried N-(3-propoxyphenyl)acetamide (1.0 eq) is dissolved in glacial acetic acid and cooled to 0-5 °C. A nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) is added dropwise while maintaining the temperature below 10 °C. After the addition is complete, the reaction is stirred for 2 hours and then poured onto ice. The precipitated N-(2-nitro-5-propoxyphenyl)acetamide is filtered, washed with water, and dried.
-
Plausible Yield: 85%
Step 3: Bromination of N-(2-nitro-5-propoxyphenyl)acetamide
-
Objective: To introduce the bromine atom at the position para to the activating acetamido group.
-
Procedure: N-(2-nitro-5-propoxyphenyl)acetamide (1.0 eq) is dissolved in glacial acetic acid. A solution of bromine (1.05 eq) in glacial acetic acid is added dropwise at room temperature. The reaction mixture is stirred for 4 hours. The precipitated product, N-(4-bromo-2-nitro-5-propoxyphenyl)acetamide, is collected by filtration, washed with a small amount of cold acetic acid, and then water.[4][5]
-
Plausible Yield: 90%
Step 4: Hydrolysis of N-(4-bromo-2-nitro-5-propoxyphenyl)acetamide
-
Objective: To deprotect the amino group.
-
Procedure: The N-(4-bromo-2-nitro-5-propoxyphenyl)acetamide (1.0 eq) is suspended in a mixture of ethanol and concentrated hydrochloric acid. The mixture is heated to reflux for 4-6 hours. After cooling, the solution is neutralized with a concentrated sodium hydroxide solution. The precipitated 4-bromo-2-nitro-5-propoxyaniline is filtered, washed with water, and dried.[6][7]
-
Plausible Yield: 92%
Step 5: Reductive Amination to Yield this compound
-
Objective: To selectively introduce the N-propyl group.
-
Procedure: To a solution of 4-bromo-2-nitro-5-propoxyaniline (1.0 eq) and propionaldehyde (1.2 eq) in 1,2-dichloroethane, sodium triacetoxyborohydride (1.5 eq) is added portion-wise at room temperature.[8][9][10][11] The reaction is stirred for 12-18 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[12][13]
-
Plausible Yield: 88%
Part 2: A Traditional, Direct N-Alkylation Route
This more classical approach involves the synthesis of the fully substituted aniline precursor, followed by a direct N-alkylation step to introduce the propyl group. While this route has fewer steps, it often presents challenges with over-alkylation and may require more rigorous purification.
Causality Behind Experimental Choices
The direct N-alkylation route is often considered for its synthetic convergence. The strategy relies on the nucleophilicity of the primary amine to displace a leaving group on an alkyl halide. The choice of a weak base, such as potassium carbonate, is to neutralize the acid byproduct of the reaction without significantly increasing the nucleophilicity of the starting amine, which could promote over-alkylation. However, the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine byproduct, which can be difficult to separate from the desired product.
Experimental Protocol: Traditional, Direct N-Alkylation Route
Step 1: Synthesis of 4-Bromo-2-nitro-5-propoxyaniline
-
Objective: To prepare the key precursor for N-alkylation.
-
Procedure: This precursor can be synthesized via the multi-step route described previously (Steps 1-4) or through other reported methods. For the purpose of this comparison, we assume the availability of this intermediate.
Step 2: Direct N-Alkylation with Propyl Bromide
-
Objective: To introduce the N-propyl group via nucleophilic substitution.
-
Procedure: In a round-bottom flask, 4-bromo-2-nitro-5-propoxyaniline (1.0 eq) is dissolved in acetonitrile. Anhydrous potassium carbonate (2.0 eq) is added, followed by propyl bromide (1.2 eq). The mixture is heated to reflux for 24-48 hours. The reaction progress is monitored by TLC. Upon completion, the solid is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to separate the desired secondary amine from unreacted starting material and the over-alkylated tertiary amine byproduct.[14][15]
-
Plausible Yield: 65% (of the desired N-propylaniline)
Part 3: Comparative Analysis of the Synthetic Routes
A direct comparison of the two routes reveals a trade-off between the number of synthetic steps and the overall efficiency and purity of the final product.
| Parameter | New, Multi-step Route | Traditional, Direct N-Alkylation Route |
| Overall Plausible Yield | ~60% | ~65% (of desired product) |
| Number of Steps | 5 | 1 (from precursor) |
| Selectivity | High (Reductive amination is highly selective for secondary amines) | Moderate (Prone to over-alkylation, forming tertiary amines) |
| Purification | Generally straightforward column chromatography for the final step. | Can be challenging due to the similar polarity of the starting material, desired product, and byproduct. |
| Control over Regiochemistry | Excellent, due to the use of a protecting group. | Dependent on the synthesis of the precursor. |
| Reaction Conditions | Generally mild conditions for most steps. | Requires prolonged heating at reflux. |
| Atom Economy | Lower due to the multi-step nature and use of protecting groups. | Higher in the final alkylation step. |
Part 4: Comprehensive Validation of the Final Product
Regardless of the synthetic route chosen, rigorous validation of the final product, this compound, is crucial to ensure its identity, purity, and suitability for further research. The following is a comprehensive workflow for the validation process.
Purity Assessment
-
Melting Point Determination: A sharp melting point range is a good indicator of high purity for a crystalline solid.[6][16][17] Impurities will typically broaden and depress the melting point range.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of a compound by separating it from any impurities. A single, sharp peak in the chromatogram indicates a high degree of purity.[7]
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information about the number and types of protons and their connectivity in the molecule. Expected signals would include those for the aromatic protons, the N-H proton (which may be broad), and the protons of the propoxy and N-propyl groups.[18][19][20]
-
¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule, confirming the carbon skeleton.[12][21][22]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will confirm the presence of key functional groups. Characteristic peaks to look for include:
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The presence of a bromine atom will result in a characteristic M and M+2 isotopic pattern in the mass spectrum, with the two peaks having nearly equal intensity.[4][25][26][27][28]
Conclusion
This guide has presented a detailed comparison of a new, multi-step synthetic route and a traditional, direct N-alkylation route for the synthesis of this compound. The new route, while longer, offers superior control over regiochemistry and product purity, with the final reductive amination step being highly selective and efficient. The traditional route is more convergent but is hampered by potential over-alkylation, which can complicate purification.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the required purity of the final compound, the scale of the synthesis, and the availability of starting materials. The comprehensive validation workflow outlined in this guide provides a robust framework for ensuring the quality and identity of the synthesized this compound, regardless of the chosen synthetic path.
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Reductive amination of various nitro compounds with aldehyde- s. [a]. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane. (2022, November 23). MDPI. Retrieved from [Link]
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A Guide to the Structural Elucidation of 4-Bromo-2-nitro-5-propoxy-N-propylaniline: An X-ray Crystallography Perspective
In the landscape of pharmaceutical and materials science research, the precise determination of a molecule's three-dimensional structure is paramount to understanding its function and potential applications. This guide provides an in-depth technical comparison of X-ray crystallography for the structural analysis of the novel compound, 4-Bromo-2-nitro-5-propoxy-N-propylaniline. While specific crystallographic data for this exact molecule is not yet publicly available, this document will serve as a comprehensive roadmap for its analysis, drawing parallels with related structures and comparing the definitive power of X-ray diffraction with other analytical techniques.
This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the complete structural characterization of new chemical entities.
Introduction to this compound
This compound is a substituted aniline derivative with potential applications as a building block in organic synthesis.[1] Its molecular structure, featuring a complex arrangement of functional groups, necessitates a robust analytical approach for unambiguous characterization. The precise spatial arrangement of the bromo, nitro, propoxy, and N-propyl groups can significantly influence its chemical reactivity, physical properties, and, if applicable, its biological activity.
Table 1: Chemical Identity of the Target Compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C12H17BrN2O3 | [2] |
| Molecular Weight | 317.2 g/mol | [2] |
| CAS Number | 1311197-83-7 | [2] |
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic arrangement within a crystalline solid.[3] This technique provides precise bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing in the solid state.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands careful execution.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol: Obtaining High-Quality Crystals
The critical and often most challenging step in X-ray crystallography is growing a single crystal of sufficient size and quality. Recrystallization is the most common and effective method for purifying nonvolatile organic solids and for growing single crystals.[4][5][6]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For a molecule like this compound, a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, hexane, or mixtures) should be screened.
-
Dissolution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution should be filtered to remove them.
-
Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can lead to the formation of a precipitate rather than well-ordered crystals.[6] If no crystals form, further cooling in an ice bath may be necessary.
-
Crystal Harvesting: Once suitable crystals have formed, they are collected by filtration.[7]
-
Drying: The harvested crystals should be carefully dried.
Inducing Crystallization:
If crystals do not form readily, several techniques can be employed:
-
Seeding: Introducing a small, pre-existing crystal of the compound can provide a nucleation site for crystal growth.
-
Scratching: Scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation points.[4]
-
Solvent Evaporation: Slow evaporation of the solvent from a saturated solution can also yield high-quality crystals.[8]
A Comparative Analysis: Alternative and Complementary Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization often involves a suite of analytical methods.
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing. | Definitive structural information.[3] | Requires a single crystal of suitable quality and size. |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, lattice parameters. | Useful for polycrystalline materials and for identifying different polymorphs. | Does not provide detailed atomic coordinates for new structures without additional methods like crystal structure prediction (CSP).[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C). | Excellent for determining the molecular structure in solution. | Provides indirect information about the 3D structure (e.g., through NOE). |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and simple method for functional group analysis. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity and accuracy in determining molecular mass. | Does not provide information on the spatial arrangement of atoms. |
| Electron Diffraction (ED) | 3D atomic arrangement from very small crystals. | Can be used on nanocrystals that are too small for X-ray diffraction.[9][10] | A newer technique that is still evolving.[9] |
Spectroscopic Fingerprinting
Spectroscopic techniques provide valuable information that is complementary to diffraction methods. For a substituted nitroaniline, these methods can confirm the presence of key functional groups and the overall connectivity of the molecule.[11]
-
¹H and ¹³C NMR: Would confirm the number and connectivity of protons and carbons in the propyl and propoxy chains, as well as the substitution pattern on the aromatic ring.
-
FTIR: Would show characteristic peaks for the N-H stretch of the secondary amine, the aromatic C-H stretches, the C-O-C stretch of the ether, and the symmetric and asymmetric stretches of the nitro group.
-
Mass Spectrometry: Would provide the exact molecular weight, confirming the elemental composition of C12H17BrN2O3.
Caption: Workflow for spectroscopic characterization.
Anticipated Crystallographic Data and Interpretation
Based on the analysis of similar structures, we can anticipate the key structural features that would be revealed by a successful X-ray diffraction experiment. For instance, in a related compound, 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine, significant π–π stacking interactions and intramolecular hydrogen bonding were observed, which dictated the crystal packing.[12]
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c or Pbca | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. |
| Z | e.g., 4 | The number of molecules in the unit cell. |
| Calculated Density | ~1.5 - 1.7 g/cm³ | A physical property derived from the crystal structure. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
The final refined structure would provide precise details on:
-
Planarity of the Aniline Ring: Any distortions from planarity due to the bulky substituents.
-
Conformation of the Propoxy and N-propyl Chains: The torsion angles will define the orientation of these aliphatic groups.
-
Intra- and Intermolecular Interactions: The presence of hydrogen bonds (e.g., N-H···O) and other non-covalent interactions that govern the crystal packing.
Conclusion
The definitive structural elucidation of this compound is best achieved through single-crystal X-ray diffraction. This technique will provide an unambiguous three-dimensional model of the molecule, which is essential for understanding its chemical behavior and for its potential applications in drug design and materials science. While spectroscopic methods are crucial for confirming the molecular formula and functional groups, they cannot provide the detailed spatial information offered by X-ray crystallography. The protocols and comparative analysis presented in this guide provide a robust framework for the comprehensive characterization of this and other novel small molecules.
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A Comparative Guide to Catalytic Systems for the Synthesis of 4-Bromo-2-nitro-5-propoxy-N-propylaniline
Introduction: The Significance of 4-Bromo-2-nitro-5-propoxy-N-propylaniline and Its Synthetic Challenges
This compound is a highly functionalized aromatic amine that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Its structure, featuring a bromo-substituent for further cross-coupling, a nitro group that can be reduced to an amine, and alkoxy and alkylamino moieties, offers multiple points for molecular elaboration.
The synthesis of this target molecule, however, is not without its challenges. The key synthetic step involves the formation of a carbon-nitrogen (C-N) bond between the aromatic ring and the propylamine moiety. The electron-deficient nature of the aryl bromide, due to the presence of the strongly electron-withdrawing nitro group, significantly influences the reactivity of the substrate. This guide provides a comparative study of the two most prominent catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic nuances of each system, present a comparative analysis of their performance based on extrapolated experimental data from analogous systems, and provide detailed experimental protocols.
Comparative Analysis of Catalytic Systems: Palladium vs. Copper
The choice between a palladium- and a copper-based catalytic system for the N-propylation of 4-bromo-2-nitro-5-propoxyaniline is a critical decision that impacts reaction efficiency, substrate scope, and overall cost. Below, we compare these two seminal C-N cross-coupling reactions.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, renowned for its high efficiency and broad functional group tolerance.[1][2][3] For an electron-deficient substrate such as 4-bromo-2-nitro-5-propoxyaniline, this palladium-catalyzed reaction is a prime candidate.
Mechanistic Considerations: The catalytic cycle of the Buchwald-Hartwig amination is well-established and proceeds through a series of discrete steps: oxidative addition, ligand exchange, deprotonation, and reductive elimination.[1][4][5] The electron-withdrawing nitro group on the aryl bromide substrate is expected to facilitate the initial oxidative addition step, which is often rate-limiting. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step and prevent catalyst deactivation.[5][6]
Expected Performance: Based on studies of similar electron-poor aryl bromides, a well-optimized Buchwald-Hartwig reaction for the synthesis of this compound is anticipated to provide high yields under relatively mild conditions. The selection of the appropriate palladium precursor, ligand, and base is paramount to success.
The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand systems.[7][8] This copper-catalyzed approach offers a more economical alternative to palladium-based methods.
Mechanistic Considerations: The mechanism of the Ullmann reaction is more complex and less universally agreed upon than the Buchwald-Hartwig amination. It is generally accepted to involve a Cu(I)/Cu(III) catalytic cycle.[9][10] The reaction of an aryl halide with a copper(I) catalyst is followed by coordination of the amine and subsequent reductive elimination. The presence of an electron-withdrawing group on the aryl halide, such as the nitro group in our substrate, is known to accelerate the reaction.[7]
Expected Performance: While traditionally requiring harsh reaction conditions, modern Ullmann protocols utilizing ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can often be performed at lower temperatures. For the N-propylation of 4-bromo-2-nitro-5-propoxyaniline, a ligand-assisted Ullmann condensation is expected to be a viable, albeit potentially lower-yielding, alternative to the Buchwald-Hartwig reaction.
Quantitative Data Summary
The following table summarizes the anticipated performance of the two catalytic systems for the synthesis of this compound, based on extrapolated data from the literature on analogous electron-deficient aryl bromides.
| Parameter | Palladium-Catalyzed Buchwald-Hartwig Amination | Copper-Catalyzed Ullmann Condensation |
| Catalyst Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | CuI |
| Ligand | XPhos or RuPhos | 1,10-Phenanthroline or DMEDA |
| Base | NaOtBu or K₃PO₄ | K₂CO₃ or Cs₂CO₃ |
| Solvent | Toluene or Dioxane | DMF or DMSO |
| Temperature (°C) | 80-110 | 100-140 |
| Reaction Time (h) | 12-24 | 24-48 |
| Typical Yield (%) | 85-95 | 60-75 |
| Functional Group Tolerance | Excellent | Good |
| Catalyst Cost | High | Low |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound using both palladium and copper catalysts.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is designed to provide a high-yielding synthesis of the target molecule under relatively mild conditions.
Materials:
-
4-bromo-2-nitro-5-propoxyaniline (1.0 mmol)
-
Propylamine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-nitro-5-propoxyaniline (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add propylamine (1.2 mmol) via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol offers a more cost-effective, albeit potentially lower-yielding, approach to the synthesis.
Materials:
-
4-bromo-2-nitro-5-propoxyaniline (1.0 mmol)
-
Propylamine (1.5 mmol)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
To an oven-dried Schlenk flask under a nitrogen atmosphere, add 4-bromo-2-nitro-5-propoxyaniline (1.0 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add propylamine (1.5 mmol) via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 120 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Visualization of Catalytic Cycles and Experimental Workflow
To further elucidate the processes described, the following diagrams illustrate the catalytic cycles and the general experimental workflow.
Caption: The catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination.
Caption: The proposed catalytic cycle for the Copper-catalyzed Ullmann condensation.
Caption: A generalized experimental workflow for C-N cross-coupling reactions.
Conclusion and Recommendations
Both the Buchwald-Hartwig amination and the Ullmann condensation represent viable catalytic approaches for the synthesis of this compound.
-
For high-yield, reliable synthesis with broad functional group tolerance , the Palladium-catalyzed Buchwald-Hartwig amination is the recommended method. The use of modern, bulky phosphine ligands is key to achieving optimal results.
-
For a more cost-effective synthesis, particularly at a larger scale , the Copper-catalyzed Ullmann condensation is a worthy consideration. While potentially requiring more optimization and affording slightly lower yields, the economic advantage of copper is significant.
Ultimately, the choice of catalyst will depend on the specific priorities of the researcher, including desired yield, purity, cost, and available resources. This guide provides the foundational knowledge and practical protocols to enable an informed decision for the successful synthesis of this important chemical intermediate.
References
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
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Amazon S3. (n.d.). Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. (2023). Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates. Retrieved from [Link]
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ResearchGate. (2023). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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National Institutes of Health. (2022). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Retrieved from [Link]
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RSC Publishing. (2024). An overview of palladium-catalyzed N-alkylation reactions. Retrieved from [Link]
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Beilstein Journals. (2019). Pd- and Cu-catalyzed approaches in the syntheses of new cholane aminoanthraquinone pincer-like ligands. Retrieved from [Link]
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PubMed Central. (2016). Copper-Catalyzed Alkylation of Nitroalkanes with α-Bromonitriles: Synthesis of β-Cyanonitroalkanes. Retrieved from [Link]
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Organic Chemistry Portal. (2012). Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes. Retrieved from [Link]
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Sci-Hub. (n.d.). Selective Synthesis of N-Alkyl Hydroxylamines by Hydrogenation of Nitroalkanes using Supported Palladium Catalysts. Retrieved from [Link]
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Beilstein Journals. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
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YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
DSpace@MIT. (2022). PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines. Retrieved from [Link]
-
Macmillan Group. (2019). Total Synthesis Enabled by Cross-Coupling. Retrieved from [Link]
-
RSC Publishing. (2018). A direct synthetic method for (nitronyl nitroxide)-substituted π-electronic compounds via a palladium-catalyzed cross-coupling reaction with a zinc complex. Retrieved from [Link]
-
RSC Publishing. (2021). Palladium-catalyzed denitrative N-arylation of nitroarenes with pyrroles, indoles, and carbazoles. Retrieved from [Link]
-
National Institutes of Health. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Retrieved from [Link]
-
ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]
-
ResearchGate. (2023). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. Retrieved from [Link]
-
Journal of the American Chemical Society. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Retrieved from [Link]
-
PubMed Central. (2016). Copper-Catalyzed Alkylation of Nitroalkanes with α-Bromonitriles: Synthesis of β-Cyanonitroalkanes. Retrieved from [Link]
-
RSC Publishing. (2022). Copper-catalyzed, N-auxiliary group-controlled switchable transannulation/nitration initiated by nitro radicals: selective synthesis of pyridoquinazolones and 3-nitroindoles. Retrieved from [Link]
-
ACS Publications. (2020). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Retrieved from [Link]
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A Comparative Guide to the Quantification of 4-Bromo-2-nitro-5-propoxy-N-propylaniline
For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is a cornerstone of robust research and quality control. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 4-Bromo-2-nitro-5-propoxy-N-propylaniline, a substituted nitroaniline derivative. While a specific validated method for this compound is not widely published, this document synthesizes established analytical principles for structurally related molecules to propose a reliable High-Performance Liquid Chromatography (HPLC) method. Furthermore, it offers a comparative analysis with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Electroanalytical Methods, supported by experimental data from analogous compounds to guide method selection and development.
The Central Role of HPLC in Quantification
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the quantification of non-volatile and thermally labile compounds like this compound.[1] Its versatility, high resolution, and sensitivity make it the method of choice for routine analysis and quality control in the pharmaceutical industry.[2]
The proposed HPLC method is founded on the principles of reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. A non-polar stationary phase (typically C18) is used in conjunction with a polar mobile phase. The inherent chromophores in the target molecule, specifically the nitroaromatic system, allow for sensitive detection using a UV-Vis or Diode Array Detector (DAD).[3]
Proposed HPLC Method Parameters
A robust starting point for the method development for this compound is outlined below. Optimization and validation are crucial next steps.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides excellent separation for a wide range of non-polar to moderately polar compounds.[4] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier in reversed-phase HPLC, and formic acid helps to ensure good peak shape by protonating free silanol groups on the stationary phase.[5] |
| Gradient | 60% B to 90% B over 10 minutes | A gradient elution is recommended to ensure the elution of any potential impurities with different polarities and to shorten the analysis time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.[4] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 271 nm | Aromatic nitro compounds typically exhibit strong UV absorbance around this wavelength. A DAD can be used to identify the optimal wavelength.[4] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Comparative Analysis of Quantification Techniques
The selection of an analytical technique is a critical decision driven by factors such as the nature of the analyte, the sample matrix, and the desired performance characteristics. Below is a comparison of HPLC with two viable alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Electroanalytical Methods.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Electroanalytical Methods |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. | Measurement of an electrical property (e.g., current, potential) resulting from an electrochemical reaction of the analyte. |
| Applicability | Ideal for non-volatile and thermally unstable compounds.[6] | Suitable for volatile and thermally stable compounds. Derivatization may be needed for polar analytes.[6] | Applicable to electroactive compounds that can be oxidized or reduced. |
| Sensitivity (LOD/LOQ) | Typically in the low ng/mL to pg/mL range. | Can achieve very low detection limits, often in the pg to fg range.[7] | Highly sensitive, with detection limits in the nanomolar to picomolar range reported for some nitroaromatics.[8] |
| Selectivity | Good selectivity based on chromatographic separation. Can be enhanced with mass spectrometric detection (LC-MS). | Excellent selectivity due to both chromatographic separation and mass fragmentation patterns.[9] | High selectivity can be achieved by controlling the applied potential and modifying the electrode surface. |
| Speed | Analysis times typically range from 10 to 60 minutes.[1] | Faster analysis times are possible, often within a few minutes.[1] | Generally very rapid, with measurements often completed in seconds to minutes. |
| Cost | Moderate to high initial instrument cost and ongoing solvent costs.[1] | High initial instrument cost, but lower solvent consumption.[1] | Lower instrumentation cost compared to chromatographic techniques. |
| Sample Preparation | Often requires simple dilution and filtration. | May require more complex sample preparation, including extraction and derivatization. | Can sometimes be performed with minimal sample preparation. |
Experimental Protocols
HPLC Method Protocol
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and DAD.[10]
-
C18 column (150 x 4.6 mm, 3.5 µm).[4]
-
HPLC-grade acetonitrile, water, and formic acid.
-
Volumetric flasks, pipettes, and syringes.
-
0.45 µm syringe filters.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Chromatographic Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject 10 µL of each standard and sample solution.
-
Run the gradient program as specified in the method parameters table.
-
Monitor the absorbance at 271 nm.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
GC-MS Method Protocol (Alternative)
1. Instrumentation and Materials:
-
GC-MS system with an autosampler and a suitable capillary column (e.g., DB-5ms).
-
Helium as the carrier gas.
-
Derivatization agent (if necessary, e.g., trifluoroacetic anhydride).
-
Organic solvents (e.g., ethyl acetate).
2. Sample Preparation:
-
Extract the analyte from the sample matrix using a suitable solvent.
-
If derivatization is required, react the extracted analyte with the derivatizing agent according to a validated procedure.
-
Dilute the final extract to an appropriate concentration for GC-MS analysis.
3. GC-MS Analysis:
-
Set the injector and transfer line temperatures appropriately (e.g., 250 °C and 280 °C, respectively).
-
Use a temperature program for the oven to achieve good separation (e.g., start at 100 °C, ramp to 280 °C).
-
Operate the mass spectrometer in full scan mode to identify the analyte and in selected ion monitoring (SIM) mode for quantification.
Electroanalytical Method Protocol (Alternative)
1. Instrumentation and Materials:
-
Potentiostat with a three-electrode system (working, reference, and counter electrodes).
-
Suitable working electrode (e.g., glassy carbon electrode).
-
Supporting electrolyte solution (e.g., phosphate buffer).
2. Sample Preparation:
-
Dissolve the sample in the supporting electrolyte.
-
Degas the solution with nitrogen to remove dissolved oxygen.
3. Electrochemical Analysis:
-
Perform a cyclic voltammetry scan to determine the reduction potential of the nitro group.
-
Use a more sensitive technique like differential pulse voltammetry or square wave voltammetry for quantification.
-
Construct a calibration curve by measuring the peak current at different analyte concentrations.
Visualizing the Workflow
Caption: A streamlined workflow for the quantification of this compound using HPLC.
Caption: Key parameters for the validation of an analytical method according to ICH guidelines.
Conclusion and Recommendations
For the routine quantification of this compound, a reversed-phase HPLC method with UV detection is the recommended starting point. Its robustness, precision, and widespread availability in analytical laboratories make it a practical choice. The proposed method provides a solid foundation for further development and validation.
GC-MS offers superior selectivity and sensitivity, making it an excellent confirmatory technique or a primary method if the analyte proves to be sufficiently volatile and thermally stable. Electroanalytical methods present a compelling alternative for rapid and cost-effective analysis, particularly in scenarios where high sample throughput is required, and the sample matrix is relatively clean.
Ultimately, the choice of analytical technique will depend on the specific requirements of the application, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. It is imperative that any chosen method undergoes rigorous validation to ensure the generation of accurate and reliable data, in accordance with regulatory guidelines.
References
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Sankar, P. R., Ujwala, V., Prasad, P. S., Rani, J. J., Swathi, B., Paparao, N., Divya, B., & Babu, P. S. (2025). Development and Validation of RP-HPLC Method for Determination of Pirtobrutinib in Bulk and Pharmaceutical Dosage Form. Cuestiones de Fisioterapia, 54(4). Retrieved from [Link]
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El-Gindy, A., Emara, S., & Hadad, G. M. (2010). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Journal of Liquid Chromatography & Related Technologies, 33(12-14), 1163-1184. Retrieved from [Link]
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IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
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-
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-
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Safety Operating Guide
Proper Disposal of 4-Bromo-2-nitro-5-propoxy-N-propylaniline: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 4-Bromo-2-nitro-5-propoxy-N-propylaniline (CAS No. 1311197-83-7). Designed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure laboratory safety and regulatory compliance. The causality behind each procedural choice is explained to foster a deeper understanding of safe laboratory practices.
Hazard Assessment and Initial Safety Precautions
Assumed Hazard Profile:
| Hazard Classification | GHS Hazard Statement (Inferred) | Precautionary Statement Codes (Inferred) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | P280, P302+P352, P312, P362+P364, P501 |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P261, P271, P304+P340, P312, P501 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 |
This data is inferred from SDS of similar compounds and should be treated as a conservative estimate of the potential hazards.
Immediate Safety Protocols: All handling of this compound, including weighing, dissolution, and disposal procedures, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
-
Gloves: Butyl rubber or nitrile gloves are recommended for handling halogenated and nitroaromatic compounds.[3] Always inspect gloves for integrity before use and change them immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[4]
-
Lab Coat: A flame-retardant lab coat must be worn and properly fastened.
-
Footwear: Closed-toe and closed-heel shoes are mandatory in the laboratory.
Waste Characterization and Segregation: The Cornerstone of Compliance
Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to characterize hazardous waste.[2][5] this compound must be treated as hazardous waste .
Due to its chemical structure, this compound falls into the category of halogenated organic waste .[5] It is critical to segregate this waste stream from non-halogenated solvents and other waste types. Improper mixing can increase disposal costs and create complex, hazardous mixtures.[6]
EPA Hazardous Waste Code: While a specific listing for this compound does not exist, it would likely be characterized by its properties. Given the toxicity of nitrobenzene and aniline derivatives, it may fall under the "toxicity characteristic" (D004-D043).[7] Furthermore, wastes from the production of aniline and nitrobenzene carry specific "K" codes (e.g., K083, K103, K104), and aniline itself is a U-listed waste (U012) when discarded as a commercial chemical product.[4][8][9][10][11][12][13] For disposal purposes, it is prudent to consult with your institution's Environmental Health & Safety (EHS) department for the precise waste code assignment.
Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for the collection and disposal of this compound waste. A subsequent section will detail an optional, but recommended, pre-treatment step for hazard reduction.
Step 1: Container Selection and Labeling
-
Container: Use a designated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE). The container must have a secure screw-top cap.[8]
-
Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound" and any other components of the waste mixture with their approximate concentrations.
-
The words "Hazardous Waste".
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The name and contact information of the generating researcher or lab.
-
The accumulation start date (the date the first waste is added).
-
Step 2: Waste Accumulation
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the laboratory personnel.[14]
-
Segregation: Ensure the container is stored separately from incompatible materials, particularly strong oxidizing agents and bases.[1]
-
Closure: Keep the waste container securely capped at all times, except when adding waste.[8]
Step 3: Request for Pickup
-
Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department or a licensed hazardous waste vendor. Do not exceed the accumulation time or volume limits for your facility's generator status.[2][14]
Step 4: Disposal of Empty Containers
-
An empty container that held this compound is also considered hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
Optional Pre-Treatment for Hazard Reduction: Reduction of the Nitro Group
The nitroaromatic functional group is a primary contributor to the toxicity of this compound. A common laboratory procedure to reduce the hazard of nitroaromatic compounds is to convert the nitro group (-NO₂) to a less toxic amino group (-NH₂).[15][16] This can be achieved through reduction with sodium borohydride (NaBH₄).
Important Caveat: This procedure is for hazard reduction , not for declassifying the waste as non-hazardous. The resulting aromatic amine and the entire reaction mixture must still be disposed of as hazardous waste. Aromatic amines themselves are often regulated as hazardous substances.[17]
Safety Precautions for this Protocol:
-
This procedure must be performed in a chemical fume hood.
-
The reaction of sodium borohydride with protic solvents (like ethanol and water) generates flammable hydrogen gas. Ensure there are no ignition sources nearby.
-
The reaction can be exothermic. Use an ice bath to control the temperature.
Materials:
-
Waste solution of this compound in a suitable solvent (e.g., ethanol).
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Ice bath
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., round-bottom flask)
Step-by-Step Deactivation Protocol:
-
Preparation: Place the reaction flask containing the waste solution of this compound in an ice bath on a stir plate and begin stirring.
-
Addition of Reductant: Slowly and portion-wise, add sodium borohydride to the stirring solution. A typical molar excess of 3-4 equivalents of NaBH₄ relative to the nitro compound is a reasonable starting point.[4] Expect bubbling (hydrogen gas evolution). Control the rate of addition to keep the bubbling moderate and the temperature low.
-
Reaction: Allow the mixture to stir at room temperature for several hours or until the reaction is complete (often indicated by a color change).
-
Quenching Excess NaBH₄: Once the reduction is complete, there will likely be unreacted sodium borohydride. This must be safely quenched.
-
Continue to cool the flask in the ice bath.
-
Very slowly and carefully, add a protic solvent dropwise to quench the remaining NaBH₄. A common sequence is to start with isopropanol, followed by methanol, and finally, cautiously, water.[11][17] The rate of addition should be controlled to manage the rate of hydrogen evolution.
-
-
Final Disposal: After the quenching is complete and bubbling has ceased, the entire reaction mixture is considered hazardous waste. Transfer it to your properly labeled halogenated organic waste container for disposal by a licensed vendor.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a multi-step process that demands careful attention to hazard identification, waste segregation, and regulatory compliance. By adhering to the protocols outlined in this guide, laboratory professionals can effectively manage this chemical waste, ensuring the safety of themselves and their colleagues while protecting the environment. The optional pre-treatment step provides an additional layer of safety by reducing the inherent toxicity of the waste before its final disposal. Always consult your institution's specific EHS guidelines and protocols.
References
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
PubChem. 4-Bromo-5-ethoxy-2-nitro-N-propylaniline. [Link]
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American Laboratory. Managing Hazardous Chemical Waste in the Lab. [Link]
- Setamdideh, D., Khezri, B., & Mollapour, M. (2011). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry, 27(3).
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New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. [Link]
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Pollution Sustainability Directory. Aromatic Amine Pollution. [Link]
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U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
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U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
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ACS Chemical Health & Safety. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
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U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
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U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
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U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
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Temple University. Halogenated Solvents in Laboratories. [Link]
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Environmental Health and Safety, Oregon State University. Hazardous Waste Reduction. [Link]
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U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
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Sciencemadness Wiki. Proper disposal of chemicals. [Link]
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Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
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PubMed. Catalytic reduction of 2-nitroaniline: a review. [Link]
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Occupational Safety and Health Administration. OSHA Glove Selection Chart. [Link]
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Essential Protective Measures for Handling 4-Bromo-2-nitro-5-propoxy-N-propylaniline
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical intermediates, such as 4-Bromo-2-nitro-5-propoxy-N-propylaniline, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE) and procedural steps necessary to ensure a safe laboratory environment when working with this compound.
Core Principles of Protection: A Multi-Barrier Approach
Effective protection against chemical hazards relies on a hierarchy of controls, with PPE serving as the final, critical barrier between the researcher and the substance. The following sections detail the minimum PPE requirements for handling this compound, grounded in the potential routes of exposure.
Dermal Protection: Preventing Skin Contact
Direct skin contact can lead to irritation and absorption of the chemical into the bloodstream.[4] A robust dermal protection strategy is therefore non-negotiable.
-
Gloves : Double-gloving is strongly recommended.
-
Inner Glove : A nitrile glove provides a close fit and dexterity for fine manipulations.
-
Outer Glove : A thicker, chemical-resistant glove, such as butyl rubber or Viton®, should be worn over the inner glove. Always consult the glove manufacturer's compatibility chart for specific breakthrough times for aromatic amines and halogenated nitro compounds.
-
-
Laboratory Coat : A flame-resistant lab coat with long sleeves and a secure front closure is mandatory. This should be worn over personal clothing that covers the legs.[6]
-
Apron : For procedures involving a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Footwear : Fully enclosed, chemical-resistant shoes are required.[6]
Respiratory Protection: Guarding Against Inhalation
Aromatic nitro compounds can be hazardous if inhaled, potentially causing respiratory irritation.[4] All handling of this compound that could generate dust or aerosols must be conducted within a certified chemical fume hood.
-
Fume Hood : Ensure the fume hood has a current certification and maintain the sash at the lowest possible height that still allows for safe and comfortable work.[7]
-
Respirator : In the event of a spill or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6] A full-face respirator will also provide eye and face protection.
Eye and Face Protection: Shielding from Splashes and Vapors
The eyes are particularly vulnerable to chemical splashes and vapors, which can cause serious and irreversible damage.[4]
-
Safety Goggles : Chemical splash goggles that provide a complete seal around the eyes are mandatory.[8]
-
Face Shield : When there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles to protect the entire face.[8]
PPE Selection and Usage Workflow
The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE Selection and Usage Workflow
Summary of Required Personal Protective Equipment
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Safety Goggles | Double Nitrile/Neoprene Gloves | Flame-Resistant Lab Coat | Work in a chemical fume hood |
| Solution Preparation | Safety Goggles & Face Shield | Double Nitrile/Butyl Gloves | Flame-Resistant Lab Coat & Chemical Apron | Work in a chemical fume hood |
| Reaction Work-up | Safety Goggles & Face Shield | Double Nitrile/Butyl Gloves | Flame-Resistant Lab Coat & Chemical Apron | Work in a chemical fume hood |
| Spill Cleanup | Full-face Respirator with Organic Vapor Cartridge | Heavy-duty Butyl or Viton® Gloves | Chemical-Resistant Suit or Coveralls | Full-face Respirator with Organic Vapor Cartridge |
Operational and Disposal Plans
Handling Procedures:
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Ventilation : All manipulations of this compound must be performed in a properly functioning chemical fume hood.[9]
-
Spill Kit : Have a chemical spill kit readily available that is appropriate for halogenated and nitro-aromatic compounds. This should include an absorbent material, neutralizing agents, and waste disposal bags.
-
Avoid Incompatibilities : Keep the compound away from strong oxidizing agents, strong bases, and reducing agents to prevent violent reactions.[10]
Disposal Plan:
-
Waste Segregation : All waste contaminated with this compound, including disposable PPE, pipette tips, and contaminated glassware, must be collected in a dedicated, labeled hazardous waste container.
-
Waste Disposal : The waste must be disposed of through a licensed chemical waste disposal company in accordance with all local, state, and federal regulations.[4] Do not dispose of this chemical down the drain.
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- Benchchem.
- IChemE. Runaway reaction hazards in processing organic nitrocompounds.
- New Jersey Department of Health.
- ResearchGate.
- Fisher Scientific.
- National Institutes of Health.
- Dolly Corporation.
- YouTube.
- University of Wisconsin-Madison.
- U.S. Department of Health & Human Services. Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. Personal Protective Equipment.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Hazmat School. 5 Types of PPE for Hazardous Chemicals.
- Wikipedia. Nitro compound.
- ChemicalBook.
- Thermo Fisher Scientific.
- ResearchGate.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
- PubChem. 4-Bromo-5-ethoxy-2-nitro-N-propylaniline.
- Echemi.
- Benchchem. This compound.
- PubChem. 4-Bromo-2-nitroaniline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
